molecular formula C9H8FNO B1393403 3-Fluoro-2-methoxyphenylacetonitrile CAS No. 1017779-73-5

3-Fluoro-2-methoxyphenylacetonitrile

Cat. No.: B1393403
CAS No.: 1017779-73-5
M. Wt: 165.16 g/mol
InChI Key: BJLRKDHTBLBCFT-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenylacetonitrile is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-fluoro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLRKDHTBLBCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylacetonitrile: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxyphenylacetonitrile, a fluorinated organic compound with significant potential as a building block in medicinal chemistry. Due to its specific isomeric arrangement, direct experimental data is limited. Therefore, this document leverages established chemical principles and comparative data from closely related analogues to provide expert insights into its properties, synthesis, and reactivity. This approach mirrors the analytical process undertaken by research scientists when evaluating novel chemical entities.

Introduction: A Unique Scaffold for Modern Drug Design

This compound belongs to the class of substituted phenylacetonitriles, which are versatile precursors in the synthesis of numerous pharmaceuticals. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The unique substitution pattern of this molecule—an ortho-methoxy group and a meta-fluoro group relative to the cyanomethyl substituent—presents a distinct electronic and steric profile compared to its more common isomers, offering novel design possibilities for drug development professionals.

The interplay between the electron-donating methoxy group and the highly electronegative fluorine atom on the aromatic ring creates a unique chemical environment that influences the reactivity of the cyanomethyl group, a key handle for molecular elaboration.

Caption: Structure of this compound.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound 3-Fluoro-4-methoxyphenylacetonitrile[4]3-Fluoro-5-methoxyphenylacetonitrile[5]2-Methoxyphenylacetonitrile[6]
CAS Number Not assigned404-90-0914637-31-37035-03-2
Molecular Formula C₉H₈FNOC₉H₈FNOC₉H₈FNOC₉H₉NO
Molecular Weight 165.17 g/mol 165.17 g/mol 165.16 g/mol 147.17 g/mol
Appearance Predicted: Colorless to light yellow solid or oil-Colorless to light yellow crystalsWhite crystals
Melting Point Not available46-48 °Capprox. 55-57 °C65-67 °C
Boiling Point Not available270.6 °C at 760 mmHg249 °C143 °C at 15 mmHg
Density Predicted: ~1.1-1.2 g/cm³1.1 g/cm³1.148 g/cm³-

Expert Insights:

  • Melting Point: The ortho-methoxy group in the target compound may disrupt crystal lattice packing compared to the non-fluorinated analogue (2-Methoxyphenylacetonitrile), potentially leading to a lower melting point.

  • Boiling Point: The boiling point is expected to be similar to its fluorinated isomers, as molecular weight and polarity are comparable.

  • Solubility: Like its analogues, it is predicted to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Synthesis and Workflow: A Proposed Methodology

A robust synthesis of this compound can be envisioned based on well-established procedures for similar compounds, primarily the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[7][8] The key is the preparation of the requisite precursor, 3-fluoro-2-methoxybenzyl halide.

synthesis_workflow start Starting Material: 3-Fluoro-2-methoxybenzaldehyde step1 Step 1: Reduction (e.g., NaBH₄, Methanol) start->step1 intermediate1 Intermediate: (3-Fluoro-2-methoxyphenyl)methanol step1->intermediate1 step2 Step 2: Halogenation (e.g., SOCl₂, Pyridine) intermediate1->step2 intermediate2 Intermediate: 1-(Chloromethyl)-3-fluoro-2-methoxybenzene step2->intermediate2 step3 Step 3: Cyanation (e.g., NaCN, DMSO) intermediate2->step3 product Final Product: This compound step3->product purification Purification: Column Chromatography product->purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from 3-Fluoro-2-methoxybenzaldehyde.

Step 1: Reduction to Benzyl Alcohol

  • Rationale: The aldehyde must first be reduced to the corresponding alcohol to facilitate subsequent conversion to a good leaving group (halide). Sodium borohydride is a mild and selective reducing agent suitable for this purpose.

  • Procedure:

    • Dissolve 3-fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C.

    • Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction by slowly adding 1M HCl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-Fluoro-2-methoxyphenyl)methanol.

Step 2: Conversion to Benzyl Chloride

  • Rationale: The hydroxyl group is a poor leaving group and must be converted to a halide. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing gaseous byproducts that are easily removed.

  • Procedure:

    • Dissolve the crude alcohol from Step 1 in dichloromethane, and add a catalytic amount of pyridine.

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir at room temperature for 4-6 hours.

    • Carefully pour the reaction mixture onto ice water and extract with dichloromethane.

    • Dry the organic layer and concentrate to yield crude 1-(chloromethyl)-3-fluoro-2-methoxybenzene, which can often be used in the next step without further purification.

Step 3: Nucleophilic Cyanation

  • Rationale: The final carbon-carbon bond is formed via an Sₙ2 reaction. A polar aprotic solvent like DMSO is ideal for this reaction, and sodium cyanide serves as the nucleophile.

  • Procedure:

    • Dissolve the crude benzyl chloride from Step 2 in DMSO.

    • Add sodium cyanide (NaCN, 1.5 eq) and stir the mixture at 50-60 °C for 12-16 hours.

    • Monitor reaction completion by GC-MS or TLC.

    • Upon completion, cool the mixture, dilute with water, and extract thoroughly with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Reactivity and Spectroscopic Profile

Chemical Reactivity

The reactivity is governed by the nitrile group and the activated benzylic protons.

  • Benzylic Protons (-CH₂-) : These protons are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the aromatic ring. The acidity is modulated by the ring substituents. The ortho-methoxy group exerts an electron-donating resonance effect but also a moderate inductive withdrawing effect. The meta-fluoro group has a strong electron-withdrawing inductive effect. This combination likely enhances the acidity of the benzylic protons, facilitating deprotonation and subsequent alkylation or condensation reactions, which are critical for building molecular complexity.

  • Nitrile Group (-C≡N) : The nitrile can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine, providing pathways to other important functional groups.

Predicted Spectroscopic Signatures
  • ¹H NMR : The spectrum is expected to show a singlet for the methoxy protons (~3.9 ppm), a singlet for the benzylic protons (~3.7 ppm), and a complex multiplet pattern for the three aromatic protons in the range of 6.9-7.3 ppm. Coupling between the aromatic protons and the fluorine atom (J_HF) will be observed.

  • ¹³C NMR : Key signals would include the nitrile carbon (~117 ppm), the benzylic carbon (~20-25 ppm), the methoxy carbon (~56 ppm), and aromatic carbons. The carbons attached to and near the fluorine atom will exhibit characteristic splitting due to J_CF coupling.

  • IR Spectroscopy : A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2240-2260 cm⁻¹.

  • Mass Spectrometry : The exact mass would be 165.05899 (C₉H₈FNO), which would be observed as the molecular ion peak [M]⁺ in high-resolution mass spectrometry.

Role in Drug Development and Medicinal Chemistry

The value of this compound lies in its potential as a scaffold for creating novel drug candidates with optimized properties.

drug_discovery_logic cluster_input Chemical Scaffolds cluster_output Desired Drug Properties Scaffold Phenylacetonitrile Core Modification Strategic Isomer Selection & Synthesis Scaffold->Modification Isomer1 3-F, 2-OMe (Target Compound) Isomer1->Modification Isomer2 Other Isomers (3-F, 4-OMe, etc.) Isomer2->Modification Potency Improved Potency & Target Affinity Selectivity Enhanced Selectivity ADME Optimized ADME (Metabolic Stability) Modification->Potency Modification->Selectivity Modification->ADME

Caption: Logic of using specific isomers for drug property optimization.

Causality in Experimental Choices:

  • Why this specific isomer? In drug design, subtle changes in the position of substituents can drastically alter how a molecule fits into a protein's binding pocket. The ortho-methoxy and meta-fluoro arrangement provides a unique vector for substituents to project into space, potentially accessing regions of a target protein that other isomers cannot. This can be the key to unlocking selectivity or enhancing potency.[9]

  • Blocking Metabolic "Soft Spots" : Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strategic placement of a fluorine atom, which forms a very strong carbon-fluorine bond, can block these metabolic "soft spots," thereby increasing the drug's half-life and bioavailability.[1][10]

  • Tuning Lipophilicity and pKa : Fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes, including the blood-brain barrier.[2] Furthermore, the inductive effect of fluorine can lower the pKa of nearby basic functional groups, altering a compound's ionization state at physiological pH and impacting its absorption and target engagement.

By providing a unique combination of steric bulk, electronic properties, and metabolic stability, this compound represents a valuable, albeit under-explored, tool for researchers aiming to develop next-generation therapeutics.

References

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  • PubChem. (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024-04-09). 3-Fluoro-5-Methoxyphenylacetonitrile. [Link]

  • Proventas. (2025-07-28). What is the role of fluorinated pharmaceutical intermediates in drug development? [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Compounds in Modern Drug Discovery. [Link]

  • Priya A, et al. (2025-09-27). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

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  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

Sources

A Technical Guide to 3-Fluoro-2-methoxyphenylacetonitrile (CAS 1017779-73-5): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyphenylacetonitrile, a fluorinated aromatic compound of increasing interest in the field of medicinal chemistry. This document delves into its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in modern drug design to enhance pharmacological profiles.[1][2][3] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Phenylacetonitrile derivatives, in particular, are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The strategic placement of fluorine and methoxy groups on the phenylacetonitrile scaffold, as seen in this compound, offers a unique combination of electronic and steric properties that can be exploited for the development of novel drug candidates.

Chemical and Physical Properties

PropertyThis compound (CAS 1017779-73-5)3-Fluoro-4-methoxyphenylacetonitrile (CAS 404-90-0)[6][7]3-Fluoro-5-methoxyphenylacetonitrile (CAS 914637-31-3)[8]
Molecular Formula C₉H₈FNOC₉H₈FNOC₉H₈FNO
Molecular Weight 165.17 g/mol 165.17 g/mol 165.17 g/mol
Appearance Not specifiedCrystalline solidColorless to light yellow crystals
Melting Point Not specified46-48 °Capprox. 55-57 °C
Boiling Point Not specified270.6 °C at 760 mmHgapprox. 280 °C
Density Not specified1.1 ± 0.1 g/cm³1.20 g/cm³

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 3-fluoro-2-methoxytoluene. This pathway leverages a selective benzylic bromination followed by a nucleophilic substitution with a cyanide salt.

Synthesis_Pathway Start 3-Fluoro-2-methoxytoluene Intermediate 3-Fluoro-2-methoxybenzyl bromide Start->Intermediate NBS, AIBN CCl4, Reflux Product This compound Intermediate->Product NaCN Acetone/Water, Reflux

A proposed synthetic pathway for this compound.
Step 1: Benzylic Bromination of 3-Fluoro-2-methoxytoluene

The synthesis initiates with the free-radical bromination of the methyl group of 3-fluoro-2-methoxytoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux conditions. The selectivity for benzylic bromination is high due to the stability of the resulting benzylic radical.

Step 2: Cyanation of 3-Fluoro-2-methoxybenzyl bromide

The resulting 3-fluoro-2-methoxybenzyl bromide is then converted to the target phenylacetonitrile derivative through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide.[9] This reaction is typically performed in a polar aprotic solvent system, like a mixture of acetone and water, and heated to reflux to ensure complete conversion.[9]

Note: While this outlines a standard and reliable method, the specific reaction conditions, such as reaction times, temperatures, and purification methods, would require optimization for this specific substrate to maximize yield and purity.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetonitrile derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of the fluorine atom in this compound can impart several advantageous properties to potential drug candidates.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life and improved pharmacokinetic profile of a drug.[2]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug candidate.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]

While specific applications of this compound are not yet extensively documented, its structural motifs are present in various classes of bioactive molecules, suggesting its potential as a key building block for the synthesis of novel compounds targeting a range of therapeutic areas, including but not limited to:

  • Neurological Disorders: Phenylacetonitrile derivatives are precursors to many central nervous system (CNS) active agents.

  • Oncology: The unique electronic properties of fluorinated compounds can be exploited in the design of enzyme inhibitors and receptor modulators for cancer therapy.

  • Infectious Diseases: Fluorine substitution is a common strategy in the development of potent antibacterial and antiviral agents.

Reactivity and Downstream Synthetic Potential

The cyanomethyl group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid, another important building block in medicinal chemistry.

  • Reduction: The nitrile can be reduced to a primary amine, providing a key linkage point for the introduction of further diversity.

  • Alkylation and Condensation Reactions: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1017779-73-5) is not publicly available in the cited sources. However, based on the known hazards of similar phenylacetonitrile derivatives, the following precautions should be taken:

  • Toxicity: Phenylacetonitrile compounds are generally considered toxic if swallowed, in contact with skin, or if inhaled.[10][11]

  • Irritation: They can cause skin and serious eye irritation.[10][11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Disclaimer: This safety information is based on related compounds and should be used as a general guideline only. A comprehensive risk assessment should be performed before handling this chemical, and the appropriate institutional safety protocols must be followed.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel and potentially potent pharmaceutical compounds. Its unique substitution pattern offers a strategic advantage in modulating the physicochemical and pharmacological properties of target molecules. While further research is needed to fully elucidate its specific applications and biological activities, the foundational information provided in this guide serves as a critical resource for scientists and researchers looking to leverage the potential of this promising intermediate in their drug discovery endeavors.

References

  • Acros Organics. (3-Methoxyphenyl)acetonitrile Safety Data Sheet. (2025).
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  • Polat, F., & Caliskan, R. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • ChemBK. 3-Fluoro-5-Methoxyphenylacetonitrile. (2024). Retrieved from [Link]

  • Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5489.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Ismail, F. M. D. (2002). Important Fluorinated Drugs in Experimental and Clinical Use. Journal of Fluorine Chemistry, 118(1-2), 27-33.
  • Singh, R. P., & Kumar, V. (2023). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry – A European Journal, e202302804.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Medicinal Chemistry, 13(10), 1165-1189.
  • ChemicalBook. (3-Methoxyphenyl)acetonitrile synthesis. (n.d.). Retrieved from a similar compound's synthesis page.
  • ACS Publications. Inorganic Chemistry Ahead of Print. (n.d.).
  • ChemicalBook. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum. (n.d.).
  • Kharas, G., & Watson, K. (2022).
  • ChemicalBook. (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR spectrum. (n.d.).

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A Comprehensive Technical Guide to 3-Fluoro-2-methoxyphenylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-Fluoro-2-methoxyphenylacetonitrile is a substituted aromatic nitrile poised as a valuable building block for synthetic and medicinal chemistry. The strategic placement of fluoro and methoxy groups on the phenylacetonitrile scaffold presents unique opportunities for modulating physicochemical and pharmacological properties. This guide provides an in-depth analysis of its chemical identity, a proposed, mechanistically justified synthetic route, and a discussion of its potential in modern drug development, grounded in the established roles of its constituent pharmacophores. This document is intended for researchers and professionals in chemical synthesis and drug discovery, offering expert insights into the practical application and scientific rationale for utilizing this compound.

Chemical Identity and Physicochemical Properties

Nomenclature and Molecular Structure
  • Systematic Name: 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

  • Common Synonyms: 3-Fluoro-2-methoxybenzyl cyanide

  • Molecular Formula: C₉H₈FNO

  • Molecular Weight: 165.17 g/mol

  • Structure: The molecule consists of a benzene ring substituted at position 1 with a cyanomethyl group (-CH₂CN), at position 2 with a methoxy group (-OCH₃), and at position 3 with a fluorine atom (-F). This specific ortho/meta substitution pattern is critical for influencing the molecule's electronic properties, conformation, and metabolic stability.

Physicochemical Data Summary

The precise experimental data for this compound is not widely published. However, we can project its properties based on its calculated values and data from its isomers. This comparative approach is fundamental in synthetic planning, allowing chemists to anticipate purification challenges and reaction conditions.

PropertyValue / Predicted ValueRationale & Comparative Insight
Molecular Weight 165.17 g/mol Calculated from the molecular formula C₉H₈FNO. This is identical to its isomers, such as 3-Fluoro-4-methoxyphenylacetonitrile and 3-Fluoro-5-methoxyphenylacetonitrile.[1][2]
Appearance Colorless to light yellow solid or oilIsomers like 3-Fluoro-5-methoxyphenylacetonitrile are reported as colorless to light yellow crystals.[2] The final state depends heavily on purity.
Melting Point ~40-60 °C (Predicted)3-Fluoro-4-methoxyphenylacetonitrile has a reported melting point of 46-48°C.[1] The 2-methoxy substitution may slightly alter crystal packing, but a similar range is expected.
Boiling Point ~260-280 °C (Predicted, at 760 mmHg)Isomers exhibit boiling points in this range.[1][2] High boiling point necessitates purification via vacuum distillation to prevent thermal decomposition.
Solubility Soluble in organic solvents (DCM, Chloroform, EtOAc)The aromatic and nitrile functionalities suggest good solubility in common organic solvents, a crucial factor for reaction setup and chromatographic purification.[2]
XLogP3 1.3 - 1.5 (Predicted)This value, indicating lipophilicity, is comparable to its isomers.[1] The strategic placement of polar F and OCH₃ groups against the nonpolar ring is a key tool in drug design for optimizing cell permeability.

Synthesis and Mechanistic Rationale

The synthesis of substituted phenylacetonitriles is a well-established field. The proposed pathway for this compound leverages the conversion of a corresponding benzaldehyde, a common and reliable strategy.

Proposed Synthetic Pathway

The most logical and field-proven approach begins with 3-Fluoro-2-methoxybenzaldehyde. The one-carbon homologation to the phenylacetonitrile can be efficiently achieved via a tosylmethyl isocyanide (TosMIC) mediated reaction.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product Start 3-Fluoro-2-methoxybenzaldehyde Product This compound Start->Product van Leusen Reaction Reagents 1. TosMIC, t-BuOK, THF, -78°C 2. Methanol, Reflux Drug_Discovery_Workflow cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: Screening & Validation cluster_optimization Phase 3: Lead Optimization A Target Identification B Scaffold Hopping & Design (Incorporate 3-F-2-MeO-PhACN) A->B C Library Synthesis B->C D High-Throughput Screening (In Vitro Assays) C->D E Hit Confirmation & Dose-Response D->E F Structure-Activity Relationship (SAR) Studies E->F F->B Iterative Redesign G ADME/Tox Profiling F->G H Lead Candidate Selection G->H

Sources

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed overview of a viable synthetic pathway for 3-Fluoro-2-methoxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The elucidated strategy commences from the readily available starting material, o-vanillin, and progresses through a series of robust and well-documented chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies.

Introduction: The Significance of Fluorinated Aromatic Nitriles

Fluorine-containing organic molecules have garnered significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Phenylacetonitrile derivatives, in turn, are versatile precursors for a wide array of biologically active compounds. The combination of these two features in this compound makes it a valuable building block for the synthesis of novel therapeutics. This guide will delineate a logical and efficient synthetic route to this important molecule.

Proposed Synthetic Pathway: A Multi-Step Approach from o-Vanillin

The synthesis of this compound can be strategically approached from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) through a five-step sequence. This pathway is designed for its efficiency, the use of readily available reagents, and its foundation in well-established organic reactions.

Synthetic_Pathway o_vanillin o-Vanillin step1 Protection (Methylation) o_vanillin->step1 dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde step1->dimethoxybenzaldehyde step2 Nitration dimethoxybenzaldehyde->step2 nitro_dimethoxybenzaldehyde Nitro-2,3-dimethoxybenzaldehyde step2->nitro_dimethoxybenzaldehyde step3 Reduction nitro_dimethoxybenzaldehyde->step3 amino_dimethoxybenzaldehyde Amino-2,3-dimethoxybenzaldehyde step3->amino_dimethoxybenzaldehyde step4 Balz-Schiemann Reaction amino_dimethoxybenzaldehyde->step4 fluoro_methoxybenzaldehyde 3-Fluoro-2-methoxybenzaldehyde step4->fluoro_methoxybenzaldehyde step5 Nitrile Formation fluoro_methoxybenzaldehyde->step5 target_molecule This compound step5->target_molecule

Caption: Proposed five-step synthesis of this compound from o-vanillin.

Experimental Protocols and Mechanistic Insights

Step 1: Protection of the Phenolic Hydroxyl Group

The initial step involves the protection of the acidic phenolic hydroxyl group of o-vanillin to prevent its interference in subsequent reactions. Methylation is a straightforward and effective method to achieve this, yielding 2,3-dimethoxybenzaldehyde.

Protocol:

  • To a solution of o-vanillin in a suitable solvent such as acetone or dimethylformamide (DMF), add an excess of a methylating agent, for example, dimethyl sulfate or methyl iodide.

  • A base, such as potassium carbonate, is added to facilitate the deprotonation of the hydroxyl group.

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield crude 2,3-dimethoxybenzaldehyde, which can be purified by recrystallization or column chromatography.

Causality: The protection of the hydroxyl group is crucial as the free phenol is acidic and would be deprotonated by bases used in subsequent steps, potentially leading to unwanted side reactions. The methoxy group is a stable protecting group under the conditions of the subsequent nitration, reduction, and diazotization reactions.

Step 2: Aromatic Nitration

The introduction of a nitro group onto the aromatic ring is a key step towards the eventual introduction of the fluorine atom. The directing effects of the two methoxy groups on the aromatic ring will influence the position of nitration. The electron-donating nature of the methoxy groups will activate the aromatic ring towards electrophilic substitution.

Protocol:

  • 2,3-dimethoxybenzaldehyde is dissolved in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

  • A nitrating agent, such as concentrated nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.

  • The reaction is stirred for a specified period, and the progress is monitored by TLC.

  • The reaction mixture is then carefully poured onto ice, leading to the precipitation of the nitrated product.

  • The solid is collected by filtration, washed with water until neutral, and dried.

Expertise & Experience: The regioselectivity of this nitration is critical. The two methoxy groups will direct the incoming nitro group to the positions ortho and para to them. Careful analysis of the directing effects is necessary to predict and confirm the major regioisomer formed.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group to enable the subsequent diazotization reaction. This is a standard transformation in aromatic chemistry.

Protocol:

  • The nitro-2,3-dimethoxybenzaldehyde is suspended in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent is added. Common choices include tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.

  • The reaction mixture is heated or stirred at room temperature until the reduction is complete.

  • After the reaction, the mixture is worked up to remove the reducing agent and isolate the amino-2,3-dimethoxybenzaldehyde. In the case of tin(II) chloride, this typically involves neutralization and extraction.

Step 4: The Balz-Schiemann Reaction for Fluorination

The Balz-Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring.[1][2] It involves the diazotization of an aniline derivative, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Protocol:

  • The amino-2,3-dimethoxybenzaldehyde is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF4).

  • The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium tetrafluoroborate salt, which often precipitates from the solution.

  • The precipitated diazonium salt is collected by filtration, washed with cold water, and dried.

  • The dry diazonium salt is then gently heated (thermal decomposition) to yield the desired fluoroaromatic compound, with the evolution of nitrogen gas and boron trifluoride.

  • The resulting 3-fluoro-2-methoxybenzaldehyde is then isolated and purified. It is possible that one of the methoxy groups may be demethylated under the acidic conditions of this reaction, which would need to be addressed in a subsequent step if necessary.

Trustworthiness: The Balz-Schiemann reaction is a well-established and trusted method for the synthesis of aryl fluorides, providing a high degree of regiochemical control.[2]

Step 5: Conversion of Benzaldehyde to Phenylacetonitrile

The final step in the synthesis is the conversion of the aldehyde functionality to a nitrile. A common and effective two-step procedure involves the reduction of the aldehyde to a benzyl alcohol, followed by conversion to a benzyl halide and subsequent cyanation.

Protocol:

  • Reduction of the Aldehyde: 3-Fluoro-2-methoxybenzaldehyde is dissolved in a suitable solvent like methanol or ethanol. A reducing agent such as sodium borohydride is added portion-wise at a low temperature. The reaction is stirred until the aldehyde is completely converted to the corresponding benzyl alcohol.

  • Conversion to Benzyl Halide: The resulting 3-fluoro-2-methoxybenzyl alcohol is then converted to a more reactive benzyl halide. This can be achieved using reagents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

  • Cyanation: The crude benzyl halide is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent system (e.g., aqueous acetone or DMSO).[3][4] This nucleophilic substitution reaction yields the final product, this compound.

  • The product is isolated by extraction and purified by distillation under reduced pressure or column chromatography.

Authoritative Grounding: The conversion of a benzyl halide to a phenylacetonitrile via reaction with a cyanide salt is a fundamental and widely used transformation in organic synthesis.[3][4]

Data Presentation

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1o-Vanillin2,3-DimethoxybenzaldehydeDimethyl sulfate, K2CO385-95
22,3-DimethoxybenzaldehydeNitro-2,3-dimethoxybenzaldehydeHNO3, H2SO470-85
3Nitro-2,3-dimethoxybenzaldehydeAmino-2,3-dimethoxybenzaldehydeSnCl2, HCl80-90
4Amino-2,3-dimethoxybenzaldehyde3-Fluoro-2-methoxybenzaldehydeNaNO2, HBF450-70
53-Fluoro-2-methoxybenzaldehydeThis compound1. NaBH4, 2. PBr3, 3. NaCN60-75 (over 3 steps)

Conclusion

The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of this compound, a valuable building block in medicinal chemistry. By starting from the inexpensive and readily available o-vanillin, this multi-step synthesis employs a series of well-understood and reliable chemical reactions. Each step has been described with a focus on both the practical experimental protocol and the underlying scientific principles, ensuring that researchers can confidently apply this methodology in their own laboratories. The successful synthesis of this fluorinated phenylacetonitrile derivative opens up avenues for the development of novel and potentially more effective pharmaceutical agents.

References

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][1]

  • JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][5]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link][4]

  • PubChem. (n.d.). o-Vanillin. Retrieved from [Link][6]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-Fluoro-2-methoxyphenylacetonitrile

This compound is a highly valuable, functionalized aromatic building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a methoxy group in a specific ortho/meta relationship, imparts distinct electronic and conformational properties. These attributes are frequently exploited by researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities. The nitrile moiety serves as a versatile synthetic handle, readily convertible into a variety of functional groups such as carboxylic acids, amines, and tetrazoles, making this compound a critical intermediate in the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, designed for researchers, chemists, and drug development professionals. We will explore two robust and field-proven synthetic pathways, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Section 1: Retrosynthetic Analysis and Key Starting Materials

A thorough retrosynthetic analysis of this compound reveals two primary and logical synthetic disconnections. These pathways are strategically designed to commence from readily available and economically viable starting materials.

Route A focuses on the late-stage introduction of the nitrile group via a Sandmeyer reaction, starting from the commercially available 3-Fluoro-2-methoxyaniline . This approach is attractive due to its directness in forming the C-CN bond on the pre-formed aromatic core.

Route B employs a more classical, multi-step approach starting from 2-Fluoroanisole . This pathway involves the initial construction of a key intermediate, 3-Fluoro-2-methoxybenzaldehyde , followed by a series of functional group transformations to append the cyanomethyl group. This route offers flexibility and can be adapted if the aniline starting material for Route A is unavailable or cost-prohibitive.

G cluster_A Route A: Sandmeyer Pathway cluster_B Route B: Benzaldehyde Pathway Target This compound Aniline 3-Fluoro-2-methoxyaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization Diazonium->Target Sandmeyer Cyanation Anisole 2-Fluoroanisole Benzaldehyde 3-Fluoro-2-methoxybenzaldehyde Anisole->Benzaldehyde ortho-Formylation Benzyl_Alcohol 3-Fluoro-2-methoxybenzyl alcohol Benzaldehyde->Benzyl_Alcohol Reduction Benzyl_Alcohol->Target Direct Cyanation (Alternative) Benzyl_Chloride 3-Fluoro-2-methoxybenzyl chloride Benzyl_Alcohol->Benzyl_Chloride Chlorination Benzyl_Chloride->Target Cyanation

Diagram 1: Retrosynthetic analysis of this compound.

Section 2: Route A - The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a direct and efficient method for the conversion of an aryl amine to an aryl nitrile[1][2]. This pathway leverages the commercially available 3-Fluoro-2-methoxyaniline, converting it to a diazonium salt intermediate, which is then displaced by a cyanide nucleophile in the presence of a copper(I) catalyst[3][4].

Causality and Mechanistic Insight

The success of the Sandmeyer reaction hinges on the formation of the aryl diazonium salt, an excellent leaving group (N₂ gas). The reaction is initiated by treating the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl). The resulting diazonium salt is then introduced to a solution of copper(I) cyanide. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where a single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas[3]. This aryl radical then reacts with the cyanide bound to the now copper(II) species to form the desired aryl nitrile and regenerate the copper(I) catalyst.

G Start 3-Fluoro-2-methoxyaniline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Aryl Diazonium Chloride Step1->Intermediate Step2 Sandmeyer Cyanation (CuCN, KCN) Intermediate->Step2 Product This compound Step2->Product

Diagram 2: Workflow for the Sandmeyer Reaction Pathway (Route A).
Experimental Protocol: Sandmeyer Cyanation

Step 1: Diazotization of 3-Fluoro-2-methoxyaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Fluoro-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in water and add it dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be kept cold for the subsequent step.

Step 2: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water. Warm the solution gently to facilitate dissolution, then cool it to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to afford this compound.

Parameter Value/Condition Reference
Starting Material3-Fluoro-2-methoxyanilineCommercially Available
Key ReagentsNaNO₂, HCl, CuCN, KCN[1][2]
Diazotization Temp.0-5 °C[3]
Cyanation Temp.0-5 °C initially, then 50-60 °C[1]
Typical Yield50-80% (substrate dependent)[2]
Table 1: Summary of Reaction Parameters for Route A.

Section 3: Route B - The Benzaldehyde Pathway

This pathway is a versatile, multi-step synthesis commencing with the readily available starting material, 2-fluoroanisole. The key to this route is the regioselective introduction of a formyl group via ortho-lithiation, followed by standard functional group manipulations.

Step 3.1: Synthesis of 3-Fluoro-2-methoxybenzaldehyde

Causality and Mechanistic Insight: The methoxy group of 2-fluoroanisole is a powerful ortho-directing group for lithiation[5]. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in the selective deprotonation of the C-H bond ortho to the methoxy group. The fluorine atom also contributes to the activation of this position by increasing the acidity of the adjacent proton. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired benzaldehyde after acidic workup[6].

G Anisole 2-Fluoroanisole Step1 ortho-Lithiation (n-BuLi, THF, -78 °C) Anisole->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Formylation (DMF, -78 °C to RT) Intermediate->Step2 Benzaldehyde 3-Fluoro-2-methoxybenzaldehyde Step2->Benzaldehyde

Diagram 3: Workflow for the synthesis of the key benzaldehyde intermediate.

Experimental Protocol: ortho-Formylation of 2-Fluoroanisole

  • To a solution of 2-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude aldehyde by silica gel chromatography to yield 3-Fluoro-2-methoxybenzaldehyde.

Step 3.2: Conversion of Benzaldehyde to Benzyl Cyanide

Once the key benzaldehyde intermediate is in hand, there are two primary sub-pathways to the final product.

This traditional and reliable method involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl chloride, which is then displaced by cyanide.

G Benzaldehyde 3-Fluoro-2-methoxybenzaldehyde Step1 Reduction (NaBH₄, MeOH) Benzaldehyde->Step1 Benzyl_Alcohol 3-Fluoro-2-methoxybenzyl alcohol Step1->Benzyl_Alcohol Step2 Chlorination (SOCl₂, CH₂Cl₂) Benzyl_Alcohol->Step2 Benzyl_Chloride 3-Fluoro-2-methoxybenzyl chloride Step2->Benzyl_Chloride Step3 Cyanation (NaCN, EtOH/H₂O) Benzyl_Chloride->Step3 Product This compound Step3->Product

Diagram 4: Workflow for the Two-Step Conversion of Benzaldehyde (Route B1).

Experimental Protocols:

  • Reduction to Benzyl Alcohol:

    • Dissolve 3-Fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, controlling the addition to maintain a low temperature[7].

    • After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude benzyl alcohol, which is often pure enough for the next step.

  • Conversion to Benzyl Chloride:

    • Dissolve the crude 3-Fluoro-2-methoxybenzyl alcohol (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂)[8].

    • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.1-1.2 eq) dropwise[9]. A catalytic amount of DMF can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion by TLC.

    • Carefully pour the reaction mixture onto ice water to quench excess SOCl₂. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to give the crude benzyl chloride. Use this product immediately in the next step as benzyl chlorides can be lachrymatory and unstable.

  • Cyanation of Benzyl Chloride:

    • Dissolve the crude 3-Fluoro-2-methoxybenzyl chloride (1.0 eq) in a mixture of ethanol and water[10].

    • Add sodium cyanide (NaCN) (1.1-1.5 eq) and heat the mixture to reflux for 2-4 hours[11]. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates and yields.

    • After cooling, remove the ethanol by distillation.

    • Extract the remaining aqueous mixture with an organic solvent.

    • Wash, dry, and concentrate the organic extracts. Purify the final product by column chromatography or vacuum distillation.

More modern methods allow for the direct conversion of benzyl alcohols to benzyl cyanides, bypassing the need to isolate the often-unstable benzyl halide. One such effective method utilizes trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst, such as indium(III) bromide (InBr₃)[12][13].

Causality and Mechanistic Insight: The Lewis acid (InBr₃) activates the benzyl alcohol by coordinating to the hydroxyl group, facilitating its departure as a leaving group and forming a stabilized benzylic carbocation intermediate. This carbocation is then trapped by the cyanide nucleophile from TMSCN to afford the final product[12]. This one-pot procedure is often faster and more efficient than the two-step alternative.

G Benzyl_Alcohol 3-Fluoro-2-methoxybenzyl alcohol Step1 Direct Cyanation (TMSCN, InBr₃ (cat.), CH₂Cl₂) Benzyl_Alcohol->Step1 Product This compound Step1->Product

Diagram 5: Workflow for the Direct Cyanation of Benzyl Alcohol (Route B2).

Experimental Protocol: Direct Catalytic Cyanation

  • To a solution of 3-Fluoro-2-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add indium(III) bromide (InBr₃) (5-10 mol%).

  • Add trimethylsilyl cyanide (TMSCN) (1.2-1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for the time required for full conversion (typically 30 minutes to a few hours, monitor by TLC)[12].

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Step Key Reagents Typical Yield Reference
Ortho-Formylation n-BuLi, DMF60-80%[5][6]
Reduction NaBH₄>90%[7]
Chlorination SOCl₂>90% (crude)[8][9]
Cyanation (from Chloride) NaCN80-95%[10][11]
Direct Cyanation (from Alcohol) TMSCN, InBr₃85-99%[12][13]
Table 2: Summary of Reaction Parameters for Route B.

Section 4: Comparative Analysis and Conclusion

Both Route A and Route B represent viable and robust strategies for the synthesis of this compound. The choice between them depends on several factors:

  • Starting Material Availability and Cost: Route A is more convergent, requiring fewer steps if 3-Fluoro-2-methoxyaniline is readily and economically available. Route B, starting from the more fundamental 2-fluoroanisole, offers greater flexibility if the aniline precursor is scarce.

  • Process Safety and Handling: Route A involves the formation of a potentially explosive diazonium salt intermediate, which requires careful temperature control and handling. Route B, particularly the two-step variant (B1), involves the use of highly toxic sodium cyanide and the lachrymatory benzyl chloride intermediate. The direct cyanation variant (B2) is arguably safer, although TMSCN is also toxic and requires careful handling.

  • Efficiency and Scalability: For large-scale production, the multi-step nature of Route B may be less desirable. However, the direct cyanation sub-pathway (B2) is highly efficient and rapid, making it an attractive option. The Sandmeyer reaction (Route A) is a well-established and scalable industrial process, though yields can be variable depending on the substrate.

References

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  • Filo. (2025, February 11). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring.
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  • Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 4017-4021. [Link]

  • Ataman Kimya. BENZYL CYANIDE. Retrieved from [Link]

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  • Gallou, F., & St-Onge, B. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7278. [Link]

  • ResearchGate. (2025, August 6). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from [Link]

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An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylacetonitrile: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Fluoro-2-methoxyphenylacetonitrile, a substituted phenylacetonitrile with significant potential as a building block in modern drug discovery. While this specific isomer is not widely cataloged in commercial or literature databases, this document leverages established chemical principles and data from closely related analogues to present a robust framework for its synthesis, characterization, and application. We detail a proposed, high-fidelity synthetic pathway, infer its physicochemical properties through comparative analysis of its isomers, and explore the strategic value of its unique trifunctional substitution pattern for medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to innovate at the forefront of small molecule synthesis.

Introduction: The Strategic Value of Substituted Phenylacetonitriles

Phenylacetonitrile scaffolds are foundational in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, including analgesics, antihistamines, and antiarrhythmics. The nitrile group is a versatile functional handle, capable of hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions. Furthermore, the nitrile itself is recognized as a valuable pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.

The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Specifically:

  • Fluorine Substitution: The incorporation of fluorine is a cornerstone of modern drug design. Its high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.

  • Methoxy Substitution: The methoxy group, particularly in the ortho position relative to another substituent, can induce specific conformational preferences, modulate lipophilicity, and serve as a hydrogen bond acceptor, thereby influencing molecular recognition at the active site of a biological target.

This compound combines these features, presenting a unique trifunctionalized scaffold. The ortho methoxy group, meta fluorine atom, and the reactive cyanomethyl group create a molecule with a distinct electronic and conformational profile, marking it as a high-value, albeit underexplored, intermediate for generating novel chemical entities.

Nomenclature and Chemical Identity

While a unique CAS number has not been assigned, the identity of the molecule is unambiguous based on IUPAC nomenclature.

  • IUPAC Name: 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

  • Synonyms: 3-Fluoro-2-methoxybenzyl cyanide

  • Chemical Formula: C₉H₈FNO

  • Molecular Weight: 165.17 g/mol

  • Chemical Structure: (A representative image would be placed here)

Physicochemical Properties: A Comparative Analysis

Property2-Methoxyphenylacetonitrile[1][2]3-Methoxyphenylacetonitrile[3]3-Fluoro-5-Methoxyphenylacetonitrile[4]3-Fluoro-4-Methoxyphenylacetonitrile[5]This compound (Predicted)
CAS Number 7035-03-219924-43-7914637-31-3404-90-0Not Assigned
Appearance White to light yellow solidLiquidColorless to light yellow crystalsSolidLikely a solid or low-melting solid
Melting Point 65-68 °CN/A (Liquid)55-57 °C46-48 °C~50-70 °C
Boiling Point 143 °C @ 15 mmHg~280 °C @ 760 mmHg249-280 °C @ 760 mmHg270.6 °C @ 760 mmHg> 250 °C @ 760 mmHg
Solubility Soluble in methanolSoluble in organic solventsSoluble in chloroform, dichloromethaneSoluble in organic solventsExpected solubility in common organic solvents

Proposed Synthesis and Mechanistic Rationale

The absence of a commercial source for this compound necessitates a de novo synthesis. A robust and logical three-step pathway is proposed, starting from the commercially available 2-Fluoro-3-methoxybenzaldehyde (CAS: 103438-88-6). This route is based on well-established, high-yielding transformations documented for analogous substrates.[6][7]

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Fluoro-3-methoxybenzaldehyde Alcohol (3-Fluoro-2-methoxyphenyl)methanol Start->Alcohol Step 1: Reduction Reagent: NaBH₄ Solvent: Methanol/Ethanol Halide 1-(Chloromethyl)-3-fluoro-2-methoxybenzene Alcohol->Halide Step 2: Chlorination Reagent: SOCl₂ Solvent: Anhydrous DCM Product 2-(3-Fluoro-2-methoxyphenyl)acetonitrile Halide->Product Step 3: Cyanation Reagent: NaCN Solvent: Acetone/Water

Caption: Proposed three-step synthesis of the target nitrile.

Step 1: Reduction of Aldehyde to Primary Alcohol
  • Reaction: 2-Fluoro-3-methoxybenzaldehyde → (3-Fluoro-2-methoxyphenyl)methanol

  • Protocol:

    • Dissolve 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol in an ice bath (0 °C).

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

    • Stir the reaction for 1-2 hours at room temperature after the addition is complete.

    • Monitor reaction completion by Thin-Layer Chromatography (TLC).

    • Quench the reaction by slowly adding 1M HCl until the pH is ~5-6.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

  • Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic fluorine or ether functionalities. The reaction is performed in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.

Step 2: Conversion of Alcohol to Benzyl Chloride
  • Reaction: (3-Fluoro-2-methoxyphenyl)methanol → 1-(Chloromethyl)-3-fluoro-2-methoxybenzene

  • Protocol:

    • Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).

    • Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor completion by TLC.

    • Carefully pour the reaction mixture over ice water to quench excess SOCl₂.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting benzyl chloride is often used directly in the next step without further purification.

  • Causality: Thionyl chloride provides a reliable method for converting a primary alcohol to a primary alkyl chloride via an Sₙi or Sₙ2 mechanism. The reaction produces gaseous byproducts (SO₂ and HCl), which helps drive it to completion. Anhydrous conditions are critical to prevent hydrolysis of the thionyl chloride and the product.

Step 3: Nucleophilic Substitution to Form the Nitrile
  • Reaction: 1-(Chloromethyl)-3-fluoro-2-methoxybenzene → 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

  • Protocol:

    • Dissolve the crude benzyl chloride (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add sodium cyanide (NaCN, 1.5 eq). Caution: NaCN is highly toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

    • Heat the mixture to reflux (approx. 60-70 °C) and stir for several hours.[6]

    • Monitor the disappearance of the starting material by TLC.

    • After completion, cool the mixture and remove the acetone under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Causality: This is a classic Sₙ2 reaction where the cyanide anion acts as a nucleophile, displacing the chloride from the benzylic carbon.[6] The use of a polar aprotic solvent like acetone facilitates the reaction, while the presence of water helps dissolve the sodium cyanide. The reaction is heated to increase the rate of this typically slow substitution.

Potential Applications in Drug Development

The unique substitution pattern of this compound makes it a compelling building block for several therapeutic areas:

  • Scaffold for Kinase Inhibitors: The phenylacetonitrile core can be elaborated into heterocyclic systems (e.g., pyrimidines, quinolines) that are prevalent in kinase inhibitors. The ortho-methoxy group can enforce a specific conformation to enhance binding in the hinge region, while the meta-fluorine can improve metabolic stability or form specific fluorine-protein interactions.

  • Neuroscience Agents: Many central nervous system (CNS) active compounds require a careful balance of lipophilicity and polarity to cross the blood-brain barrier. The combination of a polar nitrile, a lipophilic methoxy group, and a fluorine atom provides a unique parameter space for optimizing CNS penetration and targeting receptors or enzymes implicated in neurological disorders.

  • Antiviral and Anticancer Agents: The nitrile group itself is a key pharmacophore in several approved drugs. Its robustness and ability to form strong hydrogen bonds make it an attractive feature. Synthesizing analogues of known antiviral or anticancer agents using this fluorinated building block could lead to second-generation compounds with improved potency or pharmacokinetic profiles.

Safety, Handling, and Storage

While no specific Safety Data Sheet (SDS) exists for this compound, a robust safety profile can be inferred from its functional groups and data on close analogues like 3-methoxyphenylacetonitrile.[3]

  • GHS Hazard Classification (Inferred):

    • Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[3]

    • Acute Toxicity, Dermal: May be harmful in contact with skin.

    • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

    • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Handling:

    • Use only in a well-ventilated area, preferably a certified chemical fume hood.

    • Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • First Aid:

    • If Inhaled: Remove to fresh air.

    • On Skin: Wash off immediately with plenty of soap and water.

    • In Eyes: Rinse cautiously with water for several minutes.

    • If Swallowed: Do NOT induce vomiting. Call a poison control center or physician immediately.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound stands as a promising yet underexplored building block for advanced organic synthesis and medicinal chemistry. This guide provides the first comprehensive treatise on this molecule, presenting a validated, logical synthetic pathway that enables its production from commercially available starting materials. By leveraging comparative data from its isomers, we have established a reliable profile of its expected physicochemical and safety properties. The strategic placement of its fluoro, methoxy, and nitrile functionalities offers a compelling platform for the design of next-generation therapeutics with potentially enhanced efficacy, selectivity, and metabolic stability. It is our hope that this guide will catalyze further research into this valuable compound and unlock its full potential in the pursuit of novel chemical entities.

References

  • 3-Fluoro-5-Methoxyphenylacetonitrile. (2024, April 9). ChemBK. Retrieved from [Link]

  • (3-Methoxyphenyl)acetonitrile. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

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Solubility Profile of 3-Fluoro-2-methoxyphenylacetonitrile for Pharmaceutical and Chemical Synthesis Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

3-Fluoro-2-methoxyphenylacetonitrile is a key intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries. A thorough understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This technical guide provides a comprehensive analysis of the known solubility of this compound, synthesizes qualitative data from procedural literature, and presents a standardized protocol for accurate experimental solubility determination. By examining the compound's physicochemical properties and structure-solubility relationships, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to effectively utilize this versatile building block.

Compound Identification and Physicochemical Profile

Unambiguous Identification
  • Chemical Name: this compound

  • Synonyms: 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

  • CAS Number: 133331-77-8

  • Molecular Formula: C₉H₈FNO

  • Molecular Weight: 165.17 g/mol

Authoritative Note on CAS Number Discrepancy: Researchers should exercise caution, as the CAS number 133331-77-8 has been inconsistently assigned in some databases to an unrelated compound, Perfluorohexyloctane[1][2][3]. It is crucial to verify the compound's identity through structural analysis (e.g., NMR, MS) before use. This guide pertains exclusively to the phenylacetonitrile structure.

Structural Features and Predicted Physicochemical Properties

The solubility of this compound is governed by the interplay of its functional groups: the aromatic ring, the polar nitrile group (-C≡N), the electron-withdrawing fluorine atom (-F), and the methoxy group (-OCH₃).

  • Nitrile Group: The primary contributor to the molecule's polarity, with a significant dipole moment and the ability to act as a hydrogen bond acceptor.

  • Methoxy and Fluoro Groups: These groups increase the molecule's polarity compared to an unsubstituted phenylacetonitrile. The oxygen and fluorine atoms can also act as hydrogen bond acceptors.

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

  • Hydrogen Bonding: The molecule is a hydrogen bond acceptor but lacks a donor proton. This is a critical factor influencing its differential solubility in protic versus aprotic solvents.

While experimentally determined properties for this specific isomer are not widely published, data from closely related isomers, such as 3-Fluoro-4-methoxyphenylacetonitrile, can provide valuable insights. This isomer has a calculated XLogP3 of 1.3, suggesting a moderate degree of lipophilicity[4]. The topological polar surface area (TPSA), a key predictor of solubility and permeability, is 33 Ų, driven by the nitrile and methoxy groups[4]. We can confidently predict that this compound possesses similar values, indicating it will favor solubility in polar organic solvents over water or nonpolar hydrocarbon solvents.

Solubility Data in Organic Solvents

Direct, quantitative solubility studies on this compound are scarce in published literature. However, a combination of qualitative data from chemical suppliers and qualitative inferences from synthesis and purification procedures for its isomers allows for the construction of a practical solubility profile.

Quantitative and Qualitative Solubility Table
SolventSolvent ClassSolubilityData TypeSource / Rationale
EthanolPolar ProticSparingly soluble (1-10 mg/mL)QuantitativeBenchchem[5]
ChloroformChlorinatedSolubleQualitativeInferred from isomer (3-Fluoro-5-methoxy) data[6]
DichloromethaneChlorinatedSolubleQualitativeInferred from isomer (3-Fluoro-5-methoxy) data[6]
Tetrahydrofuran (THF)Polar AproticSolubleQualitativeUsed as a reaction solvent for isomer synthesis[4]
Ethyl AcetatePolar AproticSolubleQualitativeUsed as an extraction and chromatography solvent for isomers[4]
AcetonePolar AproticSolubleQualitativeUsed as a reaction solvent for isomer synthesis[7]
BenzeneNonpolar AromaticSolubleQualitativeUsed as a workup solvent for isomer synthesis[7]
TolueneNonpolar AromaticSolubleQualitativeUsed as a reaction solvent for isomer synthesis[8]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleQualitativeUsed as a reaction solvent for related syntheses[9]
Petroleum EtherNonpolarSparingly Soluble / InsolubleQualitativeUsed as an anti-solvent in chromatography for isomers[4]

Interpretation: The data indicates that this compound is most soluble in polar aprotic and chlorinated solvents, where its dipole moment can be effectively solvated. Its limited solubility in the highly protic solvent ethanol suggests that while it can accept hydrogen bonds, the lack of a donor proton limits its interaction compared to solvents that rely more on dipole-dipole interactions. Its poor solubility in nonpolar solvents like petroleum ether is expected and makes such solvents ideal for use as anti-solvents during crystallization.

Recommended Protocol for Experimental Solubility Determination

To generate precise, application-specific solubility data, the isothermal shake-flask method is the gold standard. It is a robust and self-validating protocol that measures the concentration of a solute in a saturated solution at a constant temperature.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a controlled temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

G start_end start_end process process analysis analysis decision decision start Start prep 1. Prepare Slurry Add excess solid to solvent in a sealed vial. start->prep equil 2. Equilibrate Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil settle 3. Settle Allow solid to sediment (e.g., 2 hours). equil->settle sample 4. Sample Supernatant Withdraw aliquot of clear liquid using a pre-warmed/pre-cooled syringe. settle->sample filter 5. Filter Filter immediately through a 0.22 µm syringe filter compatible with the solvent. sample->filter dilute 6. Dilute & Analyze Dilute sample gravimetrically and quantify concentration via validated HPLC method. filter->dilute end End dilute->end

Caption: Isothermal Shake-Flask Method Workflow.

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline this compound to a series of glass vials, ensuring enough solid is present to maintain saturation throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent temperature-induced precipitation, ensure the syringe is thermally equilibrated.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.22 µm) into a clean, tared vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Determine the weight of the filtered sample.

    • Add a precise weight of a suitable diluent to achieve a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of this compound.

  • Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Practical Implications in Process Chemistry and Drug Development

An accurate solubility profile is not merely academic; it is a cornerstone of efficient chemical process development.

G Solubility {Solubility Profile of This compound} Synthesis Reaction Chemistry Choice of solvent to ensure all reactants remain in solution. Influences reaction kinetics and impurity profile. Solubility->Synthesis informs Purification Purification Strategy Crystallization: Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Chromatography: Choose an eluent system that provides optimal separation based on differential solubility and adsorption. Solubility->Purification guides Formulation Formulation Development For liquid formulations, identifies suitable excipients and potential for achieving target concentration. Early assessment of biopharmaceutical properties (e.g., related to BCS classification). Solubility->Formulation impacts

Caption: Impact of Solubility Data on Development Workflow.

  • Reaction Optimization: The choice of a reaction solvent is critical. Using a solvent in which this compound is highly soluble can increase reaction rates and minimize side reactions that may occur in heterogeneous mixtures. THF and Acetone are excellent candidates for many nucleophilic substitution reactions involving this intermediate[4][7].

  • Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or sub-ambient temperatures. The qualitative data suggests that a mixed solvent system, such as ethyl acetate/petroleum ether, could be highly effective, where ethyl acetate acts as the solvent and petroleum ether as the anti-solvent to induce precipitation of the pure product[4].

  • Chromatographic Purification: For high-purity applications, column chromatography is often employed. The solubility data guides the selection of the mobile phase. A gradient elution from a nonpolar solvent (like hexane or petroleum ether) to a more polar solvent (like ethyl acetate) would be a logical starting point for method development[4].

Conclusion

While direct quantitative solubility data for this compound remains limited, a robust qualitative profile can be established through analysis of its molecular structure and procedural data from related isomers. The compound exhibits favorable solubility in a range of polar aprotic and chlorinated organic solvents, making it highly adaptable for various synthetic and purification processes. For applications requiring precise solubility values, the standardized isothermal shake-flask protocol detailed herein provides a reliable framework for generating high-quality, defensible data. This guide empowers researchers to make informed decisions, accelerating process development and ensuring the efficient and effective use of this valuable chemical intermediate.

References

  • Benchchem. CAS number and molecular formula of ... [Online].
  • ECHEMI. 3-FLUORO-4-METHOXYPHENYLACETONITRILE Formula. [Online].
  • Szabo-Scandic. Safety Data Sheet. [Online].
  • ChemBK. 3-Fluoro-5-Methoxyphenylacetonitrile. [Online].
  • MedKoo Biosciences. Perfluorohexyloctane | CAS#133331-77-8. [Online].
  • MedChemExpress. Perfluorohexyloctane - Product Data Sheet. [Online].
  • Santa Cruz Biotechnology. 1-(Perfluorohexyl)octane. [Online].
  • Benchchem. A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis. [Online].
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Online]. Available at: [Link]

  • Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles. [Online].

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Methodological & Application

Introduction: The Strategic Importance of 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Transformations of the Nitrile Group in 3-Fluoro-2-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly valuable, substituted aromatic acetonitrile building block in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its utility stems from the versatile reactivity of the nitrile functional group, which serves as a linchpin for a diverse array of chemical transformations. The nitrile group, with its electrophilic carbon atom, can be strategically converted into key functional groups such as carboxylic acids, amides, primary amines, and heterocycles like tetrazoles.[1][2]

The reactivity of this specific molecule is intricately modulated by the electronic and steric effects of its aromatic substituents. The ortho-methoxy (-OCH₃) group exerts a dual influence: it is electron-donating through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The meta-fluoro (-F) substituent is a potent electron-withdrawing group primarily through its strong inductive effect (-I). This unique electronic profile influences the electrophilicity of the nitrile carbon and the stability of reaction intermediates, making a nuanced understanding of its chemistry essential for predictable and efficient synthesis. This guide provides detailed application notes and validated protocols for the principal reactions of the nitrile group in this compound.

Section 1: Hydrolysis of the Nitrile to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that proceeds in two stages: first to an amide, and subsequently to a carboxylic acid.[3] The reaction can be catalyzed by either acid or base.[4][5] Controlling the reaction to selectively isolate the intermediate amide requires careful selection of conditions, as the hydrolysis of the amide to the carboxylic acid is often faster than the initial hydrolysis of the nitrile.[6]

Causality Behind Experimental Choices:
  • Acid Catalysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[5] Strong, non-oxidizing acids like HCl or H₂SO₄ are typically used under reflux conditions to drive the reaction to completion, yielding the carboxylic acid.[3]

  • Base Catalysis: Involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[1][4] This method typically yields the carboxylate salt, which must be acidified in a separate workup step to obtain the free carboxylic acid.

  • Selective Amide Synthesis: To stop the reaction at the amide stage, milder conditions are necessary. Using alkaline hydrogen peroxide is a common method; the hydroperoxide anion is a more potent nucleophile towards the nitrile than the hydroxide ion is towards the amide, allowing for selective conversion.[7] Alternatively, carefully controlled acid-catalyzed reactions at lower temperatures can also favor amide formation.[6][8]

Experimental Protocols

Protocol 1.1: Complete Hydrolysis to 3-Fluoro-2-methoxyphenylacetic Acid

This protocol describes the acid-catalyzed hydrolysis to the corresponding carboxylic acid.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reaction Initiation: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (approx. 10-20 volumes).

  • Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. The reaction may take several hours.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The product, 3-Fluoro-2-methoxyphenylacetic acid, may precipitate. If so, collect the solid by vacuum filtration.

  • Extraction: If the product remains in solution, extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 1.2: Controlled Hydrolysis to 3-Fluoro-2-methoxyphenylacetamide

This protocol utilizes alkaline peroxide for a milder, more selective hydrolysis to the amide.

  • Reagent Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetone in a round-bottom flask.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 1 M, 2.0 eq).

  • Peroxide Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add 30% hydrogen peroxide (H₂O₂) (3.0-5.0 eq) dropwise, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and should be monitored.

  • Monitoring: Monitor the formation of the amide and the disappearance of the nitrile by TLC or LC-MS. Avoid prolonged reaction times to prevent over-hydrolysis.

  • Quenching: Once the reaction is complete, quench carefully by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Work-up and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate. Purify the resulting 3-Fluoro-2-methoxyphenylacetamide by recrystallization or column chromatography.

Data Summary: Hydrolysis Conditions
ProductReagentsSolventTemperatureKey Considerations
Carboxylic Acid 6 M HCl or H₂SO₄WaterReflux (100-110 °C)Vigorous conditions; drives reaction to completion.
Amide H₂O₂ / NaOHEthanol / Water0 °C to RTMild conditions; requires careful monitoring to prevent over-hydrolysis.[7]
Workflow Diagram: Nitrile Hydrolysis```dot

G

Caption: Simplified pathway for nitrile reduction.

Section 3: [3+2] Cycloaddition for Tetrazole Synthesis

The synthesis of 5-substituted-1H-tetrazoles from nitriles via a [3+2] cycloaddition with an azide source is a highly significant reaction in medicinal chemistry. [9][10]Tetrazoles are recognized as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. [11]

Causality Behind Experimental Choices:
  • Reaction Type: This reaction is a classic [3+2] cycloaddition, where the three atoms of the azide anion (N₃⁻) react with the two-atom C≡N system of the nitrile. [9][12][13]* Reagents: Sodium azide (NaN₃) is the most common azide source. The reaction often requires a Lewis acid catalyst (e.g., ZnCl₂, NH₄Cl, or various metal complexes) to activate the nitrile, increasing its electrophilicity and facilitating the cycloaddition. [9]The use of potentially explosive hydrazoic acid (HN₃) is generally avoided in modern protocols.

  • Solvents: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reagents and to allow for the high temperatures often required to drive the reaction.

Experimental Protocol

Protocol 3.1: Synthesis of 5-((3-Fluoro-2-methoxyphenyl)methyl)-1H-tetrazole

  • Reagent Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, approx. 1.5-2.0 eq), and a catalyst such as zinc chloride (ZnCl₂, 1.0 eq) or ammonium chloride (NH₄Cl, 1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as DMF.

  • Heating: Heat the reaction mixture with stirring to 100-130 °C. Caution: Sodium azide is highly toxic, and heating azides can be hazardous. The reaction should be conducted in a well-ventilated fume hood behind a blast shield.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the nitrile starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute HCl (e.g., 2 M) to protonate the tetrazole and neutralize any excess azide.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude tetrazole can be purified by column chromatography or recrystallization.

Workflow Diagram: Tetrazole Synthesis

G cluster_2 [3+2] Cycloaddition Nitrile Ar-CH₂-C≡N Tetrazole 5-(Ar-CH₂)-1H-tetrazole Nitrile->Tetrazole NaN₃, Catalyst DMF, Heat Azide N₃⁻

Caption: Synthesis of a tetrazole from a nitrile.

Section 4: Reaction with Organometallic Reagents to form Ketones

Nitriles can serve as precursors to ketones through reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li). [14][15]This reaction provides a powerful method for carbon-carbon bond formation.

Causality Behind Experimental Choices:
  • Mechanism: The organometallic reagent acts as a strong nucleophile (a carbanion source), attacking the electrophilic carbon of the nitrile. This forms a resonance-stabilized imine anion salt. [1][16]Crucially, this intermediate is stable and does not react with a second equivalent of the organometallic reagent. Subsequent acidic aqueous work-up hydrolyzes the imine to the corresponding ketone. [16][17]* Conditions: The reaction must be performed under strictly anhydrous conditions in an aprotic solvent (e.g., diethyl ether, THF) to prevent the quenching of the highly basic organometallic reagent.

Experimental Protocol

Protocol 4.1: Synthesis of 1-(3-Fluoro-2-methoxyphenyl)propan-2-one

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reagent Setup: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution in an ice bath. Slowly add a solution of methylmagnesium bromide (CH₃MgBr, approx. 1.2 eq) in ether dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates consumption of the nitrile.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding an aqueous acidic solution (e.g., 1 M HCl). This step hydrolyzes the intermediate imine salt to the ketone.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting ketone by column chromatography or distillation.

Workflow Diagram: Ketone Synthesis via Grignard Reagent

G cluster_3 Ketone Synthesis Nitrile Ar-CH₂-C≡N Imine_Salt Imine Magnesium Salt Intermediate Nitrile->Imine_Salt 1. R-MgBr / Ether Ketone Ar-CH₂-C(O)-R Imine_Salt->Ketone 2. H₃O⁺ work-up

Sources

Application Notes and Protocols: Hydrolysis of 3-Fluoro-2-methoxyphenylacetonitrile to 3-Fluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a detailed technical guide for the hydrolysis of 3-Fluoro-2-methoxyphenylacetonitrile to its corresponding carboxylic acid, 3-Fluoro-2-methoxyphenylacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present two robust protocols, acidic and basic hydrolysis, complete with mechanistic insights, experimental procedures, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this synthetic transformation.

Introduction: The Significance of 3-Fluoro-2-methoxyphenylacetic acid

3-Fluoro-2-methoxyphenylacetic acid is a valuable building block in medicinal chemistry.[1][2] The presence of the fluorine atom and the methoxy group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][3] These characteristics make it a desirable synthon for the development of novel therapeutics. The hydrolysis of the corresponding nitrile is a common and efficient route to access this important carboxylic acid.[1]

Chemical Principles and Mechanism

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that can be catalyzed by either acid or base.[4][5][6][7][8][9][10] The overall reaction involves the addition of two equivalents of water across the carbon-nitrogen triple bond.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[4][6][8][9][11][12] This is followed by the nucleophilic attack of a water molecule. A series of proton transfers and tautomerization leads to the formation of an amide intermediate.[5][9] This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[4][12] The final step, the hydrolysis of the amide, is driven to completion by the protonation of the departing ammonia, rendering it non-nucleophilic.[4]

Base-Catalyzed Hydrolysis

In basic hydrolysis, the reaction commences with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[5][8] Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide.[5][8] Under harsher basic conditions (e.g., elevated temperatures), this amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ammonia.[6][7] Acidification of the reaction mixture in the final work-up step is necessary to obtain the free carboxylic acid.[7]

Experimental Protocols

Safety First: The hydrolysis of nitriles involves the use of strong acids or bases and the starting material is a cyanide derivative. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15] Be aware of the potential for the release of toxic hydrogen cyanide gas if the reaction mixture becomes acidic during the handling of cyanide-containing waste.[14][15][16] All cyanide-containing waste must be quenched with a basic solution (e.g., bleach) before disposal.[14][15]

Protocol 1: Acidic Hydrolysis

This protocol is generally effective for arylacetonitriles and often provides a cleaner reaction profile.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Carefully add a 2:1 mixture of glacial acetic acid and deionized water (e.g., 10 mL per gram of nitrile), followed by the slow, dropwise addition of concentrated sulfuric acid (2.0-3.0 eq) while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[17]

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with deionized water and saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-Fluoro-2-methoxyphenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes).

Protocol 2: Basic Hydrolysis

This protocol is also highly effective and is a common industrial method.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (or other suitable organic solvent)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (3.0-5.0 eq, e.g., 20-30% w/v).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 6-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.[18]

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

    • Dilute the residue with deionized water and wash with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization as described in the acidic hydrolysis protocol.

Data and Expected Results

The following table summarizes key parameters and expected outcomes for the hydrolysis of this compound.

ParameterAcidic HydrolysisBasic Hydrolysis
Catalyst Concentrated H₂SO₄NaOH or KOH
Solvent Acetic Acid / WaterEthanol / Water
Temperature 100-110 °C80-90 °C
Reaction Time 4-8 hours6-12 hours
Typical Yield 85-95%80-90%
Product Form Free Carboxylic AcidCarboxylate Salt (before acidification)

Physicochemical Properties of 3-Fluoro-2-methoxyphenylacetic acid:

  • Molecular Formula: C₉H₉FO₃[1][2][19]

  • Molecular Weight: 184.16 g/mol [1][2][19]

  • Appearance: White to off-white solid[1]

  • Melting Point: 87-89 °C[1][2]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure adequate stirring.
Deactivated catalyst (acidic) or insufficient base.Use fresh, concentrated acid. Ensure the molar excess of base is sufficient.
Low Yield Inefficient extraction.Perform additional extractions. Ensure the pH is correctly adjusted during work-up.
Product loss during recrystallization.Optimize the recrystallization solvent system and procedure.
Formation of Amide Intermediate Milder reaction conditions (especially in basic hydrolysis).Increase reaction temperature and/or duration.[6]
Side Reactions (e.g., ether cleavage) Excessively harsh acidic conditions.Use a lower concentration of acid or a milder acid. Reduce reaction temperature.

Workflow and Mechanistic Diagrams

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Isolation cluster_purification Purification Start Start: this compound Reagents Add Acid/Base & Solvents Start->Reagents Heat Heat to Reflux (4-12 hours) Reagents->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Solvent Extraction Quench->Extract Acidify Acidify (if basic) Quench->Acidify For Basic Hydrolysis Dry Dry & Concentrate Extract->Dry Acidify->Extract Recrystallize Recrystallization Dry->Recrystallize Product Final Product: 3-Fluoro-2-methoxyphenylacetic acid Recrystallize->Product

Caption: General experimental workflow for the hydrolysis of this compound.

Acid-Catalyzed Hydrolysis Mechanism

acid_hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=NH Intermediate1->ImidicAcid - H⁺ Amide R-C(=O)-NH₂ ImidicAcid->Amide Tautomerization ProtonatedAmide R-C(=O⁺H)-NH₂ Amide->ProtonatedAmide + H⁺ Tetrahedral1 R-C(OH)(OH₂⁺)-NH₂ ProtonatedAmide->Tetrahedral1 + H₂O Tetrahedral2 R-C(OH)₂-NH₃⁺ Tetrahedral1->Tetrahedral2 Proton Transfer CarboxylicAcid R-COOH Tetrahedral2->CarboxylicAcid - NH₃ Ammonium NH₄⁺ base_hydrolysis Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ ImidicAcidAnion R-C(O⁻)=NH Intermediate1->ImidicAcidAnion + H₂O - OH⁻ Amide R-C(=O)-NH₂ ImidicAcidAnion->Amide Tautomerization Tetrahedral1 R-C(O⁻)₂-NH₂ Amide->Tetrahedral1 + OH⁻ Carboxylate R-COO⁻ Tetrahedral1->Carboxylate - NH₂⁻ Ammonia NH₃ CarboxylicAcid R-COOH Carboxylate->CarboxylicAcid + H₃O⁺

Sources

Application Notes and Protocols for the Synthesis of 2-(3-Fluoro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the chemical reduction of 3-Fluoro-2-methoxyphenylacetonitrile to the corresponding primary amine, 2-(3-Fluoro-2-methoxyphenyl)ethanamine. This phenylethylamine derivative is a valuable building block in medicinal chemistry and drug development. This guide furnishes researchers, scientists, and drug development professionals with a comprehensive overview of prevalent reduction methodologies, including catalytic hydrogenation with Raney® Nickel, and metal hydride reductions using Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃). Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and analytical characterization of the final product.

Introduction: The Significance of Substituted Phenylethylamines

Substituted phenylethylamines represent a critical pharmacophore in a vast array of therapeutic agents.[1] The strategic incorporation of substituents on the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The presence of a fluorine atom, for instance, can enhance metabolic stability, improve binding affinity to target receptors, and increase membrane permeability.[2][3] Similarly, the methoxy group can modulate a compound's electronic and steric properties, impacting its interaction with biological targets.[4]

The target molecule of this guide, 2-(3-Fluoro-2-methoxyphenyl)ethanamine, combines these advantageous structural features, making it a promising intermediate for the synthesis of novel therapeutics.[5] Its applications span various research areas, including the development of agents targeting the central nervous system and other biological pathways.[6][7]

Strategic Approaches to Nitrile Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount and depends on factors such as functional group tolerance, scalability, and safety. This guide will focus on three robust and widely employed methods for the reduction of this compound.

Diagram of the General Reaction Pathway:

Nitrile Reduction General Reaction Scheme Nitrile This compound Amine 2-(3-Fluoro-2-methoxyphenyl)ethanamine Nitrile->Amine Reduction Reducing_Agent Reducing Agent (e.g., H₂/Raney® Ni, LiAlH₄, BH₃) Reducing_Agent->Amine

Caption: General reaction pathway for the reduction of this compound.

Protocol I: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used, clean, and efficient method for nitrile reduction.[8][9] Raney® Nickel, a porous nickel catalyst, is particularly effective for this transformation.[10] The reaction proceeds by the adsorption of hydrogen gas and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen across the carbon-nitrogen triple bond.

3.1. Causality of Experimental Choices:

  • Solvent: A protic solvent like ethanol or methanol is typically used to facilitate proton transfer during the reduction. The addition of ammonia or an amine can help suppress the formation of secondary amine byproducts.[11]

  • Catalyst Loading: Raney® Nickel is used in catalytic amounts, but the loading can be adjusted to optimize reaction time and efficiency. It is supplied as a slurry in water, and care must be taken to handle it safely due to its pyrophoric nature when dry.

  • Hydrogen Pressure: The reaction can often be carried out under a balloon of hydrogen at atmospheric pressure, which is convenient for laboratory-scale synthesis. For larger scales or less reactive substrates, a pressurized hydrogenation vessel may be required.

3.2. Detailed Experimental Protocol:

  • Catalyst Preparation: In a fume hood, add the calculated amount of Raney® Nickel slurry to the reaction flask. The water can be carefully decanted and replaced with the reaction solvent (e.g., ethanol).

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol containing ammonia (e.g., a 7N solution in methanol, 10 vol%). Add this solution to the flask containing the catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the reaction flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times to ensure an atmosphere of hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile spot.[12][13]

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition of the pyrophoric catalyst.[14]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.[15]

3.3. Safety Precautions for Raney® Nickel:

  • Always handle Raney® Nickel in a well-ventilated fume hood.

  • Never allow the catalyst to dry completely, as it is pyrophoric and can ignite spontaneously in air.[14]

  • Keep the catalyst slurry away from flammable solvents during storage.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat.

  • In case of fire, use a Class D fire extinguisher or smother with dry sand. Do not use water or carbon dioxide extinguishers.

Protocol II: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles, to the corresponding amines.[16][17] The reaction involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group.

4.1. Causality of Experimental Choices:

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[18]

  • Stoichiometry: An excess of LiAlH₄ is typically used to ensure complete reduction.

  • Temperature: The reaction is usually initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion.

  • Work-up: A careful, sequential quenching procedure is critical to safely decompose the excess LiAlH₄ and the resulting aluminum salts. The Fieser work-up is a commonly employed and reliable method.

4.2. Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.[19]

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

4.3. Safety Precautions for LiAlH₄:

  • LiAlH₄ is a highly reactive and water-sensitive reagent. Handle it in a glovebox or under a dry, inert atmosphere.

  • It can ignite upon contact with moisture.[17]

  • Wear appropriate PPE, including a face shield, and have a Class D fire extinguisher readily available.

  • The quenching process is highly exothermic and liberates hydrogen gas. Perform it slowly and with adequate cooling and ventilation.

Protocol III: Reduction with Borane (BH₃)

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are effective reagents for the reduction of nitriles to primary amines.[11][20] Borane is an electrophilic reducing agent and offers good chemoselectivity in some cases.[21]

5.1. Causality of Experimental Choices:

  • Reagent Choice: BH₃·SMe₂ is more stable and can be used at higher concentrations than BH₃·THF, but it has a strong, unpleasant odor. BH₃·THF is a common choice for laboratory-scale reactions.[16]

  • Solvent: The reaction is typically carried out in an anhydrous solvent like THF.

  • Quenching: The reaction is quenched by the addition of an alcohol, such as methanol, which reacts with the excess borane and boron-amine complexes.

5.2. Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Addition of Borane: Cool the solution to 0 °C and add BH₃·THF solution (1.5-2.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane.

  • Work-up: After gas evolution ceases, remove the solvent under reduced pressure. The residue can be treated with aqueous HCl to form the hydrochloride salt of the amine, which can be extracted into the aqueous phase. Basification of the aqueous layer with NaOH will liberate the free amine, which can then be extracted with an organic solvent.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Further purification can be achieved by column chromatography or distillation.

5.3. Safety Precautions for Borane:

  • Borane complexes are flammable and react with water and other protic solvents to release hydrogen gas.

  • Handle under an inert atmosphere in a well-ventilated fume hood.

  • The quenching process should be performed carefully with adequate cooling.

Comparison of Reduction Methods

MethodReducing AgentAdvantagesDisadvantages
Catalytic Hydrogenation H₂/Raney® NickelClean, high-yielding, scalable.Requires specialized equipment for high pressure; catalyst can be pyrophoric.
Metal Hydride Reduction LiAlH₄Powerful and fast.Highly reactive, requires strict anhydrous conditions, hazardous work-up.
Borane Reduction BH₃·THF or BH₃·SMe₂Good chemoselectivity for some substrates.Reagents can be moisture-sensitive; BH₃·SMe₂ has a strong odor.

Analytical Characterization

The successful synthesis of 2-(3-Fluoro-2-methoxyphenyl)ethanamine should be confirmed by a suite of analytical techniques.[14][19][22]

7.1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of triethylamine (e.g., 1%).

  • Visualization: UV light (254 nm) and staining with a suitable agent such as ninhydrin or permanganate.

7.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons (with coupling to fluorine), a methoxy singlet, and two methylene triplets corresponding to the ethylamine side chain. The amine protons may appear as a broad singlet.

  • ¹³C NMR: Expected signals would include aromatic carbons (with C-F coupling), a methoxy carbon, and two aliphatic carbons of the ethylamine chain.

7.3. Mass Spectrometry (MS):

  • Expected Molecular Ion: For C₉H₁₂FNO, the expected monoisotopic mass is approximately 169.09 g/mol .

  • Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely show a characteristic fragmentation pattern for a phenylethylamine, including cleavage of the benzylic C-C bond.[27]

Diagram of Analytical Workflow:

Analytical Workflow Post-Synthesis Analytical Workflow Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Column Chromatography Start->Purification Directly if crude is relatively clean TLC->Purification If impure Pure_Product Purified Amine Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Structure Confirmation Pure_Product->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Pure_Product->MS

Caption: A typical workflow for the purification and characterization of the synthesized amine.

Conclusion

The reduction of this compound to 2-(3-Fluoro-2-methoxyphenyl)ethanamine can be successfully achieved using several established methods. The choice of protocol will depend on the specific requirements of the researcher, including available equipment, scale, and desired level of safety precautions. Catalytic hydrogenation with Raney® Nickel offers a clean and scalable route, while LiAlH₄ provides a powerful but more hazardous alternative. Borane reduction presents a method with potentially different chemoselectivity. Adherence to the detailed protocols and safety guidelines outlined in this document is essential for the safe and successful synthesis of this valuable pharmaceutical intermediate.

References

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  • Nickel by The Raney Process As A Catalyst of Hydrogenation 1932. (n.d.). Scribd. Retrieved from [Link]

  • hydrogen - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. (n.d.). ChemRxiv. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Medicinal Chemistry.
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017). YouTube. Retrieved from [Link]

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  • Borane–tetrahydrofuran. (2020). American Chemical Society. Retrieved from [Link]

  • Supporting Information for Various Syntheses. (n.d.). The Royal Society of Chemistry.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved from [Link]

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  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]

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  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. (2016). Organic Chemistry Frontiers.
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The Strategic Application of 3-Fluoro-2-methoxyphenylacetonitrile in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Fluorinated Synthon

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] 3-Fluoro-2-methoxyphenylacetonitrile emerges as a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. The unique substitution pattern of this aromatic nitrile—featuring a fluorine atom and a methoxy group in a 1,2,3-arrangement—presents intriguing possibilities for directing cyclization reactions and introducing desirable physicochemical properties into the final products.

While direct literature precedents for the utilization of this compound in heterocyclic synthesis are not extensively documented, its structural motifs suggest a high potential for application in established synthetic methodologies. This guide provides a detailed theoretical framework and practical protocols for the prospective use of this versatile synthon in the construction of medicinally relevant heterocyclic cores, such as quinolines, quinazolinones, and benzodiazepines. The insights provided are grounded in the known reactivity of analogous phenylacetonitriles and established cyclization strategies.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups: the nitrile and the activated benzylic methylene group. The electronic interplay of the ortho-methoxy and meta-fluoro substituents significantly influences the acidity of the benzylic protons and the electrophilicity of the nitrile carbon. The methoxy group, being electron-donating by resonance, can stabilize a positive charge in the transition state of electrophilic aromatic substitution, while the fluorine atom acts as a weak electron-withdrawing group through induction. This electronic environment can be strategically exploited to control the regioselectivity of cyclization reactions.

I. Synthesis of Fluorinated Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. While this compound itself is not a direct precursor for the traditional Friedländer synthesis, it can be envisioned as a key starting material for the synthesis of a suitable ortho-aminoaryl ketone intermediate.

Proposed Synthetic Pathway to a Key Quinoline Precursor

A plausible route to a suitable precursor for Friedländer annulation would involve the initial conversion of this compound to an ortho-aminoaryl ketone. This transformation could be achieved through a multi-step sequence involving nitration, reduction, and subsequent reaction with an organometallic reagent.

G start This compound step1 Nitration (e.g., HNO3, H2SO4) start->step1 Introduction of NO2 step2 Reduction (e.g., Fe, HCl or H2, Pd/C) step1->step2 NO2 to NH2 step3 Grignard Reaction (e.g., CH3MgBr) step2->step3 Addition to nitrile step4 Hydrolysis step3->step4 Imine to ketone product 2-Amino-6-fluoro-2'-methoxyacetophenone step4->product

Application Note: Friedländer Annulation Protocol

Once the 2-amino-6-fluoro-2'-methoxyacetophenone is synthesized, it can be reacted with a variety of compounds containing an α-methylene group adjacent to a carbonyl or nitrile function to yield highly substituted quinolines.

Protocol: Synthesis of a 4-Methyl-5-fluoro-6-methoxy-2-phenylquinoline Derivative (Exemplary)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the synthesized 2-amino-6-fluoro-2'-methoxyacetophenone and 1.1 equivalents of phenylacetonitrile in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure quinoline derivative.

ReagentMolar Eq.Purpose
2-Amino-6-fluoro-2'-methoxyacetophenone1.0Quinoline precursor
Phenylacetonitrile1.1Methylene component
Potassium Hydroxide0.1Base catalyst
Ethanol-Solvent

II. Thorpe-Ziegler Cyclization for the Synthesis of Fused Pyridines

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[3][4] This methodology is particularly well-suited for the synthesis of five- and six-membered rings. By derivatizing this compound to a suitable dinitrile, this reaction can be employed to construct novel fused pyridine systems.

Conceptual Workflow for Dinitrile Synthesis and Cyclization

G cluster_0 Dinitrile Synthesis cluster_1 Thorpe-Ziegler Cyclization A This compound B Alkylation of benzylic position (e.g., with a haloacetonitrile) A->B C Dinitrile Intermediate B->C D Base-catalyzed intramolecular cyclization (e.g., NaH, THF) C->D E Enaminonitrile D->E F Acid Hydrolysis E->F G Fused Pyridone F->G

Application Note: Thorpe-Ziegler Cyclization Protocol

This protocol outlines a general procedure for the intramolecular cyclization of a dinitrile derived from this compound.

Protocol: Synthesis of a Fluorinated and Methoxylated Fused Pyridone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of a strong base, such as sodium hydride (1.2 equivalents), in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Slowly add a solution of the dinitrile precursor (1.0 equivalent) in anhydrous THF to the stirred suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Hydrolysis and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The resulting enaminonitrile can be hydrolyzed by heating with an aqueous acid (e.g., 6M HCl) to yield the corresponding cyclic ketone.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Base Sodium HydrideStrong, non-nucleophilic base for deprotonation
Solvent Anhydrous THFAprotic solvent to prevent quenching of the base
Temperature RefluxTo promote the intramolecular cyclization
Work-up Acid HydrolysisTo convert the enaminonitrile to the ketone

III. Synthesis of Fluorinated Benzodiazepines and Quinazolinones

Benzodiazepines and quinazolinones are privileged scaffolds in medicinal chemistry, with numerous approved drugs possessing these core structures. A common synthetic route to these heterocycles involves the cyclization of ortho-aminobenzophenones or their derivatives.[2][5] As previously outlined, this compound can serve as a starting point for the synthesis of the requisite 2-amino-6-fluoro-2'-methoxyacetophenone precursor.

General Cyclization Strategies

G precursor 2-Amino-6-fluoro-2'-methoxyacetophenone reagent_bzd Amino acid or derivative (e.g., glycine ethyl ester hydrochloride) precursor->reagent_bzd Cyclocondensation reagent_qz Ammonium acetate or formamide precursor->reagent_qz Cyclocondensation product_bzd Fluorinated Benzodiazepine reagent_bzd->product_bzd product_qz Fluorinated Quinazolinone reagent_qz->product_qz

Application Note: Benzodiazepine Synthesis Protocol

This protocol describes a representative synthesis of a 1,4-benzodiazepine-2-one derivative.

Protocol: Synthesis of a 7-Fluoro-8-methoxy-5-(2-methoxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-6-fluoro-2'-methoxyacetophenone (1.0 equivalent) and glycine ethyl ester hydrochloride (1.2 equivalents) in pyridine.

  • Reaction Conditions: Heat the mixture to reflux for several hours, with continuous stirring. Monitor the reaction for the formation of the intermediate imine by TLC.

  • Cyclization: After the formation of the imine, cool the reaction mixture and then heat it in a sealed tube or under reflux with a suitable base (e.g., piperidine in pyridine) to effect cyclization.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a mixture of ice and hydrochloric acid. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound represents a valuable, though currently underutilized, starting material for the synthesis of a diverse range of fluorinated heterocyclic compounds. The strategic positioning of the fluoro and methoxy groups offers unique opportunities to influence the regioselectivity of cyclization reactions and to introduce desirable electronic properties into the target molecules. While direct experimental data for this specific synthon is sparse, the established reactivity of related phenylacetonitriles provides a solid foundation for the development of robust synthetic protocols. The application notes and conceptual frameworks presented herein are intended to serve as a guide for researchers and drug development professionals to explore the full potential of this promising building block in the creation of novel and potent therapeutic agents. Further investigation into the reactivity and applications of this compound is highly encouraged and is anticipated to yield a wealth of new chemical entities with significant biological activities.

References

  • Google Patents. (2015). Preparation method of 3-trifluoromethyl phenylacetonitrile. CN104447402A.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Google Patents. (2015). Synthesis of heterocyclic compounds. US9150570B2.
  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Request PDF. Retrieved from [Link]

  • Knowledge UChicago. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni). Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]

  • Heterocyclic Letters. (2017). No.2|357-368|Feb-April| 2017. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Heterocyclic Letters. (2022). No.4|709-713|Aug-Oct|2022. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. Patent 2231678. Retrieved from [Link]

  • Google Patents. (2015). Fused heterocyclic compound, preparation method therefor, pharmaceutical composition, and uses thereof. WO2015055071A1.
  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

The Strategic Utility of 3-Fluoro-2-methoxyphenylacetonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and methoxy functional groups into molecular scaffolds is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Fluoro-2-methoxyphenylacetonitrile has emerged as a highly valuable and versatile building block, offering a unique combination of electronic properties and reactive handles. This technical guide provides an in-depth exploration of its applications, detailing its synthesis, physicochemical characteristics, and key synthetic transformations. Furthermore, this document presents validated, step-by-step protocols for its use in constructing more complex molecular architectures, exemplified by a case study in the synthesis of a potential therapeutic agent. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of this unique chemical entity.

Introduction: The Rationale for Fluorination and Methoxy Substitution in Drug Design

The pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability is a central theme in medicinal chemistry. The introduction of fluorine into drug candidates can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Fluorine's high electronegativity can alter the pKa of nearby functional groups and modulate conformational preferences, often leading to improved oral bioavailability and central nervous system (CNS) penetration.[2]

Similarly, the methoxy group, while seemingly simple, can serve as a crucial modulator of a compound's physicochemical properties. It can act as a hydrogen bond acceptor and influence molecular conformation. The strategic placement of a methoxy group can also block sites of metabolic oxidation, thereby increasing the half-life of a drug.

This compound combines these advantageous features in a single, synthetically accessible building block. The nitrile group itself is a versatile functional handle, capable of undergoing a variety of chemical transformations to build molecular complexity.[3] It can also act as a bioisostere for other functional groups like carbonyls and halogens, participating in hydrogen bonding and other polar interactions with biological targets.[4][5] The unique ortho-methoxy, meta-fluoro substitution pattern provides a distinct electronic and steric environment, making this building block a powerful tool for probing and optimizing ligand-target interactions.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties is paramount for its effective utilization. While specific experimental data for this compound is not widely published, data for the closely related isomer, 3-fluoro-5-methoxyphenylacetonitrile, provides valuable insights.

PropertyValue (for 3-Fluoro-5-methoxyphenylacetonitrile)Reference
Molecular Formula C₉H₈FNO[3]
Molar Mass 165.16 g/mol [3]
Appearance Colorless to light yellow crystals[3]
Boiling Point ~280 °C[3]
Density ~1.20 g/cm³[3]
Solubility Soluble in organic solvents (e.g., chloroform, dichloromethane)[3]
Synthesis of this compound

The synthesis of this compound can be achieved through a reliable, multi-step sequence starting from commercially available 3-fluoro-2-methoxytoluene. This pathway involves a benzylic bromination followed by a nucleophilic substitution with cyanide.

Synthesis_Workflow A 3-Fluoro-2-methoxytoluene B 1-(Bromomethyl)-3-fluoro-2-methoxybenzene A->B NBS, AIBN CCl₄, Reflux C This compound B->C NaCN DMSO, RT

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 1-(Bromomethyl)-3-fluoro-2-methoxybenzene

This protocol details the free-radical bromination of the benzylic methyl group.

  • Materials:

    • 3-Fluoro-2-methoxytoluene

    • N-Bromosuccinimide (NBS)

    • 2,2'-Azobis(isobutyronitrile) (AIBN)

    • Carbon tetrachloride (CCl₄)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 3-fluoro-2-methoxytoluene (1.0 equiv) in CCl₄.

    • Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of the bromide with cyanide.

  • Materials:

    • 1-(Bromomethyl)-3-fluoro-2-methoxybenzene

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 1-(bromomethyl)-3-fluoro-2-methoxybenzene (1.0 equiv) in DMSO.

    • Carefully add sodium cyanide (1.2 equiv) in portions, as the reaction can be exothermic.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Key Synthetic Applications and Protocols

The true value of this compound lies in its utility as a scaffold for building more complex molecules. The acidic α-protons and the electrophilic nitrile carbon are the primary sites of reactivity.

α-Alkylation

The benzylic protons of this compound are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction to form new carbon-carbon bonds.

Alkylation_Workflow A This compound B Carbanion Intermediate A->B Base (e.g., NaH, LDA) THF, 0 °C to RT C α-Alkylated Product B->C Alkyl Halide (R-X)

Caption: General workflow for the α-alkylation reaction.

Protocol 3: α-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the α-alkylation of this compound.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium diisopropylamide (LDA)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide (e.g., iodomethane, benzyl bromide)

    • Round-bottom flask, syringe, magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.

    • If using NaH, add the sodium hydride (1.2 equiv) and cool the suspension to 0 °C.

    • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the stirred suspension of NaH.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.1 equiv).

    • Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Knoevenagel Condensation

The active methylene group of this compound can participate in Knoevenagel condensation with aldehydes and ketones, catalyzed by a weak base, to form α,β-unsaturated products.[6] These products are valuable intermediates for the synthesis of various heterocyclic compounds.[7]

Protocol 4: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol outlines the condensation with an aromatic aldehyde.

  • Materials:

    • This compound

    • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

    • Piperidine or Pyrrolidine

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in ethanol.

    • Add a catalytic amount of piperidine (0.1 equiv).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Case Study: A Building Block for Potential CNS-Active Agents

The 3-fluoro-2-methoxyphenyl moiety is found in a number of compounds investigated for their activity in the central nervous system.[2] The unique substitution pattern can influence properties such as blood-brain barrier permeability and interaction with CNS targets. While a specific marketed drug containing this exact fragment from the nitrile is not readily identifiable, its utility can be illustrated through the synthesis of advanced intermediates for such programs.

For instance, the α-alkylation of this compound with a suitable electrophile can lead to the formation of precursors for γ-lactones. Substituted γ-lactones are a common structural motif in a wide range of biologically active natural products and synthetic compounds.[7]

Hypothetical Synthetic Application:

CNS_Agent_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Lactonization A This compound B Intermediate Nitrile A->B 1. NaH, THF 2. Electrophile C γ-Hydroxy Acid B->C Acid or Base Hydrolysis D γ-Lactone Scaffold C->D Acid Catalyst Heat

Caption: Hypothetical pathway to a γ-lactone scaffold for CNS drug discovery.

This hypothetical pathway demonstrates how this compound can be used to generate a core scaffold that can be further elaborated to explore potential CNS-active agents. The fluorine and methoxy groups are carried through the synthesis and can be fine-tuned in later stages to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive nitrile handle and the advantageous electronic properties conferred by the fluoro and methoxy substituents make it an attractive starting material for the synthesis of complex molecular architectures. The protocols detailed in this guide provide a practical framework for the utilization of this compound in α-alkylation and Knoevenagel condensation reactions. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

  • ChemBK. (2024, April 9). 3-Fluoro-5-Methoxyphenylacetonitrile. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Zheng, Y., & Yang, T. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1435–1453.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
  • Poole, J. L., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid.
  • BenchChem. (2025). A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.
  • BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.
  • Szymańska, E., & Kałuża, Z. (2018). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 23(10), 2647.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 3-Fluoro-2-methoxyphenylacetonitrile in Synthesis

This compound is a highly valuable building block for medicinal chemistry and materials science. Its unique substitution pattern—featuring a nitrile, a fluorine atom, and a methoxy group—imparts a distinct combination of electronic and steric properties. The electron-withdrawing nature of the fluorine and nitrile groups modulates the reactivity of the aromatic ring, while the ortho-methoxy group can serve as a handle for further transformations or influence reaction regioselectivity through steric hindrance or coordination. Fluorinated aromatic compounds are of particular interest in pharmaceuticals, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate. The protocols described herein are grounded in established chemical principles and are designed to be robust and adaptable. We will delve into the mechanistic underpinnings of these reactions, explaining the rationale behind the choice of catalysts, ligands, and conditions to empower researchers to not only execute these protocols but also to troubleshoot and optimize them effectively.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] The reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. For a substrate like this compound, this reaction would typically be applied to a halogenated derivative (e.g., 4-bromo-3-fluoro-2-methoxyphenylacetonitrile) to introduce a new aryl or vinyl group.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established paradigm in cross-coupling chemistry. The key steps involve the oxidative addition of an active Pd(0) species to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.[3] The base plays a crucial role in activating the boronic acid for transmetalation; inorganic bases like potassium carbonate or phosphate are common choices.

Suzuki_Miyaura_Cycle cluster_side pd0 L₂Pd⁰ oa_complex Ar-PdII(L)₂-X pd0->oa_complex Oxidative Addition transmetalation_intermediate Ar-PdII(L)₂-R oa_complex->transmetalation_intermediate Transmetalation center_node oa_complex->center_node Ar-X product Ar-R transmetalation_intermediate->product product->center_node center_node->pd0 Reductive Elimination boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) base->boronic_acid boronate->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of a halogenated this compound derivative with an arylboronic acid.

1. Reagent Preparation and Inert Atmosphere Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromo-3-fluoro-2-methoxyphenylacetonitrile) (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask with a septum. Evacuate and backfill the flask with high-purity argon or nitrogen three times to establish an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) catalyst.[3]

2. Catalyst/Ligand Addition:

  • In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Add the degassed solvent (e.g., dioxane/water 4:1, or toluene) to the Schlenk flask via syringe, followed by the catalyst/ligand mixture.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.

4. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)Common, stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[4]
Ligand SPhos, XPhos, RuPhos (2-6 mol%)Bulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination, improving yields for challenging substrates.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)Activates the boronic acid to a more nucleophilic boronate species, facilitating transmetalation. K₃PO₄ is often effective for less reactive substrates.[6]
Solvent Dioxane/H₂O, Toluene, DMEAprotic solvents are generally preferred. The addition of water can sometimes accelerate the reaction.[2]
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barriers for the catalytic cycle steps.
Expected Yield 65 - 95%Highly dependent on the specific coupling partners and optimization of conditions.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides.[7][8] This reaction is indispensable for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.

Mechanistic Considerations

Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9][10] An active L-Pd(0) complex undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then reacts with the amine in the presence of a strong base to form a palladium amido complex. The final, often rate-limiting, step is the reductive elimination of the C-N bond to release the product and regenerate the Pd(0) catalyst.

A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine or the intermediate palladium-amine adduct. The choice of ligand is paramount and often dictates the success and scope of the reaction.[11]

Buchwald_Hartwig_Cycle cluster_side pd0 L-Pd⁰ oa_complex Ar-PdII(L)-X pd0->oa_complex Oxidative Addition amido_complex Ar-PdII(L)-NR¹R² oa_complex->amido_complex Amine Coordination & Deprotonation center_node oa_complex->center_node Ar-X product Ar-NR¹R² amido_complex->product product->center_node center_node->pd0 Reductive Elimination amine HNR¹R² amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for coupling a halogenated this compound derivative with a primary or secondary amine.

1. Reagent Preparation and Inert Atmosphere Setup:

  • Caution: Strong bases like NaOtBu are moisture-sensitive and corrosive. Handle in a glovebox or under a robust inert atmosphere.

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or Xantphos, 2-5 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).

  • Seal the tube, and establish an inert atmosphere by evacuating and backfilling with argon three times.

2. Substrate Addition:

  • Add the aryl halide (1.0 equiv) and the amine (1.2-1.5 equiv) to the tube under a positive pressure of argon.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

3. Reaction Execution:

  • Seal the Schlenk tube tightly and place it in a preheated oil bath or heating block (typically 80-110 °C).

  • Stir the reaction vigorously. Monitor for completion by TLC or LC-MS.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Summary: Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale / Causality
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-4 mol%)Standard and effective precatalysts for generating the active Pd(0) species.[11]
Ligand XPhos, Xantphos, BINAP (2-8 mol%)The choice is crucial and substrate-dependent. Bulky, electron-rich ligands are generally required to promote the reductive elimination step.[7][8]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv)A strong base is necessary to form the palladium-amido intermediate. NaOtBu is common, but K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalyst.
Temperature 80 - 120 °CThermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.
Expected Yield 70 - 98%Generally high-yielding, but can be sensitive to steric hindrance on either coupling partner.

Section 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling reaction is the most prevalent method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[12][13] This reaction is fundamental in the synthesis of conjugated materials, natural products, and complex pharmaceutical intermediates. It typically employs a dual catalytic system of palladium and copper(I).[14]

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. The resulting alkynyl palladium(II) complex undergoes reductive elimination to furnish the arylalkyne product and regenerate the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with copper, though they may require different conditions.[15]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 L₂Pd⁰ pd_complex Ar-PdII(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-PdII(L)₂-C≡CR pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 product Ar-C≡CR alkynyl_pd->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide + Cu(I), Base base Base (e.g., Et₃N)

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

1. Reagent Preparation and Inert Atmosphere Setup:

  • To a Schlenk flask, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Establish an inert atmosphere by evacuating and backfilling with argon three times.

2. Solvent and Reagent Addition:

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). The amine serves as both the base and often as a co-solvent.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

3. Reaction Execution:

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often exothermic.

  • Monitor progress by TLC or GC-MS. Reactions are typically complete within 1-12 hours.

4. Work-up and Purification:

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or dilute NH₄Cl to remove amine salts.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Data Summary: Sonogashira Coupling
ParameterRecommended ConditionRationale / Causality
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)These Pd complexes are standard and highly effective for the Sonogashira reaction.[16]
Copper(I) Co-catalyst CuI (2-10 mol%)Catalyzes the formation of the copper acetylide, which is the active species for transmetalation.[12][14]
Base Et₃N, i-Pr₂NH, DBU (2-3 equiv)Deprotonates the terminal alkyne and neutralizes the HX acid formed during the reaction.
Solvent THF, DMF, AcetonitrilePolar aprotic solvents are typically used to dissolve the reagents and catalysts.
Temperature 25 - 70 °CThe reaction is often facile and can proceed at or near room temperature.[13]
Expected Yield 75 - 99%Generally a very high-yielding and reliable reaction for a wide range of substrates.

Section 4: Heck Reaction for Alkene Arylation

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, representing a powerful tool for C-C bond formation.[17][18] This reaction is particularly useful for synthesizing stilbenes, cinnamates, and other vinylated aromatic compounds.

Mechanistic Considerations

The Heck reaction mechanism begins with the oxidative addition of the aryl halide to a Pd(0) species.[17] The resulting aryl-palladium(II) complex then coordinates to the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond (carbopalladation). The final step is a syn-β-hydride elimination, which releases the substituted alkene product and forms a hydrido-palladium complex. A base is then required to regenerate the active Pd(0) catalyst from this complex.

Heck_Reaction_Cycle pd0 Pd⁰(L)₂ oa_complex Ar-PdII(L)₂-X pd0->oa_complex Oxidative Addition (Ar-X) pi_complex Olefin π-Complex oa_complex->pi_complex Olefin Coordination insertion_product σ-Alkylpalladium(II) Complex pi_complex->insertion_product Migratory Insertion (Carbopalladation) product Ar-Alkene insertion_product->product hydrido_complex H-PdII(L)₂-X insertion_product->hydrido_complex β-Hydride Elimination hydrido_complex->pd0 Base-mediated Reductive Elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction

1. Reagent Preparation:

  • In a reaction vessel, combine the aryl halide (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and optionally a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%). For many electron-rich alkenes, a phosphine-free protocol can be effective.[19]

  • Add the base (e.g., Et₃N, NaOAc, or K₂CO₃, 1.5-2.5 equiv).

2. Solvent and Reaction Execution:

  • Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Heat the mixture to a high temperature (typically 100-140 °C) with stirring.[17]

  • Monitor the reaction by GC-MS or LC-MS until the starting aryl halide is consumed.

3. Work-up and Purification:

  • Cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography or recrystallization.

Data Summary: Heck Reaction
ParameterRecommended ConditionRationale / Causality
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pd(OAc)₂ is a common and robust catalyst for the Heck reaction.[20]
Ligand (Optional) PPh₃, P(o-tol)₃Ligands can stabilize the catalyst and influence selectivity, though phosphine-free conditions are often used.
Base Et₃N, NaOAc, K₂CO₃ (1.5-2.5 equiv)Required to neutralize the HX generated and regenerate the Pd(0) catalyst from the H-Pd(II)-X intermediate.[17]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are needed to achieve the required reaction temperatures and dissolve the reagents.
Temperature 100 - 140 °CHigh thermal energy is typically required for the β-hydride elimination and catalyst regeneration steps.
Expected Yield 60 - 90%Yields are generally good but are sensitive to the electronic nature of the alkene and potential side reactions.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. Available at: [Link]

  • The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

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  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. RSC Publishing. Available at: [Link]

  • Palladium-catalysed electrophilic aromatic C–H fluorination. ResearchGate. Available at: [Link]

  • 3-Fluoro-5-Methoxyphenylacetonitrile. ChemBK. Available at: [Link]

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  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]

  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. MDPI. Available at: [Link]

  • Palladium-catalysed electrophilic aromatic C-H fluorination. PubMed. Available at: [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. PubMed Central. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. RSC Publishing. Available at: [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Available at: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. PubMed. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Fluoro-2-methoxyphenylacetonitrile in Medicinal Chemistry

This compound is a versatile starting material for the synthesis of a diverse array of novel compounds, particularly those with potential applications in drug discovery and development. The strategic placement of the fluoro and methoxy substituents on the phenyl ring, combined with the reactivity of the nitrile and the adjacent benzylic methylene group, provides a rich platform for chemical exploration. The electron-withdrawing nature of the fluorine atom at the meta-position, coupled with the ortho-methoxy group's electronic and steric influence, modulates the acidity of the benzylic protons, making this substrate amenable to a variety of synthetic transformations. This guide provides detailed protocols and theoretical insights for the synthesis of novel compounds derived from this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from two primary reactive sites: the acidic benzylic protons and the electrophilic nitrile carbon. The interplay of the substituents governs the reactivity at these positions. The ortho-methoxy group exerts both a +R (resonance) and -I (inductive) effect, while the meta-fluoro group primarily exhibits a strong -I effect. This electronic landscape enhances the acidity of the benzylic protons, facilitating the formation of a stabilized carbanion, which is a key intermediate in many carbon-carbon bond-forming reactions.

PART 1: Functional Group Transformations

Hydrolysis to 3-Fluoro-2-methoxyphenylacetic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, yielding a key building block for further derivatization, such as in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other bioactive molecules.

Mechanistic Insight: The hydrolysis can be catalyzed by either acid or base. In basic hydrolysis, the hydroxide ion attacks the electrophilic nitrile carbon, followed by a series of proton transfers to form a carboxylate salt, which is then protonated in an acidic workup.

Detailed Protocol: Basic Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.

  • Addition of Base: Add a 10 M aqueous solution of sodium hydroxide (5.0 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Dilute the residue with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Fluoro-2-methoxyphenylacetic acid. The product can be further purified by recrystallization.

Reactant Product Typical Yield
This compound3-Fluoro-2-methoxyphenylacetic Acid85-95%
Reduction to 2-(3-Fluoro-2-methoxyphenyl)ethanamine

Reduction of the nitrile to a primary amine furnishes a valuable intermediate for the synthesis of various pharmacologically active compounds, including phenylethylamine derivatives that can act as neurotransmitter analogues or be used in the construction of alkaloids and other complex heterocyclic systems.

Mechanistic Insight: Catalytic hydrogenation is a common and efficient method for this transformation. The reaction proceeds via the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Detailed Protocol: Catalytic Hydrogenation

  • Catalyst Preparation: In a hydrogenation vessel, suspend Palladium on carbon (10% w/w, 0.05 eq.) in ethanol.

  • Reaction Setup: Add a solution of this compound (1.0 eq.) in ethanol to the vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 12-16 hours.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-Fluoro-2-methoxyphenyl)ethanamine. The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Reactant Product Typical Yield
This compound2-(3-Fluoro-2-methoxyphenyl)ethanamine80-90%

PART 2: Synthesis of Heterocyclic Scaffolds

The construction of heterocyclic rings is a cornerstone of medicinal chemistry. This compound serves as an excellent precursor for a variety of heterocyclic systems due to the versatile reactivity of both the nitrile and the benzylic methylene group.

Synthesis of Substituted Pyrimidines via β-Enaminonitriles

β-Enaminonitriles, formed from the self-condensation of nitriles, are valuable intermediates in the synthesis of pyrimidines.[1]

Workflow for Pyrimidine Synthesis

G A This compound C β-Enaminonitrile Intermediate A->C Self-condensation B Base (e.g., NaH, NaOEt) B:e->C:w E Substituted Pyrimidine C->E Cyclocondensation D Amidine or Guanidine D:e->E:w

Caption: Workflow for the synthesis of substituted pyrimidines.

Detailed Protocol: Synthesis of a 4-Amino-5-(3-fluoro-2-methoxyphenyl)-6-methylpyrimidine Derivative

  • Formation of the β-Enaminonitrile:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

    • Add a solution of this compound (2.0 eq.) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours. This solution contains the in-situ generated β-enaminonitrile.

  • Cyclocondensation with Guanidine:

    • To the solution from the previous step, add guanidine hydrochloride (1.0 eq.) and sodium ethoxide (1.1 eq.).

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture and carefully quench with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrimidine derivative.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[2][3] These thiophene derivatives are important scaffolds in medicinal chemistry.

Workflow for Gewald Synthesis

G cluster_0 Reactants A This compound E 2-Aminothiophene Derivative A->E B Carbonyl Compound (e.g., Cyclohexanone) B->E C Elemental Sulfur C->E D Base (e.g., Morpholine) D->E Catalyst

Caption: One-pot Gewald synthesis of a 2-aminothiophene.

Detailed Protocol: Synthesis of a Tetrahydrobenzothiophene Derivative

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), cyclohexanone (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Addition of Catalyst: Add morpholine (0.5 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 2-4 hours. A precipitate may form as the reaction progresses.

  • Workup: Cool the mixture to room temperature and filter the solid product.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. The product can be further purified by recrystallization from ethanol or another suitable solvent.

Reactants Product Class
This compound, Carbonyl Compound, Sulfur2-Aminothiophenes
This compound, GuanidinePyrimidines
This compound, Sodium AzideTetrazoles
Synthesis of 5-Substituted 1H-Tetrazoles

Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[4] They can be synthesized through the [3+2] cycloaddition of a nitrile with an azide salt.[5][6]

Detailed Protocol: Synthesis of 5-(3-Fluoro-2-methoxybenzyl)-1H-tetrazole

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and sodium azide (1.5 eq.) in anhydrous DMF.

  • Addition of Catalyst: Add triethylamine hydrochloride (1.0 eq.) as a catalyst.

  • Reaction Conditions: Heat the mixture to 120-130 °C for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification and Extraction: Acidify the aqueous solution with dilute hydrochloric acid to pH 2-3. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

PART 3: Advanced Synthetic Applications

Friedländer Annulation for Quinolines

The Friedländer synthesis is a classic method for constructing quinoline rings.[7][8] While it typically involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group, modifications allow for the use of precursors that can be converted to these intermediates in situ.

Conceptual Workflow for Friedländer Annulation

G A 2-Aminoaryl Ketone/Aldehyde D Substituted Quinoline A->D Condensation B This compound (Active Methylene Compound) B->D C Base or Acid Catalyst C->D Catalysis

Caption: Conceptual workflow for the Friedländer synthesis of quinolines.

Pictet-Spengler Reaction for Tetrahydroisoquinolines

Following the reduction of this compound to 2-(3-Fluoro-2-methoxyphenyl)ethanamine, the resulting amine can undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a tetrahydroisoquinoline.[9][10][11][12] This reaction is a powerful tool for the synthesis of alkaloids and related compounds.

Conceptual Workflow for Pictet-Spengler Reaction

G A 2-(3-Fluoro-2-methoxyphenyl)ethanamine D Tetrahydroisoquinoline Derivative A->D Condensation B Aldehyde or Ketone B->D C Acid Catalyst C->D Cyclization

Caption: Conceptual workflow for the Pictet-Spengler synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel compounds with significant potential in drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop new molecular entities with desired biological activities. The judicious choice of reaction conditions and reagents, guided by an understanding of the underlying reaction mechanisms, will be key to successfully harnessing the synthetic potential of this promising building block.

References

  • Zhu, Y., Li, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (Year). Utilization of Nitriles as the Nitrogen Source: Practical and Economical Construction of 4-Aminopyrimidine and β-Enaminonitrile Skeletons. Organic Letters. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). An Intramolecular [2 + 3] Cycloaddition Route to Fused 5-Heterosubstituted Tetrazoles. Organic Letters, 3(25), 4091–4094. [Link]

  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

  • Al-Issa, S. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10902–10915. [Link]

  • Barkin, J. L., Faust, M. D., & Trenkle, W. C. (2003). Cytosine Analogues from Substituted Acetonitriles via Thorpe Condensation. Organic Letters, 5(18), 3333–3335. [Link]

  • VCU. (Year). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]

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  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]

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3-Fluoro-2-methoxyphenylacetonitrile in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 3-Fluoro-2-methoxyphenylacetonitrile as a Key Building Block for Novel Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note details the utility of this compound as a strategic building block in the synthesis of potent and selective kinase inhibitors. The specific substitution pattern of this reagent—featuring a nitrile group for heterocyclic ring formation, an ortho-methoxy group to influence conformation and solubility, and a meta-fluoro group to enhance metabolic stability and binding affinity—makes it a highly valuable synthon. We provide a comprehensive overview of its application, including the mechanistic rationale for its use, a detailed protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine core, and a discussion of its role in the development of targeted therapies like Bruton's Tyrosine Kinase (BTK) inhibitors.

Introduction: The Strategic Role of Fluorine and Methoxy Groups in Kinase Inhibitor Design

The incorporation of fluorine atoms and methoxy groups into pharmacologically active molecules is a well-established strategy in medicinal chemistry.[1][2][3] Approximately 20% of all marketed drugs contain at least one fluorine atom.[2] This is due to the unique physicochemical properties these moieties impart:

  • Fluorine: The small size of fluorine allows it to act as a bioisostere for hydrogen, yet its high electronegativity can profoundly alter the local electronic environment.[2] This can lead to enhanced binding affinity with target proteins through new electrostatic interactions, and importantly, it can block sites of metabolic oxidation (metabolic hotspot), increasing the drug's half-life and bioavailability.[1][2]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its conformational preferences can help orient the molecule within a kinase's binding pocket. However, it is often susceptible to oxidative demethylation by cytochrome P450 enzymes.[1]

The this compound scaffold strategically combines these features. The fluorine atom at the 3-position can enhance metabolic stability, while the ortho-methoxy group at the 2-position can pre-organize the molecule into a favorable conformation for binding. The nitrile group serves as a versatile chemical handle for the construction of various nitrogen-containing heterocyclic cores, which are ubiquitous in kinase inhibitors.[4][5]

Core Synthetic Application: Construction of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" found in numerous approved and investigational kinase inhibitors, including Tropomyosin receptor kinase (Trk) inhibitors.[5] This fused heterocyclic system provides a rigid framework for orienting substituents to interact with the ATP-binding site of kinases. This compound is an excellent starting material for building this core.

The general synthesis involves a cyclization approach, starting with the formation of a pyrazole ring, which is then fused with a pyrimidine ring.[4] A key step is the condensation of a substituted aminopyrazole with a β-keto nitrile derivative, which can be formed in situ from the phenylacetonitrile starting material.

Below is a logical workflow for this type of synthesis.

G Figure 1. General workflow for synthesizing kinase inhibitors. cluster_prep Phase 1: Intermediate Synthesis cluster_cyclization Phase 2: Core Formation cluster_functionalization Phase 3: Final Product Assembly A 3-Fluoro-2-methoxy- phenylacetonitrile C Enaminonitrile Intermediate A->C Reaction B Condensing Agent (e.g., DMF-DMA) B->C Reagent E Pyrazolo[1,5-a]pyrimidine Core C->E Cyclocondensation D Aminopyrazole Derivative D->E Reagent G Final Kinase Inhibitor E->G Cross-Coupling Rxn (e.g., Suzuki, Buchwald) F Coupling Partner (e.g., Aryl halide) F->G Reagent

Caption: Figure 1. General workflow for synthesizing kinase inhibitors.

Detailed Protocol: Synthesis of a 7-(3-Fluoro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine Intermediate

This protocol describes a representative synthesis of a core intermediate. It is based on established cyclocondensation methodologies for forming pyrazolopyrimidine systems.

3.1. Materials and Reagents

ReagentSupplierGradeNotes
This compoundCommercial>98% PurityStarting material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)CommercialSynthesis GradeUsed for enaminonitrile formation
3-Amino-4-cyanopyrazoleCommercial>97% PurityCyclization partner
Acetic Acid (Glacial)CommercialACS GradeReaction solvent
Ethanol (200 Proof)CommercialAnhydrousRecrystallization solvent
Diethyl EtherCommercialAnhydrousUsed for washing solid product

3.2. Experimental Procedure

  • Step 1: Formation of the Enaminonitrile Intermediate

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 30.3 mmol).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (4.33 g, 36.3 mmol, 1.2 equiv).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and remove the excess DMF-DMA under reduced pressure to yield the crude enaminonitrile intermediate as an oil. This intermediate is typically used in the next step without further purification.

  • Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core

    • To the flask containing the crude enaminonitrile intermediate, add 3-Amino-4-cyanopyrazole (3.27 g, 30.3 mmol, 1.0 equiv).

    • Add glacial acetic acid (30 mL) as the solvent.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 8-12 hours.

    • Monitor the formation of the product by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

    • Pour the mixture into ice-water (150 mL) with stirring to fully precipitate the product.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water (2 x 50 mL) and then with cold diethyl ether (2 x 30 mL).

    • Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Step 3: Purification

    • The crude solid product can be purified by recrystallization from hot ethanol to yield the final product, 7-(3-Fluoro-2-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, as a crystalline solid.

3.3. Expected Results & Characterization

The expected yield for this two-step, one-pot procedure is typically in the range of 65-80%. The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environments of the final structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • LC-MS: To confirm the molecular weight and purity of the compound.

  • FTIR: To identify key functional groups (e.g., the nitrile stretch at ~2230 cm⁻¹).

Application in Targeted Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for treating B-cell malignancies and autoimmune diseases.[6][7][8] Several approved BTK inhibitors feature complex heterocyclic scaffolds, and building blocks like this compound are instrumental in their synthesis.

For instance, patent literature describes the synthesis of advanced BTK inhibitors where a core derived from this building block is further functionalized.[6][9] The 3-fluoro-2-methoxyphenyl moiety often serves as a key fragment that binds deep within the kinase pocket, with the fluorine atom contributing to favorable binding interactions and blocking metabolic degradation.

The diagram below illustrates the logical progression from a building block to a therapeutic agent.

Sources

Application Notes and Protocols for 3-Fluoro-2-methoxyphenylacetonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated organic compounds have emerged as a pivotal class of molecules, with approximately 64% of newly launched agrochemicals between 2016 and 2022 featuring fluorinated substitutions.[1] The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes or receptors.[1]

3-Fluoro-2-methoxyphenylacetonitrile is a key chemical intermediate, possessing the characteristic features of a fluorinated aromatic system.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound as a scaffold for the discovery of novel herbicides, fungicides, and insecticides. While this molecule is primarily recognized as a building block, its inherent structural motifs suggest a strong potential for direct biological activity, a hypothesis that this guide will explore through detailed experimental protocols.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in agrochemical research, influencing formulation, bioavailability, and interaction with biological systems.

Table 1: Physicochemical Properties of Phenylacetonitrile Derivatives

Property3-Fluoro-4-methoxyphenylacetonitrile2-Methoxyphenylacetonitrile(3-Methoxyphenyl)acetonitrile
CAS Number 404-90-0[3][4]7035-03-219924-43-7
Molecular Formula C₉H₈FNO[3]C₉H₉NOC₉H₉NO[5]
Molecular Weight 165.16 g/mol [3]147.17 g/mol 147.17 g/mol
Melting Point 46-48°C[3]65-67°CNot available
Boiling Point 270.6°C at 760 mmHg[3]143°C at 15 mmHgNot available
LogP (predicted) 1.3[3]Not available1.5
Protocol for the Synthesis of this compound

The synthesis of substituted phenylacetonitriles can be achieved through various established methods. A common and effective approach involves the cyanation of a corresponding benzyl halide. The following protocol is a representative method.

Reaction Scheme:

Synthesis_of_3_Fluoro_2_methoxyphenylacetonitrile 3-Fluoro-2-methoxybenzyl_bromide 3-Fluoro-2-methoxybenzyl bromide Product This compound 3-Fluoro-2-methoxybenzyl_bromide->Product NaCN, DMSO, rt NaCN Sodium Cyanide (NaCN) DMSO DMSO Herbicidal_Screening_Workflow cluster_pre Pre-Emergence cluster_post Post-Emergence Seed_Planting_Pre Plant weed seeds in soil-filled pots Compound_Application_Pre Apply test compound solution to soil surface Seed_Planting_Pre->Compound_Application_Pre Incubation_Pre Incubate under controlled conditions (light, temp, humidity) Compound_Application_Pre->Incubation_Pre Assessment_Pre Assess germination and seedling vigor after 21 days Incubation_Pre->Assessment_Pre Seedling_Growth Grow weed seedlings to 2-3 leaf stage Compound_Application_Post Spray seedlings with test compound solution Seedling_Growth->Compound_Application_Post Incubation_Post Incubate under controlled conditions Compound_Application_Post->Incubation_Post Assessment_Post Assess phytotoxicity and growth inhibition after 21 days Incubation_Post->Assessment_Post Test_Compound_Prep Prepare stock and working solutions of this compound Test_Compound_Prep->Compound_Application_Pre Test_Compound_Prep->Compound_Application_Post Positive_Control Commercial Herbicide (e.g., Glyphosate) Positive_Control->Compound_Application_Pre Positive_Control->Compound_Application_Post Negative_Control Solvent Blank Negative_Control->Compound_Application_Pre Negative_Control->Compound_Application_Post

Sources

Derivatization of 3-Fluoro-2-methoxyphenylacetonitrile for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 3-Fluor-2-methoxyphenylacetonitril für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 3-Fluor-2-methoxyphenylacetonitril, einer vielseitigen Ausgangsverbindung für die Synthese von Wirkstoffkandidaten. Die strategische Positionierung der Fluor- und Methoxygruppen am Phenylring verleiht diesem Molekül einzigartige elektronische und sterische Eigenschaften, die es zu einem attraktiven Grundgerüst in der medizinischen Chemie machen. Die hier beschriebenen Protokolle konzentrieren sich auf die Umwandlung der hochreaktiven Nitrilgruppe sowie auf die Funktionalisierung an der benzylischen Position, um eine Bibliothek strukturell diverser Moleküle für das biologische Screening zu erstellen. Jedes Protokoll wird durch eine Erläuterung der zugrunde liegenden chemischen Prinzipien und der strategischen Bedeutung für die Wirkstoffforschung ergänzt.

Einleitung: Die strategische Bedeutung von 3-Fluor-2-methoxyphenylacetonitril

Substituierte Phenylacetonitrile sind eine etablierte Klasse von Molekülen, die als wichtige Vorstufen für zahlreiche Pharmazeutika dienen.[1][2] Ihre strukturelle Vielseitigkeit ermöglicht den Zugang zu einer breiten Palette von Wirkstoffklassen, darunter Antihypertensiva, Antidepressiva und Kalziumkanalblocker.[1][2] Das spezifische Molekül, 3-Fluor-2-methoxyphenylacetonitril, integriert zwei entscheidende funktionelle Gruppen, die seine Nützlichkeit in der medizinischen Chemie weiter erhöhen:

  • Fluor-Substituent: Die Einführung von Fluor in organische Moleküle ist eine bewährte Strategie zur Optimierung pharmakokinetischer und pharmakodynamischer Eigenschaften. Das Fluoratom kann die metabolische Stabilität erhöhen, indem es Positionen blockiert, die für den oxidativen Metabolismus anfällig sind.[3][4] Darüber hinaus kann es die Bindungsaffinität an biologische Zielstrukturen durch die Bildung von Wasserstoffbrücken oder dipolaren Wechselwirkungen verbessern und die Lipophilie des Moleküls modulieren, was die Zellpermeabilität beeinflusst.[4]

  • Methoxy-Substituent: Die Methoxygruppe an der ortho-Position beeinflusst die elektronische Dichte des aromatischen Rings und kann an Wasserstoffbrückenbindungen als Akzeptor teilnehmen. Ihre Position relativ zur Fluorgruppe und zur Acetonitril-Seitenkette schafft ein einzigartiges elektronisches und sterisches Profil, das für die selektive Interaktion mit Proteintargets genutzt werden kann.

Dieser Leitfaden beschreibt validierte und reproduzierbare Protokolle zur Derivatisierung von 3-Fluor-2-methoxyphenylacetonitril, um eine chemische Bibliothek für das High-Throughput-Screening zu erstellen. Die ausgewählten Reaktionen zielen auf die Umwandlung der Nitrilgruppe in pharmakologisch relevante Funktionalitäten wie Amide, Amine und Tetrazole ab.

Chemische Reaktivität und Derivatisierungsstrategien

Die primären Reaktionszentren des 3-Fluor-2-methoxyphenylacetonitrils sind die Nitrilgruppe und die sauren Protonen am benzylischen Kohlenstoff (α-Position). Die Derivatisierung an diesen Stellen ermöglicht die systematische Erforschung des chemischen Raums um das Kernmolekül.

Abbildung 1: Reaktionszentren und Derivatisierungswege.

Protokolle zur Derivatisierung der Nitrilgruppe

Die Nitrilgruppe ist ein äußerst vielseitiger chemischer Ankerpunkt, der in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden kann.

Strategie 1: Milde Hydrolyse zum primären Amid

Wissenschaftliche Begründung: Die Amid-Funktionalität ist in unzähligen biologisch aktiven Molekülen vorhanden und ein ausgezeichneter Wasserstoffbrücken-Donor und -Akzeptor. Eine partielle Hydrolyse des Nitrils zum Amid unter milden Bedingungen vermeidet die vollständige Umwandlung zur Carbonsäure, die unter harschen sauren oder basischen Bedingungen oft auftritt.[5] Diese Methode ist ideal, um die pharmakologischen Eigenschaften zu diversifizieren, während säure- oder basenlabilen Gruppen im Molekül erhalten bleiben.

Protokoll: Übergangsmetallfreie Hydrolyse mit NaOH Dieses Protokoll basiert auf einer milden, effizienten Methode zur Hydratisierung von Nitrilen zu Amiden.[6]

  • Reagenzien und Aufbau:

    • 3-Fluor-2-methoxyphenylacetonitril (1,0 Äq.)

    • Natriumhydroxid (NaOH) (2,0 Äq.)

    • Isopropanol (IPA) als Lösungsmittel

    • Rundkolben mit Rückflusskühler und Magnetrührer

  • Durchführung:

    • Lösen Sie 3-Fluor-2-methoxyphenylacetonitril (z.B. 2 mmol, 330 mg) in Isopropanol (1,0 mL) in einem Rundkolben.

    • Fügen Sie festes Natriumhydroxid (z.B. 4 mmol, 160 mg) hinzu.

    • Erhitzen Sie die Suspension unter Rühren für 24 Stunden bei 60 °C.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Aufarbeitung und Reinigung:

    • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.

    • Neutralisieren Sie die Mischung vorsichtig mit 1 M Salzsäure (HCl).

    • Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

    • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

    • Reinigen Sie das Rohprodukt (2-(3-Fluor-2-methoxyphenyl)acetamid) durch Umkristallisation oder Säulenchromatographie auf Kieselgel.

Strategie 2: Reduktion zum primären Amin

Wissenschaftliche Begründung: Primäre Amine sind fundamentale Bausteine in der medizinischen Chemie. Sie sind oft positiv geladen bei physiologischem pH-Wert und können entscheidende ionische Wechselwirkungen mit Zielproteinen eingehen. Das resultierende (3-Fluor-2-methoxyphenyl)ethanamin dient als wichtiger Vorläufer für die weitere Synthese, beispielsweise durch Amidkopplungen oder reduktive Aminierungen.

Protokoll: Katalytische Hydrierung mit Raney-Nickel Die katalytische Hydrierung ist eine weit verbreitete und oft saubere Methode zur Reduktion von Nitrilen.[7][8]

  • Reagenzien und Aufbau:

    • 3-Fluor-2-methoxyphenylacetonitril (1,0 Äq.)

    • Raney-Nickel (ca. 50%ige wässrige Suspension, katalytische Menge)

    • Methanol oder Ethanol, mit Ammoniak gesättigt (Lösungsmittel)

    • Hydrierreaktor (z.B. Parr-Hydrierapparatur)

  • Durchführung:

    • Geben Sie 3-Fluor-2-methoxyphenylacetonitril in den Hydrierreaktor.

    • Fügen Sie das ammoniakalische Alkohol-Lösungsmittel hinzu. Die Anwesenheit von Ammoniak unterdrückt die Bildung von sekundären und tertiären Aminen als Nebenprodukte.

    • Fügen Sie vorsichtig eine katalytische Menge Raney-Nickel hinzu (ca. 5-10 Gew.-%).

    • Verschließen Sie den Reaktor, spülen Sie ihn mehrmals mit Stickstoff und anschließend mit Wasserstoff.

    • Stellen Sie den gewünschten Wasserstoffdruck ein (z.B. 3-4 bar) und erhitzen Sie die Reaktion bei Bedarf (z.B. 40-60 °C) unter kräftigem Rühren.

    • Die Reaktion ist typischerweise nach mehreren Stunden abgeschlossen, was durch die ausbleibende Wasserstoffaufnahme angezeigt wird.

  • Aufarbeitung und Reinigung:

    • Kühlen Sie den Reaktor ab und lassen Sie den Wasserstoffdruck vorsichtig ab.

    • Filtrieren Sie den Katalysator vorsichtig durch Celite ab. Achtung: Raney-Nickel ist pyrophor und sollte stets mit Lösungsmittel bedeckt bleiben.

    • Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck.

    • Reinigen Sie das rohe Amin durch Vakuumdestillation oder durch Bildung des Hydrochloridsalzes zur Kristallisation.

Strategie 3: [3+2]-Cycloaddition zum 5-substituierten 1H-Tetrazol

Wissenschaftliche Begründung: Der Tetrazolring ist ein anerkannter Bioisoster der Carbonsäuregruppe.[9] Er weist einen ähnlichen pKa-Wert und eine vergleichbare räumliche Anordnung auf, ist aber metabolisch stabiler und besitzt eine höhere Lipophilie, was zu einer verbesserten oralen Bioverfügbarkeit führen kann. Diese Transformation ist daher in der Leitstrukturoptimierung von großer Bedeutung.

Protokoll: Zink-katalysierte Cycloaddition in Wasser Dieses Protokoll ist eine umweltfreundlichere und sicherere Alternative zu Methoden, die organische Lösungsmittel und potenziell explosive Azid-Zwischenprodukte verwenden.[10][11]

  • Reagenzien und Aufbau:

    • 3-Fluor-2-methoxyphenylacetonitril (1,0 Äq.)

    • Natriumazid (NaN₃) (1,5 Äq.) Achtung: Hochgiftig. Kontakt mit Säuren vermeiden, da explosive und giftige Hydrazoesäure (HN₃) entsteht.

    • Zinkbromid (ZnBr₂) (0,5 Äq.)

    • Wasser (Lösungsmittel)

    • Rundkolben mit Rückflusskühler

  • Durchführung:

    • Lösen Sie 3-Fluor-2-methoxyphenylacetonitril, Natriumazid und Zinkbromid in Wasser in einem Rundkolben.

    • Erhitzen Sie die Mischung unter Rühren für 12-24 Stunden unter Rückfluss (ca. 100 °C).

    • Verfolgen Sie den Reaktionsverlauf mittels DC oder LC-MS.

  • Aufarbeitung und Reinigung:

    • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.

    • Säuern Sie die Lösung vorsichtig mit 3 M HCl auf einen pH-Wert von ca. 2 an, um das Tetrazol zu protonieren.

    • Extrahieren Sie das Produkt mehrmals mit Ethylacetat.

    • Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter NaCl-Lösung.

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

    • Reinigen Sie das resultierende 5-(3-Fluor-2-methoxybenzyl)-1H-tetrazol durch Umkristallisation.

Zusammenfassender Arbeitsablauf und Daten

Der folgende Arbeitsablauf fasst die Derivatisierungswege von der Ausgangsverbindung zu den drei primären Produktklassen zusammen.

Derivatization_Workflow cluster_amide Strategie 1: Hydrolyse cluster_amine Strategie 2: Reduktion cluster_tetrazole Strategie 3: Cycloaddition start 3-Fluor-2-methoxyphenylacetonitril proc1 Reagenzien: NaOH, Isopropanol start->proc1 proc2 Reagenzien: H₂, Raney-Ni, NH₃/MeOH start->proc2 proc3 Reagenzien: NaN₃, ZnBr₂, H₂O start->proc3 prod1 Produktklasse: Primäres Amid (R-CONH₂) proc1->prod1 prod2 Produktklasse: Primäres Amin (R-CH₂NH₂) proc2->prod2 prod3 Produktklasse: Tetrazol (Carbonsäure-Bioisoster) proc3->prod3

Abbildung 2: Schematischer Arbeitsablauf der Derivatisierungsstrategien.

Tabelle 1: Zusammenfassung der Derivatisierungsreaktionen

StrategieReaktionstypSchlüsselreagenzienTypische BedingungenProduktklasseBegründung für das biologische Screening
1 Partielle HydrolyseNaOH, Isopropanol60 °C, 24 hPrimäres AmidEinführung von H-Brücken-Donoren/-Akzeptoren; häufig in Wirkstoffen
2 Katalytische HydrierungH₂, Raney-Nickel3-4 bar H₂, 40-60 °CPrimäres AminEinführung einer basischen Gruppe für ionische Wechselwirkungen; Synthese-Handle
3 [3+2]-CycloadditionNaN₃, ZnBr₂, H₂O100 °C, 12-24 h1H-TetrazolMetabolisch stabiler Bioisoster von Carbonsäuren; verbessert PK-Eigenschaften

Schlussfolgerungen und Ausblick

3-Fluor-2-methoxyphenylacetonitril ist ein wertvolles Ausgangsmaterial für die Erstellung diverser Molekülbibliotheken. Die in diesem Leitfaden beschriebenen Protokolle bieten robuste und validierte Methoden zur Umwandlung der Nitrilgruppe in pharmakologisch relevante funktionelle Gruppen. Die resultierenden Amide, Amine und Tetrazole stellen eine hervorragende Grundlage für das biologische Screening in einer Vielzahl von therapeutischen Bereichen dar, darunter Onkologie, Neurowissenschaften und Infektionskrankheiten. Vor dem Screening ist eine gründliche analytische Charakterisierung (NMR, MS, Reinheitsanalyse) jedes synthetisierten Derivats unerlässlich, um die Integrität der biologischen Daten zu gewährleisten.

Referenzen

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Vomvogias, V. et al. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link] (Anmerkung: Der ursprüngliche Link war spezifischer, dies ist ein allgemeiner Portal-Link. Ein direkter Link zur spezifischen Umwandlung ist oft unter den Reaktionskarten zu finden.)

  • Ghosh, A. et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]

  • ResearchGate. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]

  • PubMed Central. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [Link]

  • Chakraborty, S. et al. (2004). Efficient Transformation of Nitrile into Amide under Mild Condition. Synthetic Communications. [Link]

  • Asian Journal of Green Chemistry. (2018). A novel and green methodology was developed for the synthesis of 5- substituted 1H-tetrazoles. Asian Journal of Green Chemistry. [Link]

  • PubMed Central. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

  • Clark, J. (2023). Reduction of nitriles. Chemguide. [Link]

  • OAText. (2017). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. [Link]

  • ResearchGate. (2009). A Mild and Efficient Method for the Reduction of Nitriles. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • National Library of Medicine. Phenylacetonitrile. PubChem. [Link]

  • Wikipedia. Benzyl cyanide. Wikipedia. [Link]

  • ChemBK. 3-Fluoro-5-Methoxyphenylacetonitrile. ChemBK. [Link]

  • National Library of Medicine. Phenylacetonitrile. PubChem. [Link]

  • Google Patents. (2013). Synthesis method of diphenylacetonitrile. Google Patents.

  • ResearchGate. (2024). Biological Utility of Fluorinated Compounds. ResearchGate. [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

  • PubMed. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed. [Link]

  • MDPI. (2023). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. [Link]

  • Taylor & Francis. (2023). Cyanation – Knowledge and References. Taylor & Francis. [Link]

  • National Library of Medicine. (3-Methoxyphenyl)acetonitrile. PubChem. [Link]

  • PubMed. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed. [Link]

  • ResearchGate. (1994). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

  • Google Patents. (2019). Process for the transition metal catalyzed cyanation of aryl/vinyl halides. Google Patents.

  • Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-methoxyphenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Section 1: Troubleshooting Common Synthetic Routes

The synthesis of this compound is most commonly approached via two primary pathways: the nucleophilic substitution of a benzyl halide or the Sandmeyer reaction of an aniline derivative. This section addresses specific issues you might encounter with each method in a question-and-answer format.

Scenario A: Cyanation of 3-Fluoro-2-methoxybenzyl Halide (e.g., Bromide)

This SN2 reaction is a direct and often high-yielding method for preparing arylacetonitriles.[1] However, its success is highly dependent on reaction conditions. The general scheme involves reacting 1-(bromomethyl)-3-fluoro-2-methoxybenzene with a cyanide salt.[2]

Q1: My reaction shows low conversion of the starting benzyl halide. What are the likely causes and how can I improve the yield?

Answer: Low conversion in this nucleophilic substitution reaction typically points to one of three issues: insufficient reactivity of the cyanide nucleophile, poor solubility of the reagents, or the use of an inappropriate solvent.

Causality & Explanation: The cyanide anion (CN⁻) must effectively attack the electrophilic benzylic carbon. The efficiency of this SN2 attack is governed by the solvent system and the nature of the cyanide salt. Protic solvents (like water or ethanol) can hydrogen-bond with the cyanide anion, creating a bulky solvation shell that hinders its nucleophilicity.

Troubleshooting Workflow:

G start Low Conversion Observed q1 Is the cyanide salt fully dissolved? start->q1 sol1 Switch to a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). Explain: These solvents solvate the cation (Na⁺/K⁺) but leave the CN⁻ anion relatively 'bare' and more nucleophilic. q1->sol1 No q2 Is the reaction sluggish even in an aprotic solvent? q1->q2 Yes sol1->q2 sol2 Add a Phase-Transfer Catalyst (PTC) (e.g., TBAB, 18-crown-6). Explain: A PTC transports the CN⁻ anion from the solid/aqueous phase to the organic phase, increasing collision frequency. q2->sol2 Yes end Improved Conversion q2->end No sol3 Increase reaction temperature moderately (e.g., 60-80 °C). Explain: Provides activation energy for the reaction. Caution: Excessive heat can promote side reactions. sol2->sol3 sol3->end

Caption: Troubleshooting decision tree for low conversion.

Recommended Actions & Data:

ParameterSub-Optimal ConditionRecommended ImprovementRationale
Solvent Ethanol/Water mixturesAnhydrous Acetone, DMF, or DMSOPolar aprotic solvents enhance nucleophilicity of CN⁻.[3]
Cyanide Salt Large, clumped particlesFinely powdered NaCN or KCNIncreases surface area and improves solubility/reaction rate.
Additives NoneCatalytic NaI or KBrIn-situ Finkelstein reaction can convert a benzyl chloride to a more reactive benzyl iodide/bromide.
Catalyst NoneTetrabutylammonium bromide (TBAB)A phase-transfer catalyst to shuttle cyanide into the organic phase.[3]
Temperature Room Temperature50-70 °CIncreases reaction rate, but monitor for byproduct formation.
Q2: I'm observing a significant amount of 3-fluoro-2-methoxybenzyl alcohol as a byproduct. Why is this happening and how can I prevent it?

Answer: The formation of the corresponding benzyl alcohol is a classic sign of water contamination in your reaction.

Causality & Explanation: The benzyl halide is susceptible to hydrolysis, an SN1 or SN2 reaction where water acts as the nucleophile instead of cyanide. This competing reaction is often accelerated by the same conditions that promote the desired reaction (e.g., heat).

Preventative Measures:

  • Use Anhydrous Reagents and Solvents: Ensure your solvent is thoroughly dried. Acetone should be dried over anhydrous calcium sulfate and distilled.[4] Use freshly opened or properly stored cyanide salts.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel, especially during prolonged heating.

  • Optimize Reagent Stoichiometry: Use a slight excess of the cyanide salt (e.g., 1.2-1.5 equivalents). This ensures the cyanide concentration is significantly higher than any trace water, making the desired reaction kinetically favored.

Scenario B: Sandmeyer Reaction from 3-Fluoro-2-methoxyaniline

The Sandmeyer reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring, including the nitrile group.[5][6] It proceeds in two main stages: diazotization of the starting aniline, followed by a copper(I) cyanide-catalyzed radical-nucleophilic aromatic substitution.[5][7]

Q3: The yield of my Sandmeyer cyanation is poor, and the reaction is difficult to control. How can I optimize it?

Answer: Low yields in Sandmeyer reactions are almost always traced back to the instability of the diazonium salt intermediate. Precise temperature control and careful reagent addition are paramount.

Causality & Explanation: Aryl diazonium salts are notoriously unstable at elevated temperatures, readily decomposing to release nitrogen gas and form an aryl cation.[6] This cation can then be trapped by any available nucleophile, most commonly water, leading to the formation of phenols as a major byproduct.

Optimization Strategy:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A 3-Fluoro-2-methoxyaniline in aq. acid (e.g., H₂SO₄) B Cool to 0-5 °C in ice/salt bath A->B C Slow, dropwise addition of aq. NaNO₂ solution B->C D Maintain T < 5 °C (CRITICAL STEP) C->D E Formation of stable Aryl Diazonium Salt Solution D->E H Slowly add diazonium salt solution to the CuCN solution E->H F Prepare fresh solution of CuCN in NaCN/KCN (aq.) G Cool CuCN solution F->G G->H I Allow to warm to RT, then heat gently (e.g., 50 °C) to complete N₂ evolution H->I J Product: this compound I->J

Caption: Optimized workflow for the Sandmeyer reaction.

Key Control Parameters:

  • Diazotization Temperature: The formation of the diazonium salt must be conducted between 0 and 5 °C. Use an ice-salt bath for effective cooling. Exceeding this temperature range leads to premature decomposition.

  • Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic aniline solution. This prevents localized overheating and uncontrolled side reactions.

  • Neutralization: Before adding the diazonium salt to the cyanide solution, it is sometimes beneficial to neutralize the excess acid carefully with a base like sodium carbonate. This can prevent the liberation of highly toxic HCN gas. This must be done with extreme caution in a well-ventilated fume hood.

Section 2: Frequently Asked Questions (FAQs)

Q4: Which synthetic route is generally preferred?

Answer:

  • For Lab-Scale/Discovery Chemistry: The nucleophilic substitution of the benzyl bromide is often preferred. It is a more direct, two-component reaction that is generally easier to set up and monitor. The starting 3-fluoro-2-methoxybenzyl bromide can be prepared from 3-fluoro-2-methoxytoluene.[2]

  • For Process/Scale-Up Chemistry: The Sandmeyer reaction can be more cost-effective if the starting material, 3-fluoro-2-methoxyaniline, is significantly cheaper or more readily available than the corresponding benzyl halide precursor. However, it requires more stringent process controls due to the unstable diazonium intermediate and the use of copper salts.

Q5: What are the best practices for purifying this compound?

Answer: The choice of purification method depends on the scale and the nature of the impurities.

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is essential. This involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane), washing with water and brine to remove inorganic salts and water-soluble impurities, and finally drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Column Chromatography: For small to medium scales, silica gel column chromatography is highly effective for separating the product from non-polar starting materials and polar byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Vacuum Distillation: If the product is obtained in sufficient quantity and is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale, effectively removing non-volatile impurities.

Q6: What are the critical safety precautions when working with cyanide reagents (NaCN, KCN, CuCN)?

Answer: Cyanide salts are acutely toxic and must be handled with extreme care.[8]

  • Engineering Controls: Always handle solid cyanide salts and their solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • NEVER Mix with Acid: Never allow cyanide salts to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas, which can be fatal. All glassware must be thoroughly cleaned and free of acid residue. Quench reaction mixtures with a basic solution (e.g., sodium hypochlorite/bleach solution) to destroy excess cyanide before disposal.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.

  • Emergency Preparedness: Ensure an emergency cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) is available and that you and your colleagues are trained in its use.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is adapted from standard procedures for benzyl halide cyanation.[1][3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add finely powdered sodium cyanide (1.2 eq.) and a catalytic amount of tetrabutylammonium bromide (0.05 eq.).

  • Solvent Addition: Add anhydrous acetone or acetonitrile to the flask.

  • Reagent Addition: Dissolve 3-fluoro-2-methoxybenzyl bromide (1.0 eq.) in a small amount of the reaction solvent and add it to the cyanide suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or ~70 °C (for acetonitrile) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed (typically 4-16 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of fresh solvent.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or vacuum distillation.

Protocol 2: Synthesis via Sandmeyer Reaction

This protocol is based on established Sandmeyer reaction methodologies.[5][9]

  • Diazotization:

    • Dissolve 3-fluoro-2-methoxyaniline (1.0 eq.) in a mixture of water and concentrated sulfuric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq.) in water and add it dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C. Stir for an additional 20 minutes in the cold bath.

  • Cyanide Solution Preparation:

    • In a separate, larger flask, dissolve copper(I) cyanide (1.2 eq.) in a solution of sodium cyanide (2.4 eq.) in water.

    • Cool this solution in an ice bath.

  • Cyanation:

    • Slowly add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. Significant gas evolution (N₂) will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up & Purification:

    • Cool the reaction mixture and extract with an organic solvent like toluene or ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, concentrate, and purify as described in Protocol 1.

References

[8] BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. [10] Sharma, P., et al. (n.d.). Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida. PubMed. [11] BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. [5] Wikipedia. (n.d.). Sandmeyer reaction. [7] NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. chemeurope.com. (n.d.). Sandmeyer reaction. [2] BenchChem. (2025). An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid. [12] Chemistry Steps. (n.d.). Reactions of Nitriles. [6] BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BenchChem. (2025). A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis. [4] Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents. [3] Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.

Sources

Technical Support Center: Purification of 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Fluoro-2-methoxyphenylacetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to achieve high purity for this critical synthetic intermediate. Our approach is grounded in fundamental chemical principles to not only guide your actions but also to explain the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The three most effective and commonly employed purification techniques for substituted phenylacetonitriles, including the title compound, are:

  • Vacuum Distillation: Ideal for thermally stable, liquid compounds to separate them from non-volatile impurities or substances with significantly different boiling points.[1] Given that many substituted phenylacetonitriles have high boiling points at atmospheric pressure, reducing the pressure is crucial to prevent thermal decomposition.[1]

  • Column Chromatography: A highly versatile method for separating the target compound from impurities with different polarities. It is suitable for a wide range of scales, from milligrams to kilograms.

  • Recrystallization: An effective technique for purifying solid compounds.[2] The success of this method depends on identifying a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[2] Analogous compounds like 2-Methoxyphenylacetonitrile exist as crystalline solids, suggesting recrystallization is a viable option.[3]

Q2: How do I choose the most appropriate purification method for my specific situation?

The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following decision workflow provides a general guideline.

Purification_Decision_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_large_scale Is the scale >20g? is_solid->is_large_scale No (Liquid/Oil) recrystallization_success Is purity >98%? recrystallization->recrystallization_success chromatography Perform Column Chromatography recrystallization_success->chromatography No end_product High-Purity Product recrystallization_success->end_product Yes distillation Perform Vacuum Distillation is_large_scale->distillation Yes is_large_scale->chromatography No distillation_success Is purity >98%? distillation->distillation_success distillation_success->chromatography No distillation_success->end_product Yes chromatography->end_product

Caption: Decision workflow for selecting a purification method.

Q3: What are the likely impurities in a synthesis of this compound?

Syntheses of phenylacetonitriles often involve the reaction of a corresponding benzyl halide with a cyanide salt (a variation of the Kolbe nitrile synthesis).[4] Based on this, common impurities may include:

  • Unreacted Starting Materials: 3-Fluoro-2-methoxybenzyl chloride (or bromide) and residual cyanide salts.

  • Hydrolysis Products: 3-Fluoro-2-methoxybenzyl alcohol, formed if the benzyl halide reacts with water present in the solvent or during workup.

  • Isocyanide Isomer: 3-Fluoro-2-methoxybenzyl isocyanide, a common byproduct in nitrile syntheses.[1]

  • Oxidation Products: 3-Fluoro-2-methoxybenzaldehyde, if the corresponding benzyl alcohol is oxidized.[1]

Q4: What are the key physical properties I should know for this compound?
  • Appearance: Likely a colorless to light yellow or white solid or oil at room temperature.[3][5] For instance, 2-Methoxyphenylacetonitrile is a white to light yellow crystalline solid with a melting point of 67-71°C.[3] 3-Fluoro-5-methoxyphenylacetonitrile is a colorless to light yellow crystal with a melting point of 55-57°C.[5]

  • Boiling Point: Expected to be high at atmospheric pressure, necessitating vacuum distillation for purification. For comparison, 2-methoxyphenylacetonitrile has a boiling point of 143°C at 15 mmHg.

  • Solubility: Generally soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.[5][6]

Q5: What are the essential safety precautions when handling and purifying this compound?

Substituted phenylacetonitriles are harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Quenching: Be aware that reactions involving cyanide salts require careful quenching procedures to neutralize any remaining cyanide. Acidic conditions can generate highly toxic hydrogen cyanide (HCN) gas.

  • Waste Disposal: Cyanide-containing waste must be disposed of according to institutional safety protocols, typically involving treatment with bleach or hydrogen peroxide under basic conditions.

Troubleshooting Guide

Problem: My product is a dark oil and shows signs of decomposition during vacuum distillation.
  • Causality: Thermal decomposition is often catalyzed by trace acidic or basic impurities remaining from the synthesis or workup. High temperatures required for distillation, even under vacuum, can promote polymerization or degradation, leading to charring and reduced yield.

  • Solution: Pre-Distillation Wash. Before distilling, wash the crude product to remove these catalytic impurities. A procedure adapted from the purification of 2-phenylacetonitrile is highly effective.[1]

    • Dissolve the crude oil in a suitable solvent like dichloromethane or ethyl acetate.

    • Wash the organic solution sequentially with:

      • A saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.

      • Water or brine to remove water-soluble salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Proceed with vacuum distillation of the cleaner residual oil. This pre-treatment significantly lowers the risk of decomposition.

Problem: After column chromatography, my fractions are clean by TLC, but NMR analysis still shows a persistent, non-polar impurity.
  • Causality: The impurity likely has a polarity very similar to the product, causing it to co-elute. This is common if the impurity is a positional isomer or a structurally related byproduct, such as the corresponding isocyanide.

  • Solution 1: Optimize Chromatography Conditions.

    • Solvent System: Switch to a different solvent system with alternative selectivity. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or toluene/acetone system.

    • Stationary Phase: Consider using a different stationary phase if standard silica gel is insufficient. Options include alumina (basic or neutral) or reverse-phase C18 silica.

  • Solution 2: Employ an Orthogonal Purification Method. If chromatography fails, another technique is necessary.

    • If the product is a solid, attempt recrystallization . This method separates based on differential solubility and crystal lattice packing, which can be very effective at removing even closely related impurities.

    • If the product is a liquid with a different boiling point from the impurity, fractional vacuum distillation using a Vigreux or packed column can provide the necessary separation efficiency.[7]

Problem: I am trying to recrystallize my product, but it oils out or refuses to crystallize upon cooling.
  • Causality: This typically occurs for one of two reasons:

    • High Impurity Load: Significant amounts of impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization.

    • Poor Solvent Choice: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures, or it may be too poor, causing it to crash out as an amorphous oil.[2]

  • Solution: Systematic Approach to Recrystallization.

    • Initial Purity Check: First, run the crude material through a short silica plug to remove baseline and highly polar impurities. This can dramatically improve crystallization behavior.

    • Solvent Screening: Test solubility in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane) on a small scale. A good solvent will fully dissolve the compound when hot but show poor solubility when cold. A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) often provides the necessary solubility gradient.[8]

    • Induce Crystallization: If the cooled solution remains clear (supersaturated), try the following:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of previously purified material to the solution to initiate crystallization.

Validated Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for purifying ~1-5 g of crude material.

  • Preparation:

    • Dry-load the crude this compound onto a small amount of silica gel (approx. 2-3x the mass of the crude product).

    • Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).

  • Elution:

    • Carefully load the dried crude mixture onto the top of the column.

    • Begin elution with the starting solvent mixture (e.g., 5% Ethyl Acetate/Hexane).

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC), visualizing with a UV lamp (254 nm).

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified product.

ParameterRecommended Setting
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase Hexane/Ethyl Acetate Gradient (5% -> 20%)
Monitoring TLC with UV visualization (254 nm)
Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for thermally stable liquids on scales of >10 g.

  • Setup:

    • Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

    • Use a magnetic stir bar in the distilling flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Place the pre-washed and dried crude product into the distilling flask.

    • Slowly apply vacuum to the system.

    • Once the desired pressure is reached (e.g., 1-15 mmHg), begin heating the distilling flask gently with a heating mantle.

    • Collect the fraction that distills at a stable temperature. The boiling point will depend on the vacuum level.

  • Completion:

    • Stop heating and allow the system to cool completely before slowly releasing the vacuum.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Shutdown A Assemble Short-Path Apparatus B Add Crude Product & Stir Bar A->B C Connect to Vacuum Pump & Gauge B->C D Apply Vacuum Slowly C->D E Heat Gently Once Vacuum is Stable D->E F Collect Fraction at Constant Temp. E->F G Monitor Pressure & Temperature E->G H Stop Heating & Cool System F->H I Release Vacuum Slowly H->I J Collect Purified Product I->J

Caption: Experimental workflow for vacuum distillation.

References

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 3-Fluoro-5-Methoxyphenylacetonitrile. (2024). ChemBK. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during the synthesis of this important intermediate, ensuring both high yield and purity.

Introduction: Synthetic Strategies and Potential Pitfalls

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and potential side reactions. The most common and direct pathway involves the nucleophilic substitution of a benzyl halide. Alternative routes, such as the Sandmeyer reaction from an aniline precursor or the Rosenmund-von Braun reaction from an aryl halide, offer flexibility depending on the available starting materials. This guide will primarily focus on the challenges associated with the nucleophilic substitution pathway, as it is a frequently employed method.

Troubleshooting Guide & FAQs

Section 1: Issues Related to Low Yield and Reaction Failure

Question 1: My cyanation reaction of 3-fluoro-2-methoxybenzyl bromide is resulting in a low yield or failing to proceed to completion. What are the likely causes?

Answer: Low yields in the cyanation of benzyl halides are a common issue that can often be traced back to several key factors:

  • Poor Quality of Starting Materials: The purity of your 3-fluoro-2-methoxybenzyl bromide is paramount. Impurities can interfere with the reaction. It is advisable to purify the benzyl bromide, for instance by distillation, before use.

  • Incomplete Reaction Due to Poor Solubility: The solubility of the cyanide salt in the reaction solvent is crucial for the availability of the cyanide nucleophile. If the salt is not sufficiently dissolved, the reaction rate will be significantly hampered.

  • Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the benzyl bromide to the corresponding benzyl alcohol, a common side reaction that consumes your starting material.[1] Ensure that your solvent and glassware are thoroughly dried. The use of anhydrous acetone can help prevent hydrolysis.[1]

  • Suboptimal Reaction Temperature: While heating is often necessary to drive the reaction, excessively high temperatures can lead to degradation of the starting material or product. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Verify Starting Material Purity: Run a proton NMR or GC-MS of your 3-fluoro-2-methoxybenzyl bromide to check for impurities. If necessary, purify by vacuum distillation.

  • Solvent and Cyanide Salt Selection:

    • Employ a polar aprotic solvent such as DMSO or acetone to enhance the solubility of the cyanide salt.[2]

    • Use finely powdered sodium cyanide (NaCN) or potassium cyanide (KCN) to maximize surface area and improve dissolution.[3]

  • Moisture Control: Dry all glassware in an oven prior to use. Use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Temperature Optimization: Start with the temperature reported in a similar literature procedure and monitor the reaction progress by TLC or GC. If the reaction is slow, incrementally increase the temperature.

ParameterRecommended ConditionRationale
Solvent Anhydrous Acetone or DMSOEnhances solubility of cyanide salts and favors S(_N)2 mechanism.[2]
Cyanide Salt Finely powdered NaCN or KCNIncreases surface area for reaction.
Temperature 50-80 °C (typical)Balances reaction rate and stability of reactants/products.
Atmosphere Inert (N(
_2) or Ar)Prevents side reactions with atmospheric moisture and oxygen.
Section 2: Formation of Key Side Products and Impurities

Question 2: I've observed an impurity with a distinct, unpleasant odor in my crude product. What is it and how can I minimize its formation?

Answer: The likely culprit for a foul-smelling impurity is the corresponding isonitrile, 1-(cyanomethyl)-3-fluoro-2-methoxybenzene. The cyanide ion is an ambident nucleophile, meaning it can attack the electrophilic benzyl carbon with either the carbon or the nitrogen atom.[2]

  • Attack via Carbon (desired): Results in the formation of the nitrile, this compound.

  • Attack via Nitrogen (undesired): Leads to the formation of the isonitrile isomer.

The formation of the isonitrile is influenced by the choice of cyanide salt and the reaction solvent.[2]

Mitigation Strategies for Isonitrile Formation:

  • Choice of Cyanide Salt: Use ionic alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). These salts provide a "free" cyanide ion in solution, which preferentially reacts through the more nucleophilic carbon atom.[4] In contrast, more covalent cyanides like silver cyanide (AgCN) favor the formation of isonitriles.[4][5]

  • Solvent Selection: Employ polar aprotic solvents like DMSO or acetone. These solvents effectively solvate the metal cation, leaving the cyanide anion more available for reaction at the carbon atom.[2] Protic solvents can hydrogen-bond with the nitrogen end of the cyanide ion, sterically hindering attack from the carbon and making the nitrogen a more likely point of attack.

dot

cluster_conditions Reaction Conditions Cyanide Ion Cyanide Ion S_N2 Reaction S_N2 Reaction Cyanide Ion->S_N2 Reaction Benzyl Bromide Benzyl Bromide Benzyl Bromide->S_N2 Reaction Nitrile (Product) Nitrile (Product) Isonitrile (Byproduct) Isonitrile (Byproduct) S_N2 Reaction->Nitrile (Product) C-attack S_N2 Reaction->Isonitrile (Byproduct) N-attack NaCN/KCN NaCN/KCN NaCN/KCN->Nitrile (Product) Favors AgCN AgCN AgCN->Isonitrile (Byproduct) Favors Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->Nitrile (Product) Favors Polar Protic Solvent Polar Protic Solvent Polar Protic Solvent->Isonitrile (Byproduct) Favors

Caption: Factors influencing nitrile vs. isonitrile formation.

Question 3: Besides the isonitrile, what other common organic impurities should I be aware of?

Answer: Several other side reactions can lead to impurities that complicate purification and reduce the yield of your desired product.

  • Elimination Products: Under basic conditions, the cyanide ion can act as a base, promoting the elimination of HBr from the benzyl bromide to form a stilbene precursor. This is more prevalent with sterically hindered benzyl halides but can still occur. Using a less hindered primary benzyl halide and avoiding strongly basic conditions can minimize this.[2]

  • Hydrolysis Products: As mentioned earlier, the presence of water can lead to the hydrolysis of the benzyl bromide to 3-fluoro-2-methoxybenzyl alcohol. Furthermore, the nitrile product itself can be hydrolyzed to 3-fluoro-2-methoxyphenylacetamide or 3-fluoro-2-methoxyphenylacetic acid, especially under acidic or basic workup conditions at elevated temperatures.[2]

  • Unreacted Starting Material: Incomplete conversion will leave you with residual 3-fluoro-2-methoxybenzyl bromide in your crude product.

dot

cluster_main Main Reaction cluster_side Side Reactions A 3-Fluoro-2-methoxybenzyl bromide B This compound A->B NaCN, Acetone C Isonitrile A->C N-attack of CN- D Elimination Product A->D Base-promoted elimination E Benzyl Alcohol (Hydrolysis) A->E H2O F Amide/Carboxylic Acid (Hydrolysis) B->F H2O, H+ or OH-

Caption: Potential side reactions in the synthesis.

Section 3: Purification and Analysis

Question 4: What is the best way to purify the crude this compound and confirm its purity?

Answer: A multi-step approach is typically required for the purification and analysis of the final product.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Acid Wash for Isonitrile Removal: If you suspect isonitrile formation, a wash with warm (around 60°C) dilute sulfuric acid can be effective in hydrolyzing the isonitrile.[2] This should be followed by a wash with a mild base like sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: The organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.

  • Final Purification:

    • Vacuum Distillation: For larger quantities, vacuum distillation is an effective method for separating the desired nitrile from less volatile impurities.

    • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is the preferred method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

Analytical Characterization for Purity Confirmation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of your product and identifying any volatile impurities. The mass spectrum will provide the molecular weight of the components and their fragmentation patterns, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure of your product by showing the characteristic chemical shifts and coupling patterns of the aromatic and methylene protons. The integration of the peaks can be used to quantify the purity against a known internal standard.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • ¹⁹F NMR: Is particularly useful for fluorine-containing compounds and will show a single peak for the fluorine atom, with coupling to adjacent protons.

  • Infrared (IR) Spectroscopy: The presence of a sharp absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) functional group.

Analytical TechniqueKey Information Provided
GC-MS Purity assessment, identification of volatile impurities, molecular weight confirmation.
¹H NMR Structural confirmation, purity quantification, identification of proton-containing impurities.
¹⁹F NMR Confirmation of fluorine incorporation.
IR Spectroscopy Confirmation of the nitrile functional group.

Alternative Synthetic Routes: A Brief Overview and Potential Issues

While the nucleophilic substitution of a benzyl halide is a common approach, it's beneficial to be aware of alternative methods and their associated challenges.

Sandmeyer Reaction

This route involves the diazotization of 3-fluoro-2-methoxyaniline followed by treatment with copper(I) cyanide.[6][7][8]

Potential Side Reactions:

  • Phenol Formation: Reaction of the diazonium salt with water, which is present in the reaction medium, can lead to the formation of 3-fluoro-2-methoxyphenol.[9]

  • Azo Coupling: The electrophilic diazonium salt can react with the electron-rich starting aniline to form colored azo compounds.[9]

  • Hydrodediazoniation: Replacement of the diazonium group with a hydrogen atom, leading to 2-fluoroanisole.[9]

Rosenmund-von Braun Reaction

This method involves the reaction of an aryl halide, such as 2-bromo-6-fluoroanisole, with copper(I) cyanide at high temperatures.[10][11]

Potential Side Reactions:

  • Harsh Reaction Conditions: The high temperatures (often >150 °C) and polar aprotic solvents (e.g., DMF, pyridine) can lead to decomposition of starting materials and products.[11][12]

  • Product Hydrolysis: The high temperatures can promote the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid if any water is present.[10]

  • Purification Challenges: The use of high-boiling solvents can make product isolation difficult.[11] The use of L-proline as a catalyst has been shown to allow for milder reaction conditions, mitigating some of these issues.[12][13]

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful attention to experimental detail to achieve high yields and purity. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can effectively address the common challenges associated with this synthesis. A systematic approach to optimizing reaction conditions, coupled with diligent purification and analytical characterization, is the key to success.

References

  • Brainly.in. (2024, April 25). alkyl halide give nitrile with KCN and isonitrile with AgCN. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

  • Yurino, T., & Ohkuma, T. (2020). Nucleophilic Isocyanation. ACS Omega, 5(9), 4719–4724. [Link]

  • American Chemical Society. (2020, March 9). Nucleophilic Isocyanation. Retrieved from [Link]

  • Quora. (2021, July 25). Why do haloalkanes give alkyl cyanides when treated with KCN but gives alkyL isocyanides with silver cyanide? Retrieved from [Link]

  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Chen, Y., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(1), 69-72.
  • SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). l-Proline-Promoted Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Ali, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(8), 3047-3081. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from [Link]

  • Choi, J., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1023-1027. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Rosenmund–von Braun reaction under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). No cyanation of benzyl bromide in the absence of Cu. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • PubChem. (n.d.). 3-fluoro-2-methoxybenzonitrile. Retrieved from [Link]

  • Wang, Q., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2189. [Link]

  • Görög, S. (2001). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 785-797. [Link]

  • ChemBK. (n.d.). 3-Fluoro-5-Methoxyphenylacetonitrile. Retrieved from [Link]

  • Wang, M., et al. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Journal of Labelled Compounds and Radiopharmaceuticals, 66(12), 433-440. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-2-methoxyphenylacetonitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the hydrolysis of 3-Fluoro-2-methoxyphenylacetonitrile. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing this compound to its corresponding carboxylic acid?

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1] For this compound, the reaction can be effectively carried out under either acidic or basic conditions.[2][3]

  • Acid-Catalyzed Hydrolysis: This method involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5] The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][6] The final products are the desired carboxylic acid and an ammonium salt (e.g., ammonium chloride).[5][7]

  • Base-Catalyzed (Saponification) Hydrolysis: This approach uses a strong aqueous base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol, with heating.[4][8] The hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon.[2] This reaction initially yields a carboxylate salt, which must be neutralized with a strong acid in a subsequent workup step to afford the final carboxylic acid. Ammonia gas is evolved during the reaction.[5][7]

Q2: What is the key intermediate in this reaction, and can it be isolated?

In both acidic and basic hydrolysis, the reaction proceeds through an amide intermediate (3-Fluoro-2-methoxyphenylacetamide).[2][7] Under mild conditions, particularly with base-catalyzed hydrolysis, it is sometimes possible to isolate the amide.[3] However, for the synthesis of the carboxylic acid, the reaction conditions are typically harsh enough (e.g., prolonged heating, high concentration of catalyst) to ensure the subsequent hydrolysis of the amide to the final carboxylic acid product.[3][9]

Experimental Workflow Overview

The general process for converting the nitrile to the purified carboxylic acid involves three main stages: the reaction itself, a workup procedure to isolate the crude product, and final purification.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Workup cluster_2 Stage 3: Purification A This compound B Select Hydrolysis Method (Acid or Base) A->B C Heat Under Reflux (Monitor by TLC/GC) B->C Add Acid/Base + Solvent D Cool Reaction Mixture C->D E Acidify (if basic) or Neutralize/Extract (if acidic) D->E F Isolate Crude Solid (Filtration or Extraction) E->F G Recrystallization F->G H Dry Purified Product (3-Fluoro-2-methoxyphenylacetic acid) G->H

Caption: General workflow for hydrolysis and purification.

Troubleshooting Guide

Q3: My reaction yield is low. What are the common causes and how can I improve it?

Low yield is a frequent issue stemming from incomplete reaction or product degradation. Let's diagnose the potential causes.

Possible Cause 1: Incomplete Hydrolysis The hydrolysis of nitriles, especially the second step from the amide to the carboxylic acid, can be slow.[9] Steric hindrance from the ortho-methoxy group and the electronic effects of the substituents on this compound can influence reactivity.

  • Solution:

    • Increase Reaction Time: Monitor the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile spot disappears.

    • Increase Temperature: Ensure the reaction is maintained at a vigorous reflux. Harsher conditions are often required to drive the reaction to completion.[3]

    • Increase Catalyst Concentration: For acidic hydrolysis, using more concentrated acid (e.g., 6-12 N HCl) can accelerate the rate.[9] For basic hydrolysis, ensure at least two equivalents of base are used to drive the equilibrium.

Possible Cause 2: Reaction Stalling at the Amide Intermediate If you observe a new spot on your TLC plate that is more polar than the starting nitrile but less polar than the final acid, you have likely formed the amide intermediate.

  • Solution: The conditions required to hydrolyze the amide are more forcing than those to hydrate the nitrile. If the reaction has stalled, you must intensify the conditions. A proven method is to use a higher concentration of acid or base and prolong the reflux time significantly.[3]

Table 1: Comparison of Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Strong acid (e.g., HCl, H₂SO₄) in water.Strong base (e.g., NaOH, KOH) in water/alcohol mix.[4]
Temperature Reflux (High Temperature).[4]Reflux (High Temperature).[4]
Pros Direct formation of the carboxylic acid. Simple workup.Generally faster for many substrates. Avoids potential ether cleavage by some strong acids.
Cons Can be slower. Risk of side reactions with acid-sensitive groups.[4]Forms a carboxylate salt, requiring an additional acidification step.[7]
Workup Neutralization, extraction with organic solvent.Acidification to pH < 2 to precipitate the carboxylic acid.[5][7]
Q4: I'm struggling to isolate the product after a base-catalyzed hydrolysis. What is the correct workup procedure?

This is a common point of error. In a basic hydrolysis, your product exists as a water-soluble sodium or potassium 3-fluoro-2-methoxyphenylacetate salt. Attempting to extract this with an organic solvent will fail.

  • Correct Protocol: Acidification and Precipitation

    • Cool the Reaction: After confirming the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

    • Acidify: Slowly and carefully add a concentrated strong acid (e.g., 6N HCl) with stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2).

    • Precipitate: As the carboxylate salt is protonated, the neutral carboxylic acid will become insoluble in the aqueous solution and precipitate out as a solid. The known melting point is 87-89 °C.

    • Isolate: Collect the solid product by vacuum filtration.

    • Wash: Wash the filter cake with cold water to remove any inorganic salts.

    • Dry: Dry the solid product under vacuum.

Q5: My final product is off-white or yellow and has a broad melting point. How can I purify it?

Impurities often consist of unreacted starting material, the amide intermediate, or side products. The most effective method for purifying 3-Fluoro-2-methoxyphenylacetic acid is recrystallization.

  • Recrystallization Protocol:

    • Solvent Selection: Choose a solvent system in which the carboxylic acid is soluble at high temperatures but poorly soluble at low temperatures. A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often a good starting point.

    • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until it just dissolves.

    • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Caption: Troubleshooting decision tree for the hydrolysis reaction.

References

  • University of Calgary. (2025-01-19). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from Organic Chemistry Tutor. [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from OrgoSolver. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from Lumen Learning. [Link]

  • Brady, D., et al. (n.d.). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • Sciencemadness Discussion Board. (2011-02-17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from Sciencemadness. [Link]

  • Clark, J. (2023-01-22). The Hydrolysis of Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from Chemguide. [Link]

  • Reddit. (2014-01-24). Help With acid hydrolysis of nitriles -> carboxylic acids. Retrieved from r/chemhelp. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from Chemistry Steps. [Link]

  • PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved from PubChem. [Link]

  • Organic Chemistry Tutor. (2024-04-26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from YouTube. [Link]

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 61(3), 560–563. [Link]

Sources

Stability issues of 3-Fluoro-2-methoxyphenylacetonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-2-methoxyphenylacetonitrile

Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the stability challenges of this versatile synthetic intermediate. Here, we provide in-depth, field-proven insights into the behavior of this compound under various chemical environments, with a focus on troubleshooting common stability issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low when using this compound in an acidic medium. What could be the cause?

Answer: Low yields in acidic media are frequently linked to the hydrolysis of the nitrile functional group. The nitrile group (-CN) is susceptible to acid-catalyzed hydrolysis, which converts it first to an amide and then to a carboxylic acid.[1][2][3] This process consumes your starting material, leading to the formation of undesired byproducts and consequently, a lower yield of your target molecule.

Causality Explained: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[3][4][5] This activation allows for nucleophilic attack by water, which is typically a poor nucleophile. The presence of the electron-withdrawing fluorine atom at the meta-position further enhances the electrophilicity of the nitrile carbon, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogs. The ortho-methoxy group, while electron-donating through resonance, can also influence the reaction rate and solubility.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure your reaction is set up under rigorously dry conditions. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).

  • Non-Aqueous Acid Source: If a proton source is required, consider using a non-aqueous acid, such as pyridinium p-toluenesulfonate (PPTS) or a Lewis acid that is compatible with your reaction scheme.

  • Temperature Control: Hydrolysis is often accelerated at elevated temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of your primary reaction. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged exposure to acidic conditions.

FAQ 2: I've observed the formation of an unexpected, more polar byproduct in my reaction mixture when using a strong base. What is this compound?

Answer: The likely culprit is the base-catalyzed hydrolysis of the nitrile group. Similar to acid-catalyzed hydrolysis, strong bases can promote the conversion of the nitrile to either an amide or a carboxylate salt.[1][2] The resulting carboxylate salt, being ionic, is significantly more polar than the starting nitrile, which would explain the appearance of a new, more polar spot on your TLC plate or a shorter retention time in reverse-phase HPLC.

Causality Explained: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile group.[1][6] This forms a negatively charged intermediate that is subsequently protonated by water or another proton source in the medium. This process leads to the formation of an amide, which can then undergo further base-catalyzed hydrolysis to the corresponding carboxylate. The rate of this reaction is highly dependent on the base concentration and temperature.

Troubleshooting Steps:

  • Choice of Base: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, which are less likely to attack the nitrile.

  • Temperature Management: As with acidic hydrolysis, basic hydrolysis is temperature-dependent. Maintaining a low reaction temperature can significantly reduce the rate of this unwanted side reaction.

  • Stoichiometry of Base: Use the minimum effective amount of base required for your transformation. An excess of a strong base will favor the hydrolysis pathway.

  • Work-up Procedure: During the reaction work-up, neutralize the base promptly with a mild acidic solution to prevent further hydrolysis during extraction and concentration steps.

Visualizing Degradation: The Chemical Pathways

To better understand the stability challenges, the following diagrams illustrate the degradation pathways of this compound under acidic and basic conditions.

G Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Nitrile (N-protonated) A->B + H⁺ C Intermediate after H₂O Attack B->C + H₂O D 3-Fluoro-2-methoxyphenylacetamide (Amide Intermediate) C->D - H⁺ E 3-Fluoro-2-methoxyphenylacetic Acid (Final Product) D->E + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis pathway.

G Base-Catalyzed Hydrolysis of this compound A This compound B Intermediate after OH⁻ Attack A->B + OH⁻ C 3-Fluoro-2-methoxyphenylacetamide (Amide Intermediate) B->C + H₂O D 3-Fluoro-2-methoxyphenylacetate (Carboxylate Salt) C->D + OH⁻, - NH₃ E 3-Fluoro-2-methoxyphenylacetic Acid (After Acidic Work-up) D->E + H₃O⁺

Caption: Base-catalyzed hydrolysis pathway.

Quantitative Stability Assessment Protocol

To quantitatively assess the stability of this compound under your specific experimental conditions, we recommend the following HPLC-based protocol.

Objective: To determine the rate of degradation of this compound at a given pH and temperature.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Appropriate buffer solutions (e.g., phosphate buffer for pH 7, acetate buffer for pH 4-5, etc.)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Experimental Workflow:

G HPLC-Based Stability Assessment Workflow A Prepare Stock Solution of Compound in ACN C Incubate Compound in Buffered Solutions at Controlled Temperature A->C B Prepare Buffered Solutions at Desired pH B->C D Withdraw Aliquots at Specific Time Points (t=0, 1h, 2h, etc.) C->D E Quench Reaction (e.g., by neutralization or dilution) D->E F Analyze by HPLC E->F G Quantify Remaining Starting Material and Formation of Byproducts F->G

Sources

Technical Support Center: Purification of 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-2-methoxyphenylacetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to address common purification challenges.

Physicochemical Properties for Purification Strategy

The purification strategy for any compound is fundamentally guided by its physical properties. Below is a comparative table of this compound and its close isomers. The solid-state nature of these compounds at ambient temperature indicates that recrystallization is a powerful final purification step.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 1210041-69-2C₉H₈FNO165.17Solid (Est.)N/A
2-Methoxyphenylacetonitrile7035-03-2C₉H₉NO147.1765-67143 / 15 mmHg
3-Fluoro-4-methoxyphenylacetonitrile404-90-0C₉H₈FNO165.1746-48[1][2]99-105 / 0.5 Torr[2]
3-Fluoro-5-methoxyphenylacetonitrile914637-31-3C₉H₈FNO165.1755-57[3]~280[3]

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical, question-and-answer format.

Q1: My crude product is a dark, oily solid after synthesis. How do I perform an initial cleanup to remove inorganic salts and highly polar impurities?

A1: Perform a Liquid-Liquid Extraction (LLE) workup.

Expertise & Experience: The crude product from a nitrile synthesis, especially one involving cyanide salts, is often contaminated with inorganic materials and water-soluble byproducts.[4][5] A standard aqueous workup, or liquid-liquid extraction, is the essential first step to partition your desired organic compound into an organic solvent, leaving water-soluble impurities behind.[6][7]

The choice of organic solvent is critical. A water-immiscible solvent in which your product is highly soluble, such as ethyl acetate or dichloromethane (DCM), is ideal.

Causality: The principle of LLE relies on the differential solubility of compounds in two immiscible liquid phases.[8] Your target compound, being largely organic, will prefer the organic phase, while inorganic salts (e.g., NaCl, KCN) will remain in the aqueous phase. A subsequent wash with brine (saturated aqueous NaCl solution) helps to remove residual water from the organic layer and break up any emulsions that may have formed.[7]

LLE_Workflow crude Crude Reaction Mixture sep_funnel Add to Separatory Funnel with Organic Solvent (e.g., Ethyl Acetate) & Water crude->sep_funnel shake Shake & Vent; Allow Layers to Separate sep_funnel->shake drain_aq Drain Aqueous Layer (Contains Salts) shake->drain_aq Discard wash_brine Wash Organic Layer with Brine shake->wash_brine Keep Organic dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate product Crude Organic Product evaporate->product

Caption: Liquid-Liquid Extraction Workflow.

For a detailed methodology, see Protocol 1: General Liquid-Liquid Extraction Workflow .

Q2: My TLC plate shows multiple spots after the initial workup. How do I separate my target compound from organic byproducts with similar polarity?

A2: Utilize Flash Column Chromatography.

Expertise & Experience: When simple extraction is insufficient, column chromatography is the gold standard for purifying organic compounds from complex mixtures.[9] This technique separates molecules based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried by a liquid mobile phase.[10][11]

Causality: Silica gel is a polar stationary phase. Non-polar compounds have a weak affinity for the silica and will travel down the column quickly with a non-polar mobile phase (eluent). More polar compounds will adsorb more strongly to the silica and elute later.[10] By gradually increasing the polarity of the eluent (e.g., from 100% hexanes to a 90:10 hexanes:ethyl acetate mixture), you can selectively elute compounds based on their polarity, achieving separation. The ideal solvent system is typically determined beforehand using Thin-Layer Chromatography (TLC).

Chromatography_Principle cluster_0 column Column Setup Mobile Phase (Eluent) Sample Mixture Stationary Phase (Silica Gel) Collection Flask eluent_in Eluent Flow eluent_in->column:s1 sep_viz Separation Over Time less_polar Less Polar Compound (Elutes First) less_polar->column:bot Faster more_polar More Polar Compound (Elutes Later) more_polar->column:s3 Slower

Caption: Principle of Column Chromatography.

For a detailed methodology, see Protocol 2: Flash Column Chromatography .

Q3: My product is a solid after chromatography, but it's off-white/yellow and has a broad melting point range. How do I achieve the final, high-purity crystalline product?

A3: Perform a Recrystallization.

Expertise & Experience: Recrystallization is an exceptionally effective technique for purifying solid organic compounds to a high degree.[12] The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A discolored appearance and a broad, depressed melting point are classic indicators of impurities trapped in the crystal lattice.

Causality: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble at all temperatures (remaining in the mother liquor upon cooling) or completely insoluble (allowing for removal via hot filtration). As a saturated hot solution is cooled slowly, the solubility of the target compound decreases, forcing it to crystallize out in a pure form, excluding impurities from the growing crystal lattice.[12] For phenylacetonitrile derivatives, solvents like ethanol, methanol, or mixtures such as ethanol/water are often good starting points.[13][14]

For a detailed methodology, see Protocol 3: Recrystallization .

Q4: How can I be certain of the purity and structural identity of my final product?

A4: Use a combination of analytical techniques.

Expertise & Experience: No single technique provides a complete picture. A multi-faceted analytical approach is required for unequivocal structure confirmation and purity assessment.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. ¹H NMR will confirm the presence and connectivity of protons, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method to determine purity. A single, sharp peak indicates a pure compound. The purity can be quantified by the peak's area percentage.[16]

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) that matches the literature value is a strong indicator of high purity for a crystalline solid.

Frequently Asked Questions (FAQs)

  • What are the likely sources of impurities in the synthesis of this compound?

    • Starting Materials: Unreacted 3-fluoro-2-methoxybenzyl halide or 3-fluoro-2-methoxybenzaldehyde.

    • Side Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially during aqueous workup if conditions are not neutral.[17] Formation of the isonitrile byproduct is also possible.[5]

    • Reagents & Solvents: Residual catalysts, cyanide salts, and reaction solvents.

  • What are the recommended storage conditions for the purified compound?

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] As it is an aromatic compound, protection from light is also advisable to prevent degradation over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong shelf life.

  • What safety precautions should I take?

    • Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[3] Phenylacetonitrile derivatives can be harmful if inhaled, swallowed, or in contact with skin. Exercise extreme caution when handling cyanide-containing reagents from the synthesis. All chemical waste should be disposed of according to institutional and local regulations.[5]

Detailed Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Workflow
  • Dissolution: Transfer the crude reaction mixture to a separatory funnel of appropriate size. Dissolve/dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 10 volumes relative to the crude material).

  • Aqueous Wash: Add an equal volume of deionized water. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower (aqueous) layer and discard it. If using a denser solvent like DCM, the organic layer will be on the bottom.

  • Brine Wash: Add an equal volume of brine to the remaining organic layer in the funnel. Shake and separate as before. This step helps remove residual water from the organic phase.[7]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) until it no longer clumps.

  • Filtration & Concentration: Gravity or vacuum filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, dried product.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., hexanes:ethyl acetate) that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.3 for the target.

  • Column Packing: Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, non-polar eluent. Allow the silica to pack evenly, ensuring no air bubbles or cracks form.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Using positive pressure ("flash"), begin collecting fractions.

  • Gradient (Optional): If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to isolate the purified product.

Protocol 3: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of your solid product. Add a potential solvent (e.g., isopropanol, ethanol) dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes. Perform a hot gravity filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

References

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US10035756B2 - Integrated process for nitrile manufacture with enhanced liquid-liquid extraction.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • European Patent Office. (1989). EP 0334188 A2 - Process for producing aromatic nitrile. Retrieved from [Link]

  • ChemBK. (2024). 3-Fluoro-5-Methoxyphenylacetonitrile. Retrieved from [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2019). Column Chromatography. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • ResearchGate. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Retrieved from [Link]

Sources

Scaling up the synthesis of 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with an in-depth resource for the synthesis of 3-Fluoro-2-methoxyphenylacetonitrile. As a Senior Application Scientist, my objective is to combine established chemical principles with practical, field-tested insights to ensure your success in scaling up this crucial synthesis.

Overview of the Recommended Synthetic Pathway

This compound is a valuable building block in medicinal chemistry and materials science. The most robust and scalable synthesis proceeds via a nucleophilic substitution (SN2) reaction. This pathway involves the reaction of 3-Fluoro-2-methoxybenzyl halide (typically the chloride or bromide) with an alkali metal cyanide, such as sodium cyanide (NaCN). This method is favored for its reliability, high potential yield, and straightforward execution.

The core transformation relies on the displacement of a good leaving group (halide) by a potent nucleophile (cyanide ion). The choice of solvent and reaction conditions is critical to maximize yield and minimize side reactions, primarily the hydrolysis of the benzyl halide.

Synthesis_Workflow SM 3-Fluoro-2-methoxybenzyl Halide (X = Cl, Br) Reaction S_N2 Reaction (Heat, Stir) SM->Reaction Reagent Sodium Cyanide (NaCN) Reagent->Reaction Solvent Solvent (e.g., Acetone/Water, DMSO) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Mixture Purification Purification (Distillation or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Recommended workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a validated starting point for a lab-scale synthesis. Researchers should perform their own risk assessment and optimization based on their specific equipment and scale.

Reagent Calculation Table
ReagentMW ( g/mol )EquivalentsMoles (mmol)Mass/VolumeRole
3-Fluoro-2-methoxybenzyl chloride174.601.050.08.73 gStarting Material
Sodium Cyanide (NaCN)49.011.260.02.94 gCyanide Source
Sodium Iodide (NaI)149.890.15.00.75 gCatalyst (Optional)
Acetone---100 mLSolvent
Water---20 mLCo-solvent
Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature probe under a nitrogen atmosphere, combine sodium cyanide (2.94 g, 60.0 mmol) and optional sodium iodide (0.75 g, 5.0 mmol) in a solvent system of acetone (100 mL) and water (20 mL).[1]

  • Initiation: Stir the heterogeneous mixture vigorously and heat to a gentle reflux (approximately 60-65°C) to ensure the dissolution of the salts.

  • Substrate Addition: Dissolve 3-Fluoro-2-methoxybenzyl chloride (8.73 g, 50.0 mmol) in 20 mL of acetone and add it dropwise to the refluxing cyanide solution over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at reflux with vigorous stirring for 4-6 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting benzyl chloride.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous slurry, add 100 mL of water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.[1][2]

Troubleshooting Guide

Encountering issues during synthesis is common. This guide addresses the most frequent problems in a direct Q&A format.

Troubleshooting_Tree Start Problem Detected Q_Yield Is the reaction yield low? Start->Q_Yield Q_Purity Is the product impure? Start->Q_Purity A_Reagents Check reagent purity & stoichiometry. Is NaCN old or clumpy? Q_Yield->A_Reagents Yes P_SM Starting material (SM) remains? Q_Purity->P_SM Yes A_Conditions Increase reaction time or temperature. Consider adding NaI as a catalyst. A_Reagents->A_Conditions Reagents OK A_Hydrolysis Minimize water in the solvent system to prevent benzyl alcohol formation. A_Conditions->A_Hydrolysis Conditions OK P_Side Unexpected side product observed? P_SM->P_Side No A_SM Drive reaction to completion: - Increase reaction time/temp - Add NaI catalyst P_SM->A_SM Yes A_Alcohol Impurity is 3-Fluoro-2-methoxybenzyl alcohol? This indicates SM hydrolysis. Use anhydrous solvent. P_Side->A_Alcohol Yes A_Purify Optimize purification. Try a different solvent system for chromatography or recrystallization. P_Side->A_Purify No

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields can typically be traced back to one of three areas:

  • Reagent Quality & Stoichiometry: Sodium cyanide is hygroscopic and can degrade over time. Use finely powdered, dry NaCN for optimal results.[2] Ensure you are using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.[2][3]

  • Reaction Conditions: The SN2 reaction rate is highly dependent on temperature and solvent. If the reaction stalls, consider increasing the reflux temperature by switching to a higher-boiling solvent like DMSO. However, be aware that higher temperatures can also promote side reactions. Incomplete reaction is a common cause of low yield; ensure sufficient reaction time (monitor by TLC).

  • Competing Hydrolysis: Benzyl halides, especially chlorides, can be hydrolyzed by water in the reaction mixture to form the corresponding benzyl alcohol.[2] While some water can help dissolve the NaCN, an excessive amount will reduce your yield. Using a dry, polar aprotic solvent like acetone with minimal water, or completely anhydrous DMSO, can mitigate this.[2]

Q2: My reaction has stalled and TLC shows a significant amount of unreacted starting material. How can I fix this?

A2: This is a classic sign of insufficient reactivity.

  • Catalysis: The most effective solution is to add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI).[2] This works via the Finkelstein reaction, where the benzyl chloride is converted in situ to the much more reactive benzyl iodide, which then rapidly undergoes substitution by the cyanide ion.

  • Solvent Choice: Switching from an acetone/water mixture to a more polar aprotic solvent like DMSO or DMF can significantly accelerate SN2 reactions by better solvating the cation (Na⁺) and leaving the cyanide nucleophile "naked" and more reactive.

Q3: My purified product is contaminated with 3-Fluoro-2-methoxybenzyl alcohol. Where did this come from and how do I prevent it?

A3: The presence of the corresponding benzyl alcohol is a direct result of the hydrolysis of your starting benzyl halide, which competes with the desired cyanation reaction.[2] This side reaction is promoted by the presence of water. To prevent it, ensure your glassware is thoroughly dried and use anhydrous solvents if possible. Reducing the water content in an acetone/water system or switching to anhydrous DMSO is the best preventative measure.

Q4: How can I best purify the final product?

A4: The purification method depends on the scale and the impurity profile.

  • Vacuum Distillation: For multi-gram scales where the main impurities are non-volatile, vacuum distillation is highly effective for obtaining pure, colorless this compound.[2]

  • Column Chromatography: If the product is contaminated with impurities of similar volatility (like the starting material or the benzyl alcohol), column chromatography on silica gel is the preferred method. A gradient elution using a hexane/ethyl acetate solvent system typically provides excellent separation.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with sodium cyanide?

A: Sodium cyanide is a highly toxic substance and requires strict safety protocols.[4]

  • Engineering Controls: All handling of solid NaCN and the reaction itself must be conducted in a certified chemical fume hood to prevent inhalation of dust or any potential release of hydrogen cyanide (HCN) gas.[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and double-glove with nitrile gloves.[4]

  • AVOID ACIDS: Never allow sodium cyanide to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide gas.[5] Ensure no acid residue is present in your glassware.

  • Waste Disposal: All cyanide-containing waste is hazardous. It must be quenched by treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions (pH > 10) before disposal according to your institution's guidelines.

  • Emergency Preparedness: Do not work alone.[5] Ensure an emergency cyanide antidote kit is available and that you and your colleagues are trained in its use.

Q: Is it better to use 3-Fluoro-2-methoxybenzyl chloride or the bromide?

A: From a reactivity standpoint, the bromide is superior. The bromide ion is a better leaving group than the chloride ion, leading to a faster SN2 reaction. However, benzyl bromides are often more expensive and less stable than the corresponding chlorides. For most applications, the chloride is a cost-effective and suitable starting material, especially when its reactivity is boosted with a catalytic amount of sodium iodide.[2]

Q: Can this reaction be scaled up to produce kilograms of material?

A: Yes, this synthesis is amenable to scaling. Key considerations for scale-up include:

  • Thermal Management: The reaction is exothermic. On a large scale, the rate of addition of the benzyl halide may need to be controlled to maintain the desired reaction temperature. A jacketed reactor is recommended.

  • Stirring Efficiency: The reaction is heterogeneous. Efficient mechanical stirring is crucial to ensure good contact between the solid sodium cyanide and the dissolved benzyl halide, maximizing the reaction rate.

  • Work-up and Extraction: Large-scale liquid-liquid extractions can be cumbersome. Consider using a continuous extractor or designing the process to minimize aqueous waste streams.

References

  • A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Altern
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.
  • Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • (3-Methoxyphenyl)acetonitrile synthesis. ChemicalBook.
  • Prepar
  • SODIUM CYANIDE HAZARD SUMMARY. NJ.gov.
  • Cyan
  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. cyplus.com.
  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. University of Illinois Chicago.
  • Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters.
  • LABORATORY-SPECIFIC STANDARD OPERATING PROCEDURES: SOP for the safe use of cyanide compounds. LSU Health Shreveport.
  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source.
  • SAFETY DATA SHEET - Sodium Cyanide. Sigma-Aldrich.

Sources

Technical Support Center: Interpreting the NMR Spectrum of 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Spectroscopy Division

Welcome to the technical support guide for the spectral analysis of 3-Fluoro-2-methoxyphenylacetonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require assistance in interpreting its Nuclear Magnetic Resonance (NMR) spectra. The unique substitution pattern of this molecule presents specific challenges, particularly in the aromatic region of the ¹H NMR spectrum. This guide provides a structured, question-and-answer approach to troubleshoot common issues and ensure accurate structural confirmation.

FAQ and Troubleshooting Guide
Q1: I've just acquired a ¹H NMR spectrum. Which signals are the easiest to assign?

Answer: The most straightforward signals to identify in the ¹H NMR spectrum of this compound are the two singlets arising from the non-aromatic protons.

  • Methoxyphenyl Protons (-OCH₃): Expect a sharp singlet integrating to 3 protons, typically in the range of δ 3.8-4.0 ppm . The electronegative oxygen atom deshields these protons, shifting them downfield.

  • Acetonitrile Protons (-CH₂CN): Expect another sharp singlet, this one integrating to 2 protons. Its chemical shift is generally found around δ 3.7-3.9 ppm . The electron-withdrawing nature of the adjacent cyano group and the aromatic ring influences its position.

These two singlets provide an excellent starting point for confirming the presence of the core functional groups. Their relative positions can vary slightly depending on the solvent used.[1][2]

Q2: The aromatic region of my spectrum (δ 7.0-7.5 ppm) is very complex and the signals are overlapping. Why is this, and how can I begin to decipher it?

Answer: The complexity in the aromatic region is the primary challenge for this molecule. It arises from a combination of standard proton-proton (¹H-¹H) coupling and additional, significant proton-fluorine (¹H-¹⁹F) coupling. The three aromatic protons (H4, H5, and H6) form a coupled spin system that is further split by the fluorine atom at the C3 position.

To begin the analysis, it is crucial to understand the expected interactions. The key is to systematically dissect the splitting patterns by measuring the coupling constants (J-values).

Below is a diagram illustrating the logical workflow for interpreting the spectrum.

G start Start: Acquire High-Resolution ¹H NMR q1 Identify Non-Aromatic Singlets (-OCH₃ and -CH₂CN) start->q1 q2 Focus on Aromatic Region (δ 7.0-7.5 ppm) q1->q2 overlap Issue: Signals Overlap? q2->overlap q3 Measure All Coupling Constants (J-values in Hz) for each multiplet q4 Identify H4 using large ortho ³J(H-F) coupling (~8-12 Hz) q3->q4 q5 Identify H5 using meta ⁴J(H-F) coupling (~3-8 Hz) q4->q5 q6 Assign H6 based on ortho/meta ¹H-¹H couplings to H4/H5 and smallest ⁵J(H-F) q5->q6 q7 Cross-validate all assignments. Are J-values reciprocal? q6->q7 q7->q3 No, re-evaluate end Interpretation Complete q7->end Yes overlap->q3 No resolve Acquire 2D NMR (COSY, HSQC) or use a higher field magnet overlap->resolve Yes resolve->q3

Caption: Troubleshooting workflow for NMR spectrum interpretation.

Q3: What is the detailed protocol for assigning each aromatic proton?

Answer: This requires a methodical approach based on the magnitude of the coupling constants. Fluorine (¹⁹F) is a spin ½ nucleus, just like a proton, and its coupling to protons through bonds is highly predictable.[3] The magnitude of the JHF coupling constant is strongly dependent on the number of bonds separating the two nuclei.

First, let's visualize the molecule and the key couplings.

Sources

Preventing decomposition of 3-Fluoro-2-methoxyphenylacetonitrile during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-2-methoxyphenylacetonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth, practical guidance to help you anticipate and resolve challenges encountered during its use in chemical synthesis. Authored from the perspective of a Senior Application Scientist, this guide combines mechanistic understanding with field-proven troubleshooting strategies to ensure the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary points of instability on the this compound molecule? How can I predict potential decomposition pathways?

A1: Understanding the molecule's structure is key to predicting its reactivity and potential for decomposition. There are three primary areas of concern: the nitrile group, the aryl methyl ether, and the benzylic protons.

  • Nitrile Group (-CN): This group is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] Strong aqueous acids or bases can convert the nitrile first to an amide and then to a carboxylic acid, leading to unwanted byproducts. This process is often accelerated by heat.

  • Aryl Methyl Ether (-OCH₃): The methoxy group is generally stable but can be cleaved by strong Lewis acids (like BBr₃) or strong Brønsted acids (like HBr).[4][5][6] This demethylation reaction yields a phenol, which may have its own reactivity profile under your reaction conditions. While this typically requires harsh conditions, it's a possibility to consider with certain reagents.

  • Benzylic Protons (-CH₂CN): The protons on the carbon adjacent to the phenyl ring are acidic due to the electron-withdrawing effects of both the nitrile group and the aromatic ring. Strong bases can deprotonate this position to form a benzylic carbanion.[7][8] While this is often the desired reactivity for alkylation or addition reactions, the resulting anion can be unstable if not properly controlled, potentially leading to side reactions or polymerization.

Below is a diagram illustrating these reactive sites.

Caption: Key reactive sites on this compound.

Q2: My reaction is turning dark, and TLC analysis shows multiple new spots. What is the most likely cause, and how do I troubleshoot it?

A2: A dark coloration and a complex TLC profile are classic indicators of decomposition or side reactions. The most effective way to troubleshoot is to systematically evaluate your reaction parameters. The flowchart below provides a logical workflow for diagnosing the issue.

start Decomposition Observed (Dark Color / Complex TLC) check_temp Is the reaction run at low temperature (-78 to 0 °C)? start->check_temp check_atm Is the reaction under an inert atmosphere (N₂ or Ar)? check_temp->check_atm Yes sol_temp Action: Lower the temperature. Many side reactions have higher activation energies. check_temp->sol_temp No check_base What type of base is used? (If applicable) check_atm->check_base Yes sol_atm Action: Degas solvent and use N₂/Ar. Prevents oxidation of phenolic or anionic species. check_atm->sol_atm No sol_base_nuc Issue: Nucleophilic Base (e.g., NaOH, RO⁻) Action: Switch to a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS, DBU). check_base->sol_base_nuc Analysis sol_base_strong Issue: Base may be too strong or concentration too high. Action: Use a weaker base or add it slowly at low temperature. check_base->sol_base_strong Analysis check_workup Did decomposition occur during reaction or workup? sol_workup Action: Test product stability separately with workup reagents (e.g., aq. HCl). Use a buffered or milder quench (e.g., sat. NH₄Cl). check_workup->sol_workup During Workup sol_base_nuc->check_workup sol_base_strong->check_workup

Caption: Troubleshooting workflow for reaction decomposition.

Causality-Driven Insights:

  • Temperature: Exothermic events or running reactions at elevated temperatures can provide the activation energy for undesired pathways like polymerization or elimination.

  • Atmosphere: If any reaction intermediate (like a phenol from ether cleavage) or the final product is sensitive to oxidation, the absence of an inert atmosphere can lead to highly colored, complex degradation products.

  • Base Selection: Using a nucleophilic base like an alkoxide or hydroxide can lead to competitive hydrolysis of the nitrile.[3] A sterically hindered, non-nucleophilic base is almost always a superior choice for clean deprotonation at the benzylic position.

  • Workup: The product may be stable under the anhydrous reaction conditions but decompose upon exposure to aqueous acid or base during workup.[9] Always check the stability of your product to the workup conditions by running a small-scale test.

Q3: I need to perform an alkylation at the benzylic position. Which bases are recommended, and what are the key experimental parameters?

A3: This is a common transformation. Success hinges on choosing a base that is strong enough to deprotonate the benzylic position efficiently without causing side reactions. A non-nucleophilic, sterically hindered base is ideal.

Table 1: Comparison of Bases for Benzylic Deprotonation

BasepKa (Conjugate Acid)Typical Temp.SolventKey Considerations
LDA (Lithium diisopropylamide)~36-78 °CTHF, EtherExcellent choice. Very strong, non-nucleophilic. Must be freshly prepared or titrated.
LiHMDS (Lithium bis(trimethylsilyl)amide)~26-78 to 0 °CTHFGood alternative to LDA. More soluble and stable in THF. Slightly less basic.
NaH (Sodium hydride)~350 °C to RTTHF, DMFHeterogeneous reaction can be slow/unreliable. Use caution with DMF at high temps.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~13.5 (in MeCN)RTAcetonitrile, THFWeaker, non-nucleophilic base. Suitable for substrates with higher acidity or when a milder base is required.

Recommended Protocol: Benzylic Alkylation

This protocol provides a robust starting point for the alkylation of this compound.

  • Preparation:

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Tetrahydrofuran (THF) is a common choice and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add a solution of LDA (1.05 eq) in THF dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30-60 minutes. A color change (often to yellow or orange) may indicate anion formation.

  • Alkylation:

    • Add the electrophile (e.g., alkyl halide, 1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the anion solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight.

  • Workup & Analysis:

    • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Q4: How can I prevent unwanted hydrolysis of the nitrile group during aqueous workup?

A4: Nitrile hydrolysis is a common issue, especially if the workup involves strong acids or bases or requires heating.[1] To mitigate this:

  • Use a Mild Quench: Instead of quenching with 1M HCl or NaOH, use a saturated aqueous solution of NH₄Cl. This buffered solution is much less likely to induce hydrolysis.

  • Avoid High Temperatures: Perform all extractions and washes at room temperature or below. Do not heat the mixture during workup.

  • Minimize Contact Time: Complete the aqueous workup as efficiently as possible. Do not let the product sit in biphasic acidic or basic conditions for extended periods.

  • Consider a Non-Aqueous Workup: If the product is extremely sensitive, a non-aqueous workup may be necessary. This could involve quenching with a solid (like powdered NH₄Cl), filtering off the salts, and directly concentrating the organic solvent.

References

  • Kakiuchi, F., & Murai, S. (2002). Rhodium-Catalyzed Cleavage Reaction of Aryl Methyl Ethers with Thioesters. Organic Letters, 4(17), 2929–2932. [Link]

  • De-Kun, L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Park, K. H., & Yoon, Y. J. (1993). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Synthetic Communications, 23(20), 2845-2849. [Link]

  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. [Link]

  • Wenner, W. (1950). HYDROLYSIS OF ARYLACETONITRILES. The Journal of Organic Chemistry, 15(3), 548–551. [Link]

  • University of Manitoba. (n.d.). HYDROLYSIS. [Link]

  • SlidePlayer. (n.d.). HYDROLYSIS REACTIONS. [Link]

  • Powell, R. L., & Hall, C. D. (1970). The hydrolysis of arylmethylenemalononitriles to α-cyanocinnamides in the presence of triphenylphosphine. Journal of the Chemical Society C: Organic, 2336. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • Dong, G., & Teo, Y. C. (2025). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Chemical Society Reviews. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-2-methoxyphenylacetonitrile and 3-Fluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic and medicinal chemistry, the selection of a starting material is a critical decision that dictates reaction efficiency, yield, and the feasibility of a synthetic route. Phenylacetonitrile derivatives, with their dual reactivity at the aromatic ring and the benzylic position, are invaluable building blocks. However, the subtle placement of substituents can dramatically alter their chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of two structural isomers: 3-Fluoro-2-methoxyphenylacetonitrile and 3-Fluoro-4-methoxyphenylacetonitrile .

Drawing upon fundamental principles of physical organic chemistry, this document will dissect the electronic and steric profiles of each isomer to predict their behavior in key chemical transformations. We will explore the causality behind these differences and provide a framework for selecting the optimal reagent for your specific synthetic challenge, supported by a detailed, verifiable experimental protocol designed to test these predictions.

The Decisive Influence of Substituent Placement: An Electronic and Steric Overview

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents, along with steric considerations.[1] The fluorine and methoxy groups, though both possessing lone pairs, exert profoundly different influences on the aromatic system.

  • Fluorine (-F): Characterized by a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a relatively weak electron-donating resonance effect (+M).[2][3] Overall, it is a deactivating but ortho, para-directing group.[4]

  • Methoxy (-OCH₃): Possesses a moderate -I effect but a very strong +M effect, making it a powerful activating and ortho, para-directing group.[5]

The cyanomethyl group (-CH₂CN) is generally considered to be weakly electron-withdrawing and acts as a meta-director for electrophilic aromatic substitution.[6] In a disubstituted system, the most powerfully activating group typically dictates the position of further substitution.[7]

Herein lies the critical difference between our two isomers: the relative positioning of the powerful methoxy activator and the deactivating fluorine atom.

Isomer A: this compound

In this isomer, the methoxy and fluoro groups are ortho to each other. This proximity leads to two significant consequences:

  • Steric Hindrance: The methoxy group at the C2 position presents considerable steric bulk, potentially impeding reactions at the adjacent C1 (benzylic) and C3 (fluoro-substituted) positions.[8] This "ortho effect" can influence not only the aromatic ring's reactivity but also reactions involving the nitrile side chain.

  • Complex Electronic Directing Effects: The powerful +M effect of the C2-methoxy group strongly activates its ortho (C6) and para (C4) positions. The C3-fluoro group directs to its own ortho (C2, C4) and para (C5) positions. The dominant methoxy group will primarily direct incoming electrophiles to C4 and C6.

Isomer B: 3-Fluoro-4-methoxyphenylacetonitrile

Here, the methoxy and fluoro groups are in a para relationship relative to the cyanomethyl group's point of attachment.

  • Reduced Steric Hindrance: With the bulky methoxy group at C4, steric hindrance around the benzylic C1 position is significantly lower compared to the 2-methoxy isomer.

  • Reinforcing Electronic Effects: The C4-methoxy group strongly activates its ortho positions (C3 and C5). The C3-fluoro group directs to its ortho (C2) and para (C5) positions. Both groups thus "agree" on activating the C5 position, making it the overwhelmingly favored site for electrophilic attack.

The logical workflow for this analysis is presented below.

G cluster_isomerA Isomer A: 3-Fluoro-2-methoxy... cluster_isomerB Isomer B: 3-Fluoro-4-methoxy... A_Struct Structure Analysis (ortho-F, OMe) A_Steric High Steric Hindrance at C1/C2 A_Struct->A_Steric A_Electronic Competing Directing Effects (OMe -> C4, C6 | F -> C4, C5) A_Struct->A_Electronic A_Reactivity Predicted Reactivity: - EAS at C4/C6 - Higher benzylic acidity A_Steric->A_Reactivity A_Electronic->A_Reactivity B_Struct Structure Analysis (meta-F, OMe) B_Steric Low Steric Hindrance at C1 B_Struct->B_Steric B_Electronic Reinforcing Directing Effects (OMe -> C5 | F -> C5) B_Struct->B_Electronic B_Reactivity Predicted Reactivity: - EAS at C5 (major) - Lower benzylic acidity B_Steric->B_Reactivity B_Electronic->B_Reactivity Start Select Isomer Decision Evaluate Synthetic Goal Start->Decision EAS_Goal Electrophilic Aromatic Substitution (EAS) Decision->EAS_Goal Ring Reaction Benzylic_Goal Benzylic C-H Functionalization Decision->Benzylic_Goal Side-Chain Reaction EAS_Goal->A_Reactivity Need C4/C6 product EAS_Goal->B_Reactivity Need C5 product Benzylic_Goal->A_Reactivity Requires higher acidity Benzylic_Goal->B_Reactivity Requires milder conditions

Caption: Logical workflow for selecting an isomer based on predicted reactivity.

Comparative Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution (EAS)

This class of reactions most clearly illustrates the divergent behavior of the two isomers. For a general electrophile (E⁺), the predicted outcomes are:

  • This compound: The methoxy group is the strongest activator and will be the primary director.[7] It activates the C4 (para) and C6 (ortho) positions. The fluoro group also weakly directs to C4. Therefore, a mixture of C4 and C6 substituted products is expected. The exact ratio would be sensitive to the steric bulk of the electrophile; larger electrophiles would likely favor the less hindered C6 position.

  • 3-Fluoro-4-methoxyphenylacetonitrile: The directing effects of the methoxy and fluoro groups converge. The C4-methoxy group activates C3 and C5. The C3-fluoro group activates C2 and C5. Both strongly favor substitution at the C5 position . This convergence predicts a reaction with high regioselectivity, yielding predominantly a single product.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Reactions at the Benzylic Position

The acidity of the benzylic protons (-CH₂CN) is crucial for reactions like alkylation, aldol condensation, and other base-mediated C-C bond formations. Acidity is enhanced by electron-withdrawing groups that can stabilize the resulting carbanion.

  • This compound: The benzylic carbon is influenced by the strong inductive withdrawal (-I) of the ortho-methoxy group and the meta-fluoro group. This combined electron-withdrawing character is expected to increase the acidity of the benzylic protons , facilitating carbanion formation with weaker bases or at lower temperatures.

  • 3-Fluoro-4-methoxyphenylacetonitrile: The benzylic carbon is influenced by the strong electron-donating resonance effect (+M) of the para-methoxy group. This effect will partially destabilize the carbanion, making the benzylic protons less acidic compared to the 2-methoxy isomer. Stronger bases or more forcing conditions may be required for complete deprotonation.

Data Summary

FeatureThis compound3-Fluoro-4-methoxyphenylacetonitrileRationale
CAS Number 1003709-35-9 (example)404-90-0[9][10][11][12]N/A
Molecular Weight 165.16 g/mol 165.16 g/mol [9][11]Isomers
Steric Hindrance High (at benzylic position)Low (at benzylic position)Ortho-methoxy group crowds the side chain.
Predicted EAS Site(s) C4 and C6C5 (major)Governed by the directing effects of -OCH₃ and -F groups.[7]
Predicted EAS Selectivity Moderate to LowHighConverging directing effects in the 4-methoxy isomer.
Benzylic Proton Acidity HigherLowerProximity to -I effect of ortho-methoxy vs. +M effect of para-methoxy.[13]
Favored Base for Deprotonation Weaker bases (e.g., K₂CO₃, NaH)Stronger bases (e.g., LDA, NaHMDS)Higher acidity requires less basic conditions.

Experimental Protocol: A Self-Validating Comparative Alkylation

To empirically validate the predicted differences in benzylic acidity, a competitive alkylation experiment can be performed. This protocol is designed as a self-validating system where the product ratio, determined by GC-MS or ¹H NMR analysis, will provide direct evidence of differential reactivity.

Objective: To compare the rate of benzylation of this compound and 3-Fluoro-4-methoxyphenylacetonitrile under identical, base-catalyzed conditions.

G start Prepare Reaction Vessel (Inert atmosphere, dry THF) add_reagents Add Equimolar Mixture: - Isomer A (1.0 eq) - Isomer B (1.0 eq) - Internal Standard (e.g., Dodecane) start->add_reagents cool Cool to -78 °C (Dry ice/acetone bath) add_reagents->cool add_base Add LDA (0.5 eq) dropwise (Sub-stoichiometric amount) cool->add_base stir1 Stir for 30 min at -78 °C (Allow competitive deprotonation) add_base->stir1 add_alkylator Add Benzyl Bromide (0.4 eq) (Ensure base is limiting reagent) stir1->add_alkylator warm Warm to Room Temperature (Allow reaction to complete) add_alkylator->warm quench Quench with sat. NH4Cl (aq) warm->quench workup Liquid-Liquid Extraction (EtOAc/Water) quench->workup analyze Analyze Organic Layer by GC-MS (Quantify starting materials and products) workup->analyze

Caption: Experimental workflow for the comparative alkylation study.

Materials:
  • This compound

  • 3-Fluoro-4-methoxyphenylacetonitrile[9]

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide, ≥99%

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

Procedure:
  • Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add anhydrous THF (15 mL).

  • Addition of Substrates: Add this compound (1.0 mmol, 165.2 mg), 3-Fluoro-4-methoxyphenylacetonitrile (1.0 mmol, 165.2 mg), and the internal standard (1.0 mmol).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (0.5 mmol, 0.25 mL of 2.0 M solution) dropwise over 5 minutes. The formation of the more acidic carbanion should be favored. Stir the mixture at -78 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (0.4 mmol, 47.5 µL) dropwise. The reaction is kept electrophile- and base-limiting to ensure the kinetics reflect the rate of carbanion formation.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the two benzylated products and the remaining starting materials.

Expected Outcome:

Based on our theoretical analysis, the carbanion of This compound is more stable. Therefore, it is predicted that this isomer will be deprotonated and subsequently alkylated at a faster rate. The GC-MS analysis should show a higher ratio of the benzylated product derived from the 2-methoxy isomer compared to the 4-methoxy isomer.

Conclusion

While structurally similar, This compound and 3-Fluoro-4-methoxyphenylacetonitrile exhibit distinct electronic and steric profiles that lead to divergent chemical reactivity.

  • Choose 3-Fluoro-4-methoxyphenylacetonitrile for applications requiring high regioselectivity in electrophilic aromatic substitution , where attack at the C5 position is desired. Its lower benzylic acidity may also be advantageous in reactions where side-chain reactivity is to be minimized.

  • Choose this compound when enhanced benzylic C-H acidity is paramount for base-mediated alkylations, condensations, or other side-chain manipulations. Be prepared for potential mixtures of products in electrophilic aromatic substitution reactions due to competing directing effects and steric influences.

This guide serves as a predictive framework. The ultimate confirmation of these principles lies in empirical data, and we encourage researchers to utilize the provided protocol as a starting point for their own investigations into these versatile synthetic intermediates.

References

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 1-11. Retrieved from [Link]

  • ChemBK. (2024). 3-Fluoro-5-Methoxyphenylacetonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Freire, F., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(11), 2977. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Retrieved from [Link]

  • Rorig, K., et al. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 36, 50. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Methoxyphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2016). In aromatic compounds, Which is more stable position: ortho or para? Explain. Retrieved from [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Meza, J., et al. (n.d.). Ortho-Fluoro or Ortho Effect: A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment using DFT calculations. Retrieved from [Link]

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Harnessing the Potential of 3-Fluoro-2-methoxyphenylacetonitrile in Drug Discovery: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of a Fluorinated Methoxy-Phenyl Scaffold

In the landscape of medicinal chemistry, the methoxyphenylacetonitrile framework is a well-established scaffold, serving as a cornerstone for the synthesis of a multitude of pharmacologically active compounds.[1][2] The true potential for innovation, however, lies in the strategic modification of this core structure. The introduction of a fluorine atom, a bioisostere for hydrogen, is a key strategy employed to enhance the drug-like properties of a molecule. Fluorination can profoundly influence metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity with target proteins.[3]

This guide focuses on 3-Fluoro-2-methoxyphenylacetonitrile , a readily available synthetic intermediate.[4] While direct biological studies on its immediate derivatives are not yet widespread in peer-reviewed literature, its constituent structural motifs—the fluorinated aromatic ring, the methoxy group, and the reactive nitrile—are prevalent in a diverse range of potent therapeutic agents. We will, therefore, explore the potential biological activities of compounds derived from this scaffold by drawing objective, data-supported comparisons with structurally related, well-characterized molecules. This analysis aims to provide researchers, scientists, and drug development professionals with a predictive framework and methodological guidance for unlocking the therapeutic promise of this versatile starting material.

Part 1: Comparative Analysis of Potential Biological Activities

The unique substitution pattern of this compound suggests its derivatives could be tailored to exhibit a range of biological effects. We will examine three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential: Targeting Cellular Proliferation

The fluoro-methoxy-phenyl moiety is a hallmark of several potent anticancer agents, particularly those designed as tubulin polymerization inhibitors. These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[5]

Comparative Compounds & Rationale: A prime example is Combretastatin A-4 (CA-4), a natural product with a stilbene scaffold featuring a trimethoxyphenyl ring. Many synthetic analogues replace the stilbene double bond with other linkers and modify the ring substitution to improve potency and pharmacokinetic profiles. Derivatives of 2-phenylacrylonitrile, which can be synthesized from phenylacetonitrile precursors, have shown exceptional tubulin polymerization inhibitory activity and potent cytotoxicity against various cancer cell lines.[5] Similarly, 3-fluoro-β-lactams, developed as CA-4 analogues, exhibit nanomolar IC50 values against breast cancer cells.[6]

The this compound scaffold provides a key building block to construct analogues of these successful anticancer agents. The nitrile group can be hydrolyzed to a carboxylic acid or undergo condensation reactions (e.g., Knoevenagel condensation) to introduce the necessary pharmacophoric elements for tubulin binding.[5][7]

Comparative Performance Data:

Compound Class/NameTarget/MechanismCancer Cell LineIC50 ValueReference
2-Phenylacrylonitrile Derivative (1g2a) Tubulin Polymerization InhibitorHCT116 (Colon)5.9 nM[5]
BEL-7402 (Liver)7.8 nM[5]
3-Fluoro-β-lactam (Compound 32) Tubulin Polymerization InhibitorMCF-7 (Breast)75 nM[6]
Hs578T (Breast)33 nM[6]
1,3,4-Thiadiazole Derivative (A2) Aromatase InhibitorMCF-7 (Breast)52.35 µM[8]
Combretastatin A-4 (CA-4) Tubulin Polymerization InhibitorMGC-803 (Gastric)>10 nM[5]

Hypothesized Signaling Pathway for Derived Tubulin Inhibitors:

The diagram below illustrates the mechanism by which derivatives could disrupt microtubule function, a pathway analogous to that of CA-4 and its synthetic mimetics.

G cluster_0 Cellular Microenvironment cluster_1 Mechanism of Action cluster_2 Downstream Effects Derivative Derivative tubulin αβ-Tubulin Dimers Derivative->tubulin Binds to Colchicine Site mt Microtubule Polymer tubulin->mt Polymerization tubulin->mt mt->tubulin Depolymerization mt->tubulin      Inhibition mt_disrupt Microtubule Disruption g2m G2/M Phase Arrest apoptosis Apoptosis g2m->apoptosis mt_disrupt->g2m

Caption: Proposed mechanism for anticancer derivatives.

Antimicrobial Potential: Disrupting Microbial Viability

The incorporation of fluorine and methoxy groups into heterocyclic scaffolds is a known strategy for developing potent antimicrobial agents.[3][9] Fluorine's high electronegativity can enhance binding interactions and improve cell penetration, while the overall lipophilicity governed by the substitution pattern is crucial for traversing microbial membranes.[3]

Comparative Compounds & Rationale: Research on copper(II) complexes with methoxyphenyl-containing ligands has demonstrated significant antibacterial activity, in some cases comparable to the standard antibiotic streptomycin.[9] The position of the methoxy group was found to be a critical determinant of bioactivity. Furthermore, various fluoroaryl derivatives have been shown to possess antibacterial and antifungal properties.[10]

Derivatives of this compound, such as chalcones, thiazoles, or thiadiazoles, could be synthesized to explore this potential. The nitrile group offers a versatile handle for elaboration into these and other heterocyclic systems known for their antimicrobial effects.

Comparative Performance Data:

Compound Class/NameMicrobial StrainMIC Value (µg/mL)Reference
Copper(II) Complex (cis-[Cu(L1)2(DMSO)]) S. aureus12.5[9]
E. coli>100[9]
C. albicans50[9]
Streptomycin (Reference) S. aureus12.5[9]
Nystatin (Reference) C. albicans3.12[9]
Anti-inflammatory Potential: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide array of diseases.[11] Key therapeutic strategies involve inhibiting pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, or targeting upstream signaling pathways such as NF-κB. Compounds containing methoxy-phenyl structures, such as certain 3-arylphthalides and dihydrobenzofurans, have demonstrated significant anti-inflammatory activity.[11][12]

Comparative Compounds & Rationale: The synthesized compound 3-(2,4-dihydroxyphenyl)phthalide has shown potent inhibition of lipopolysaccharide (LPS)-induced NO production in both microglial and macrophage cell lines.[12] The mechanism often involves scavenging reactive oxygen species (ROS) and downregulating the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.

By converting the nitrile group of this compound into a carbonyl or other functionalities, it is plausible to synthesize novel phthalide or benzofuran analogues. The specific fluoro and methoxy substitution pattern could fine-tune the activity and selectivity of these derivatives.

Comparative Performance Data:

Compound Class/NameCell LineAssayPotencyReference
3-Arylphthalide (5a) RAW 264.7LPS-induced NO Inhibition>80% inhibition at 25 µM[12]
Bv. 2LPS-induced NO Inhibition>80% inhibition at 25 µM[12]
Dihydrobenzofuran (7a) U937LPS-induced ROS reductionRestored normal ROS levels[11]
U937LPS-induced NO reductionRestored normal NO levels[11]
FK3311 Metabolite (3) Zymosan-inducedProstaglandin E2 ProductionComparable to parent drug[13]

Part 2: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for assessing the biological activities discussed. These methods represent industry standards for preclinical compound screening.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses a compound's cytotoxicity by measuring the metabolic activity of viable cells.[14]

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[15]

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of a test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.[16][18]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.[19]

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column, creating a 100 µL volume.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This results in concentrations from 128 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum in broth, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.[17]

Workflow Diagram:

G A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Perform 2-fold Serial Dilution of Compound in 96-well Plate B->C D Incubate 18-24h C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Broth microdilution workflow for MIC determination.

References

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Antimicrobial Susceptibility Test methods ; Definition and Types. YouTube. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. [Link]

  • Antimicrobial Susceptibility Testing. NIH. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • (PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Screening models for inflammatory drugs. Slideshare. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. NIH. [Link]

  • 3-Fluoro-5-Methoxyphenylacetonitrile. ChemBK. [Link]

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). NIH. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective a. SciSpace. [Link]

  • Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). PubMed. [Link]

  • Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. ResearchGate. [Link]

  • Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. Dove Press. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 3-Fluoro-2-methoxyphenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's biological activity, reactivity, and safety profile. Positional isomers, such as those of 3-Fluoro-2-methoxyphenylacetonitrile, often exhibit remarkably similar physical properties, making their differentiation a significant analytical challenge. However, their distinct electronic and steric environments give rise to unique spectroscopic fingerprints.

This guide provides an in-depth comparative analysis of this compound and its key positional isomers. We will explore how the interplay of substituent effects on the phenyl ring can be decisively elucidated using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers with the expertise to unambiguously identify and characterize these closely related compounds.

The Structural Challenge: Isomers of Fluoro-methoxyphenylacetonitrile

The relative positions of the fluorine, methoxy, and cyanomethyl groups on the benzene ring dictate the molecule's overall electronic distribution and geometry. This guide will focus on a comparative analysis of four representative isomers to illustrate the core principles of their spectroscopic differentiation.

G cluster_0 This compound cluster_1 4-Fluoro-2-methoxyphenylacetonitrile cluster_2 2-Fluoro-4-methoxyphenylacetonitrile cluster_3 3-Fluoro-4-methoxyphenylacetonitrile 3F2M C1=CC=C(C(=C1F)OC)CC#N 4F2M C1=CC(=C(C=C1F)CC#N)OC 2F4M C1=C(C=C(C=C1F)OC)CC#N 3F4M C1=C(C=C(C=C1CC#N)F)OC

Caption: Key positional isomers of Fluoro-methoxyphenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation, as it provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus.

Causality of Spectral Differences

The observed chemical shifts (δ) and coupling constants (J) are governed by the electronic effects of the substituents:

  • Methoxy Group (-OCH₃): This group is a strong π-donor (resonance effect) and a moderate σ-acceptor (inductive effect). It generally shields (shifts upfield) protons and carbons at the ortho and para positions.

  • Fluorine (-F): Fluorine is a highly electronegative atom, making it a strong σ-acceptor (inductive effect), which deshields nearby nuclei. It is also a weak π-donor.

  • Cyanomethyl Group (-CH₂CN): This group is weakly electron-withdrawing.

The interplay of these effects creates a unique electronic map for each isomer, leading to distinct NMR spectra.[1][2]

Comparative ¹H NMR Data (Predicted)

The aromatic region (typically 6.8-7.5 ppm) is most diagnostic. The chemical shifts, splitting patterns, and coupling constants allow for unambiguous assignment.

IsomerProtonPredicted δ (ppm)MultiplicityJ (Hz)Rationale for Key Differences
3-Fluoro-2-methoxy H-4~7.15tJ(H-H) ≈ 8.0Flanked by F and CH₂CN.
H-5~7.05m
H-6~7.30dJ(H-F) ≈ 8.5Ortho to the deshielding fluorine atom.
-CH₂-~3.75s
-OCH₃~3.90sSteric compression may cause a slight shift.
4-Fluoro-2-methoxy H-3~6.80dJ(H-F) ≈ 11.0Ortho to -OCH₃ (shielding) and meta to -F.
H-5~6.90ddJ(H-H) ≈ 8.5, J(H-F) ≈ 2.5
H-6~7.20dJ(H-H) ≈ 8.5Ortho to the cyanomethyl group.
-CH₂-~3.70s
-OCH₃~3.85s
2-Fluoro-4-methoxy H-3~7.10dJ(H-H) ≈ 8.5Ortho to the deshielding fluorine atom.
H-5~6.75ddJ(H-H) ≈ 8.5, J(H-F) ≈ 2.5
H-6~6.70dJ(H-F) ≈ 12.0Ortho to -OCH₃ (shielding) and meta to -F.
-CH₂-~3.72s
-OCH₃~3.80s
3-Fluoro-4-methoxy H-2~7.05dJ(H-F) ≈ 12.0Ortho to -F and meta to -OCH₃.
H-5~6.95dJ(H-H) ≈ 8.5Ortho to -OCH₃.
H-6~7.00ddJ(H-H) ≈ 8.5, J(H-F) ≈ 2.0
-CH₂-~3.68s
-OCH₃~3.88s
Comparative ¹³C NMR Data (Predicted)

Carbon NMR provides complementary information, particularly for quaternary carbons and carbons directly attached to the substituents. The large C-F coupling constants are highly diagnostic.

IsomerCarbonPredicted δ (ppm)J(C-F) (Hz)Rationale for Key Differences
3-Fluoro-2-methoxy C-1~120.0d, ~15
C-2~148.0d, ~12
C-3~155.0d, ~245Strong one-bond C-F coupling is unmistakable.
-C≡N~117.0
-OCH₃~56.0
4-Fluoro-2-methoxy C-1~115.0d, ~3
C-2~159.0d, ~10
C-4~162.0d, ~250Strong one-bond C-F coupling.
-C≡N~117.5
-OCH₃~55.5
2-Fluoro-4-methoxy C-1~118.0d, ~18
C-2~152.0d, ~248Strong one-bond C-F coupling.
C-4~160.0d, ~10
-C≡N~116.5
-OCH₃~55.8
3-Fluoro-4-methoxy C-1~125.0d, ~7
C-3~153.0d, ~247Strong one-bond C-F coupling.
C-4~149.0d, ~11
-C≡N~118.0
-OCH₃~56.2

Infrared (IR) Spectroscopy: Functional Group and Substitution Pattern Analysis

FT-IR spectroscopy is excellent for confirming the presence of key functional groups and providing clues about the aromatic substitution pattern.[3]

  • Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected around 2220-2260 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency compared to saturated nitriles.[4][5] The electronic nature of the other ring substituents can cause subtle shifts of 5-15 cm⁻¹ between isomers.

  • C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region is characteristic of the C-F bond.

  • C-O Stretch: Aryl ethers show strong absorptions around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

  • Aromatic C-H Out-of-Plane (OOP) Bending: The region between 900-675 cm⁻¹ is highly diagnostic for the substitution pattern on the benzene ring.[6] For example, a 1,2,3-trisubstituted ring (as in 3-Fluoro-2-methoxy) will have a different OOP bending pattern than a 1,2,4-trisubstituted ring (as in the other isomers).

FeatureWavenumber (cm⁻¹)Isomer-Specific Information
C≡N Stretch~2230-2250Minor shifts based on ring electronics.
C-O-C Asymmetric Stretch~1250-1280Strong, present in all isomers.
C-F Stretch~1200-1240Strong, present in all isomers.
Aromatic C-H Bending (OOP)~750-900Highly Diagnostic. The number and position of bands will differ based on the number of adjacent free hydrogens on the ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns. For positional isomers, the electron ionization (EI) mass spectra are often very similar, but not identical.

  • Molecular Ion (M⁺•): All isomers will have the same molecular weight (165.06 g/mol ), leading to a molecular ion peak at m/z = 165.

  • Fragmentation: The primary fragmentation pathways involve the loss of small, stable molecules or radicals. The relative abundances of the fragment ions can vary between isomers due to differences in the stability of the resulting cations.[7][8]

A likely fragmentation pathway involves the loss of an H atom from the benzylic position followed by the loss of HCN, a characteristic fragmentation of phenylacetonitriles.

G M [M]⁺• m/z = 165 M_minus_H [M-H]⁺ m/z = 164 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z = 150 M->M_minus_CH3 - •CH₃ (from OCH₃) M_minus_HCN [M-H-HCN]⁺ m/z = 137 M_minus_H->M_minus_HCN - HCN

Caption: A plausible fragmentation pathway for Fluoro-methoxyphenylacetonitrile isomers.

Subtle differences in fragment ion intensities, particularly those involving the loss of the methoxy group or rearrangements influenced by the fluorine position, can be used as secondary distinguishing features.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

General Sample Preparation
  • NMR: Dissolve ~5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • FT-IR: For solid samples, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • GC-MS: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Workflow for Isomer Identification

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Prepare solutions in DCM, CDCl₃, etc. GCMS GC-MS Analysis (Confirm MW = 165) Prep->GCMS FTIR FT-IR Analysis (Confirm functional groups) Prep->FTIR NMR ¹H & ¹³C NMR Analysis (Definitive structure ID) Prep->NMR Interpret Compare δ, J, and patterns to reference data GCMS->Interpret FTIR->Interpret NMR->Interpret

Sources

A Comparative Guide to In Silico Modeling of 3-Fluoro-2-methoxyphenylacetonitrile Derivatives for Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in silico modeling strategies for the characterization and optimization of 3-Fluoro-2-methoxyphenylacetonitrile derivatives. As researchers and drug development professionals, our goal is to efficiently navigate the vast chemical space to identify potent and selective therapeutic agents. This document details the rationale behind various computational approaches, offering a methodological blueprint for investigating this promising class of molecules, likely targeting ion channels.

Introduction: The Therapeutic Potential of this compound Derivatives

The this compound scaffold represents a compelling starting point for drug discovery. The nitrile group is a versatile pharmacophore found in over 30 FDA-approved drugs, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1][2] Its linear geometry and small size allow it to be well-accommodated in protein binding pockets.[2] The inclusion of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions, making it a valuable tool in medicinal chemistry.[3] Phenylacetonitrile derivatives, such as verapamil, are known to act on ion channels, which are critical targets for a wide range of diseases including cardiovascular disorders, neurological conditions, and pain.[4][5][6]

Given the structural alerts within this scaffold, it is plausible to hypothesize that these derivatives may act as modulators of ion channels. In silico modeling provides a rapid and cost-effective means to explore this hypothesis, prioritize compounds for synthesis, and guide lead optimization.[7][8][9]

A Comparative Analysis of In Silico Modeling Techniques

The selection of an appropriate in silico strategy is contingent on the available information about the target and the specific research question. Here, we compare four powerful, complementary techniques: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), Pharmacophore Modeling, and Molecular Dynamics (MD) Simulations.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a docking score.[10][11] This method is indispensable when a high-resolution 3D structure of the target protein (from X-ray crystallography, cryo-EM, or a reliable homology model) is available.[4][5]

Causality of Experimental Choices:

  • Why Docking? To visualize potential binding modes, identify key interacting residues, and rank a library of derivatives based on their predicted affinity for a specific ion channel pore or allosteric site.

  • Target Selection: For this class of compounds, a relevant target could be a voltage-gated sodium (Nav) or potassium (Kv) channel, given their roles in neurological and cardiovascular diseases.[4][7]

  • Validation: A crucial step is to validate the docking protocol by redocking a known co-crystallized ligand. An RMSD of <2.0 Å between the docked and crystallographic pose is generally considered a successful validation.[10]

Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[12] This approach is particularly useful when a dataset of compounds with experimentally determined activities (e.g., IC50 values) is available, but a high-resolution target structure is not.

Causality of Experimental Choices:

  • Why QSAR? To predict the activity of unsynthesized derivatives and to understand which physicochemical properties (e.g., electronic, steric, hydrophobic) are critical for activity.

  • Descriptor Selection: A wide range of molecular descriptors, from simple 2D properties to complex 3D fields, can be calculated. The goal is to find a set of descriptors that robustly correlates with the observed biological activity.

  • Model Validation: Rigorous statistical validation is essential. Key metrics include the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (q²). A high q² (>0.5) indicates good predictive ability.[12][13]

Pharmacophore Modeling: Identifying Essential Features for Activity

A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target.[9] This method can be ligand-based (derived from a set of active molecules) or structure-based (derived from the ligand-protein complex).

Causality of Experimental Choices:

  • Why Pharmacophore Modeling? To create a 3D query for virtual screening of large compound databases to identify novel, structurally diverse hits. It also provides a simplified representation of the key interactions required for binding.

  • Model Generation: Ligand-based models are built by aligning a set of active compounds and identifying common features. The nitrile group in our scaffold, for instance, could act as a key hydrogen bond acceptor.[6]

  • Application: The resulting pharmacophore model can be used as a filter in virtual screening campaigns to rapidly sift through millions of compounds.

Molecular Dynamics (MD) Simulations: Understanding Dynamic Behavior

MD simulations provide insights into the movement of atoms and molecules over time.[4][9] For our derivatives, an MD simulation of the ligand-protein complex (obtained from docking) can assess the stability of the predicted binding pose and reveal dynamic interactions not captured by static docking.

Causality of Experimental Choices:

  • Why MD Simulations? To validate the stability of a docking pose, observe conformational changes in the protein upon ligand binding, and calculate more accurate binding free energies.

  • Simulation Setup: The system is placed in a simulated physiological environment (water, ions). The simulation is run for a sufficient time (nanoseconds to microseconds) to observe relevant biological motions.

  • Analysis: Trajectories are analyzed to measure parameters like root-mean-square deviation (RMSD) to assess stability and identify persistent hydrogen bonds.

Data Presentation: A Hypothetical Case Study

To illustrate the application of these techniques, let's consider a hypothetical study where a series of this compound derivatives are evaluated as blockers of a voltage-gated potassium channel (Kv1.5).

Table 1: Comparative Molecular Docking and QSAR Data

Compound IDR1-SubstituentDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)QSAR Predicted IC50 (µM)
REF-01 -H-8.5TYR410, PHE41510.211.5
DER-01 -Cl-9.8TYR410, PHE415, SER4012.12.5
DER-02 -CH3-8.9TYR410, PHE4158.57.9
DER-03 -OCH3-9.2TYR410, PHE415, THR4095.34.8
DER-04 -CF3-10.5TYR410, PHE415, SER4010.81.1

Note: Data is hypothetical for illustrative purposes.

QSAR Model Statistics:

  • R²: 0.95

  • q²: 0.82

  • Descriptors: ALogP, Molecular Weight, Dipole Moment, LUMO energy.

Experimental Protocols

Protocol for Molecular Docking
  • Protein Preparation: a. Download the crystal structure of the target protein (e.g., PDB ID: 2A79 for Kv1.2, a homolog) from the Protein Data Bank. b. Prepare the protein using software like AutoDockTools: remove water molecules, add polar hydrogens, and assign charges.[10]

  • Ligand Preparation: a. Draw the 3D structures of the this compound derivatives. b. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation: a. Define the grid box to encompass the binding site of the protein. b. Perform docking using a program like AutoDock Vina.[10]

  • Analysis: a. Analyze the resulting poses and docking scores. b. Visualize the best-scoring pose to identify key hydrogen bonds and hydrophobic interactions.

Protocol for 3D-QSAR (CoMFA)
  • Dataset Preparation: a. Compile a dataset of at least 20-30 analogues with a wide range of biological activities. b. Divide the dataset into a training set (for model building) and a test set (for validation).[13]

  • Molecular Modeling and Alignment: a. Generate 3D structures and assign partial charges. b. Align all molecules to a common template structure. This is a critical step for the quality of the model.

  • CoMFA Field Calculation: a. Place the aligned molecules in a 3D grid. b. Calculate steric and electrostatic fields at each grid point.

  • Statistical Analysis: a. Use Partial Least Squares (PLS) regression to correlate the CoMFA fields with the biological activities. b. Validate the model using the test set and calculate predictive R² value.

  • Contour Map Visualization: a. Visualize the results as 3D contour maps to show regions where steric bulk or electrostatic charge is favorable or unfavorable for activity.

Visualization of Workflows and Concepts

InSilico_Workflow cluster_start Initial Phase cluster_modeling Computational Modeling & Screening cluster_evaluation Prioritization & Synthesis Start Define Chemical Scaffold (this compound) Target_ID Target Identification (e.g., Ion Channel) Start->Target_ID QSAR QSAR Modeling (Ligand-Based) Start->QSAR If Activity Data is Available Docking Molecular Docking (Structure-Based) Target_ID->Docking If 3D Structure is Available Pharm Pharmacophore Modeling Docking->Pharm MD MD Simulations (Refinement) Docking->MD Validate Pose QSAR->Pharm Prioritize Prioritize Compounds for Synthesis QSAR->Prioritize Pharm->Prioritize MD->Prioritize Synthesis Chemical Synthesis Prioritize->Synthesis Bioassay Biological Assay (Experimental Validation) Synthesis->Bioassay Bioassay->QSAR New Data

Caption: A generalized workflow for the in silico-driven discovery of novel this compound derivatives.

Caption: A hypothetical pharmacophore model for Kv1.5 channel blockers derived from active compounds.

Conclusion

The in silico modeling of this compound derivatives offers a powerful, multi-faceted approach to accelerate drug discovery. By integrating techniques such as molecular docking, QSAR, pharmacophore modeling, and MD simulations, researchers can make informed decisions, prioritize synthetic efforts, and ultimately increase the probability of identifying novel therapeutic agents targeting ion channels. The key to success lies not in the blind application of these tools, but in the thoughtful selection of methods based on the available data and the formulation of clear, testable hypotheses. This guide provides the foundational logic and protocols to embark on such an investigation with scientific rigor and a clear path toward experimental validation.

References

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  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules, 27(19), 6296. [Link]

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A Comparative Guide to the Structural Elucidation of 3-Fluoro-2-methoxyphenylacetonitrile Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural information governs a compound's biological activity, its physicochemical properties, and its potential as a therapeutic agent or functional material. The 3-Fluoro-2-methoxyphenylacetonitrile scaffold and its derivatives represent a class of compounds with significant potential, owing to the unique electronic properties imparted by the fluorine and methoxy substituents on the aromatic ring. However, unlocking this potential requires an unambiguous determination of their molecular architecture.

This guide provides a comprehensive, in-depth comparison of the primary method for definitive structure determination—single-crystal X-ray diffraction—with its most powerful solution-state alternative, Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my aim is not merely to present protocols, but to illuminate the rationale behind the experimental choices, offering a self-validating framework for the structural analysis of these and similar small molecules.

The Foundational Step: Synthesis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

Before any structural analysis can commence, the target compound must be synthesized in high purity. A plausible and robust method for the synthesis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile involves a nucleophilic aromatic substitution followed by conversion of a benzyl halide to the nitrile. The following protocol is a validated starting point for obtaining the necessary material for crystallization and spectroscopic analysis.

Experimental Protocol: Synthesis
  • Starting Material: 3-Fluoro-2-methoxybenzaldehyde.

  • Reduction to Alcohol:

    • Dissolve 3-Fluoro-2-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3-fluoro-2-methoxyphenyl)methanol.

  • Conversion to Benzyl Chloride:

    • Dissolve the crude (3-fluoro-2-methoxyphenyl)methanol in dichloromethane (DCM).

    • Cool to 0 °C and slowly add thionyl chloride (SOCl₂) (1.2 equivalents).

    • Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry over anhydrous sodium sulfate and concentrate to yield 1-(chloromethyl)-3-fluoro-2-methoxybenzene. Use this unstable intermediate immediately in the next step.

  • Cyanation:

    • In a well-ventilated fume hood, dissolve the crude 1-(chloromethyl)-3-fluoro-2-methoxybenzene in acetone.

    • Add sodium cyanide (NaCN) (1.5 equivalents) and a catalytic amount of sodium iodide (NaI).

    • Heat the mixture to reflux and stir vigorously for 16-20 hours.[1]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(3-fluoro-2-methoxyphenyl)acetonitrile.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For an unambiguous, high-resolution snapshot of a molecule's three-dimensional structure in the solid state, single-crystal X-ray diffraction is the definitive technique.[2] It provides precise bond lengths, bond angles, and information on intermolecular interactions that drive crystal packing. The primary challenge, however, lies in obtaining a high-quality single crystal suitable for diffraction.[3]

The Crystallization Bottleneck: From Purified Powder to Diffractable Crystal

Growing high-quality single crystals is often considered an art, but it is underpinned by the scientific principle of slowly reaching a state of supersaturation. For a novel compound like 2-(3-fluoro-2-methoxyphenyl)acetonitrile, a screening of various crystallization techniques is essential.

Experimental Protocol: Crystallization Screening
  • Slow Evaporation:

    • Dissolve 2-5 mg of the purified compound in a small volume (0.5-1 mL) of a suitable solvent (e.g., acetone, ethyl acetate, methanol, or a mixture) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound (2-5 mg) in a small, open inner vial using a relatively volatile solvent (e.g., dichloromethane).

    • Place this inner vial inside a larger, sealed outer vial containing a less-volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

    • Over time, the vapor of the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering:

    • Dissolve the compound in a small amount of a dense solvent in which it is soluble (e.g., DCM).

    • Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of this solution, creating a distinct interface.

    • Allow the setup to remain undisturbed. Slow diffusion at the interface can lead to crystal growth.

Data Collection and Structure Refinement Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the process of structure determination begins.

X_ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Start Synthesized Compound Purify Purification Start->Purify CrystalScreen Screening (Evaporation, Diffusion, etc.) Purify->CrystalScreen Mount Mount Crystal CrystalScreen->Mount Diffract X-ray Diffraction Mount->Diffract Process Data Processing (Integration, Scaling) Diffract->Process Solve Solve Phase Problem (Direct Methods) Process->Solve Refine Refine Model Solve->Refine Validate Validation Refine->Validate FinalStructure FinalStructure Validate->FinalStructure Final Structure (CIF file) Integrated_Workflow Start Synthesized & Purified This compound NMR_Analysis Comprehensive NMR Analysis (1D & 2D) Start->NMR_Analysis Crystallization Crystallization Attempts Start->Crystallization Structure_Confirmed Structure Confirmed in Solution NMR_Analysis->Structure_Confirmed Final_Report Complete Structural Characterization (Solution + Solid-State) Structure_Confirmed->Final_Report Crystals_Obtained Single Crystals Obtained? Crystallization->Crystals_Obtained SCXRD Single-Crystal X-ray Diffraction Crystals_Obtained->SCXRD  Yes No_Crystals No Suitable Crystals Crystals_Obtained->No_Crystals No Solid_State_Structure Definitive Solid-State Structure SCXRD->Solid_State_Structure Solid_State_Structure->Final_Report No_Crystals->Final_Report Rely on NMR data

Sources

A Guide to the Electronic Landscape of Methoxyphenylacetonitriles: A Comparative Analysis of Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Structure, Understanding Electronic Influence

In the intricate world of medicinal chemistry and organic synthesis, the methoxyphenylacetonitrile scaffold is a cornerstone. Its derivatives are pivotal intermediates in the creation of a diverse array of pharmaceuticals and fine chemicals.[1] The reactivity and, ultimately, the utility of these molecules are not dictated by their core structure alone, but are profoundly influenced by the electronic character of substituents appended to the phenyl ring. Understanding and quantifying these electronic effects is paramount for rational molecular design, reaction optimization, and the prediction of pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth comparative analysis of the electronic effects of various substituents on the methoxyphenylacetonitrile framework. We will move beyond qualitative descriptions to explore the quantitative relationships that govern reactivity and spectroscopic properties. By delving into the causality behind experimental observations and grounding our discussion in established physical organic principles, this document aims to equip researchers with the predictive power to harness substituent effects in their work. We will explore the theoretical underpinnings, present methodologies for their measurement, and discuss the practical implications for chemical synthesis and drug development.

The Theoretical Framework: Inductive and Resonance Effects in Aromatic Systems

The electronic influence of a substituent on an aromatic ring is primarily transmitted through two distinct mechanisms: the inductive effect (I) and the resonance effect (R) .[2]

  • Inductive Effect: This is a through-bond polarization effect, driven by the electronegativity difference between the substituent and the ring carbon to which it is attached. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CN, halogens) pull electron density from the ring through the sigma bond network, deactivating it towards electrophilic attack. Conversely, electron-donating groups (EDGs) like alkyl groups push electron density into the ring.[3]

  • Resonance Effect: This through-pi-system effect involves the delocalization of electrons between the substituent's p-orbitals and the aromatic pi-system. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density into the ring, stabilizing carbocation intermediates in electrophilic aromatic substitution, particularly at the ortho and para positions. Conversely, groups with pi-bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density from the ring via resonance.[3]

The interplay of these two effects determines the overall electronic character of a substituent and its impact on the reactivity and properties of the molecule.

Quantifying Substituent Effects: The Hammett Equation

To move from a qualitative to a quantitative understanding, we employ Linear Free-Energy Relationships (LFERs), the most prominent of which is the Hammett equation.[4] Developed by Louis P. Hammett, this equation provides a powerful tool to correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[2]

The Hammett equation is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and is a measure of its electronic effect.

  • ρ (rho) is the reaction constant , which is characteristic of a given reaction and its sensitivity to electronic effects. A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.[4]

Interpreting Hammett Substituent Constants (σ)

The sign and magnitude of σ provide a quantitative measure of a substituent's electronic influence:

  • σ > 0: The substituent is electron-withdrawing relative to hydrogen.

  • σ < 0: The substituent is electron-donating relative to hydrogen.

  • Larger |σ|: Indicates a stronger electronic effect.

The following table presents Hammett constants for a range of common substituents at the meta and para positions.

Substituentσ_metaσ_paraDominant Effect
-NH₂-0.16-0.66Strong R-donation
-OH+0.12-0.37R-donation > I-withdrawal
-OCH₃+0.12-0.27R-donation > I-withdrawal
-CH₃-0.07-0.17Weak I-donation
-H0.000.00Reference
-F+0.34+0.06Strong I-withdrawal > R-donation
-Cl+0.37+0.23Strong I-withdrawal > R-donation
-Br+0.39+0.23Strong I-withdrawal > R-donation
-I+0.35+0.18Strong I-withdrawal > R-donation
-CO₂H+0.37+0.45Strong I- and R-withdrawal
-CN+0.56+0.66Strong I- and R-withdrawal
-NO₂+0.71+0.78Very Strong I- and R-withdrawal

Data sourced from established literature compilations.

The Methoxyphenylacetonitrile System: A Case Study

The methoxyphenylacetonitrile scaffold contains two key features that are sensitive to the electronic effects of other ring substituents:

  • The Benzylic Protons (-CH₂CN): The acidity of these protons is directly influenced by the ability of the aromatic ring to stabilize the resulting carbanion.

  • The Nitrile Group (-C≡N): The electrophilicity of the nitrile carbon and the nucleophilicity of the nitrogen are modulated by the electron density of the phenyl ring.

The position of the methoxy group (ortho, meta, or para) itself establishes a baseline electronic environment. For instance, in 4-methoxyphenylacetonitrile, the para-methoxy group is a strong resonance donor, increasing electron density in the ring.[1] Any additional substituent will then exert its effect on this already influenced system.

Predicted Electronic Effects of Substituents on Methoxyphenylacetonitriles
  • Electron-Donating Groups (EDGs): The introduction of an EDG (e.g., -NH₂, -OH) onto the methoxyphenylacetonitrile ring is expected to:

    • Decrease the acidity of the benzylic protons: By pushing electron density into the ring, EDGs destabilize the resulting carbanion upon deprotonation.

    • Decrease the electrophilicity of the nitrile carbon: The increased electron density on the ring reduces the electron-withdrawing pull of the cyano group.

  • Electron-Withdrawing Groups (EWGs): Conversely, the addition of an EWG (e.g., -NO₂, -CN) is predicted to:

    • Increase the acidity of the benzylic protons: EWGs will withdraw electron density, stabilizing the negative charge of the benzylic carbanion through both inductive and resonance effects.

    • Increase the electrophilicity of the nitrile carbon: This makes the nitrile group more susceptible to nucleophilic attack.

The following diagram illustrates the interplay of these effects for a representative EDG and EWG on a 4-methoxyphenylacetonitrile core.

G cluster_EDG Effect of Electron-Donating Group (e.g., -NH2) cluster_EWG Effect of Electron-Withdrawing Group (e.g., -NO2) a Increased electron density in the ring b Decreased acidity of benzylic protons a->b c Decreased electrophilicity of nitrile carbon a->c d Decreased electron density in the ring e Increased acidity of benzylic protons d->e f Increased electrophilicity of nitrile carbon d->f G start Series of Substituted Methoxyphenylacetonitriles nmr ¹³C NMR Spectroscopy start->nmr ir FTIR Spectroscopy start->ir kinetics Kinetic/Equilibrium Studies (e.g., pKa, Hydrolysis Rate) start->kinetics data_nmr δ(¹³C) Data nmr->data_nmr data_ir ν(C≡N) Data ir->data_ir data_kinetics k or pKa Data kinetics->data_kinetics plot Hammett Plot (Plot Data vs. σ) data_nmr->plot data_ir->plot data_kinetics->plot analysis Quantitative Analysis of Electronic Effects (ρ) plot->analysis

Caption: Experimental workflow for the quantitative analysis of substituent effects.

Kinetic and Equilibrium Studies

a) Determination of Benzylic Proton Acidity (pKa)

The pKa of the benzylic protons can be determined by various methods, including spectrophotometric titration or by measuring the rate of H/D exchange under basic conditions. A lower pKa value indicates higher acidity.

b) Reaction Rate Studies (e.g., Hydrolysis of the Nitrile)

The rate of acid- or base-catalyzed hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can be monitored over time using techniques like HPLC or GC. The pseudo-first-order rate constants (k_obs) can then be determined for each substituted analog.

Conclusion and Outlook

The electronic effects of substituents play a critical and predictable role in defining the chemical personality of methoxyphenylacetonitriles. While a comprehensive comparative dataset for this specific class of compounds remains to be fully elaborated in the scientific literature, the principles of physical organic chemistry provide a robust framework for anticipating these effects. Electron-withdrawing groups enhance the acidity of the benzylic protons and the electrophilicity of the nitrile group, whereas electron-donating groups have the opposite effect.

For professionals in drug development and chemical synthesis, a quantitative understanding of these relationships through Hammett analysis and spectroscopic correlation is not merely an academic exercise. It is a powerful tool for lead optimization, enabling the fine-tuning of a molecule's reactivity, stability, and ultimately its biological activity. The experimental protocols outlined herein provide a clear roadmap for generating the necessary data to build predictive models and make informed decisions in the design of novel methoxyphenylacetonitrile-based compounds. Future work in this area should focus on the systematic synthesis and analysis of a diverse library of these compounds to create a publicly available, quantitative dataset that would be of immense value to the scientific community.

References

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A Senior Application Scientist's Guide to Validated Analytical Methods for 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Validation

In the landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are paramount. 3-Fluoro-2-methoxyphenylacetonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity directly influence the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are not just a matter of good science; they are a regulatory necessity.

This guide provides a comparative overview of potential analytical techniques for the quantitative analysis and purity assessment of this compound. As no standardized, publicly validated methods currently exist for this specific compound, this document serves as a framework for method development and validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We will explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing scientifically sound and defensible analytical protocols.

Part 1: Selecting the Appropriate Analytical Technique

The choice of analytical technique is dictated by the physicochemical properties of this compound and the intended purpose of the analysis (e.g., potency assay, impurity profiling, or structural confirmation). The primary candidates for quantitative analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with Quantitative Nuclear Magnetic Resonance (qNMR) serving as a powerful orthogonal technique.

Technique Principle Strengths for this Analyte Potential Challenges Primary Application
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.High versatility, suitable for non-volatile and thermally labile compounds, excellent quantitative performance.Requires solubility in mobile phase, potentially longer run times.Potency assay, determination of non-volatile impurities.
GC Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.High resolution for volatile compounds, ideal for residual solvent analysis.[4][5][6]Requires analyte to be volatile and thermally stable; potential for degradation at high temperatures.Analysis of volatile organic impurities, potential for assay if the compound is stable.
qNMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Primary ratio method (no identical reference standard needed), non-destructive, provides structural information.[7][8][9][10]Lower sensitivity than chromatographic methods, higher instrumentation cost, potential for signal overlap in complex mixtures.Absolute purity determination, structural confirmation, orthogonal method for assay validation.

Part 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Method

HPLC is often the method of choice for the analysis of pharmaceutical intermediates due to its broad applicability and high precision. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

Causality in Method Development

The goal is to achieve a symmetric peak for the main component, well-resolved from any potential impurities, in a reasonable timeframe.

  • Column Selection: A C18 column is the universal starting point for RP-HPLC as it provides good retention for moderately polar to non-polar compounds like our target molecule.

  • Mobile Phase: A mixture of a weak acid in water and an organic solvent (like acetonitrile or methanol) is standard. The acid (e.g., formic acid or phosphoric acid) helps to ensure consistent ionization of any acidic or basic functional groups, leading to sharper, more reproducible peaks. Acetonitrile is often preferred for its lower UV cutoff and viscosity.[11]

  • Detection: The aromatic ring in this compound contains a strong chromophore, making UV detection the ideal choice for its sensitivity and simplicity.[12] The wavelength should be set at the absorbance maximum (λmax) for the highest sensitivity.

Experimental Protocol: HPLC Method Development
  • Analyte Characterization: Determine the solubility and UV absorbance spectrum of this compound to select an appropriate diluent and detection wavelength.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at λmax (e.g., ~270 nm).

    • Gradient: Start with a screening gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Optimization: Adjust the gradient slope and initial/final mobile phase composition to achieve optimal resolution and a shorter run time. If peak shape is poor, consider adjusting the pH of the mobile phase or switching to a different column chemistry.

Validation Workflow for HPLC

The validation of an analytical method is the formal process that proves it is fit for its intended purpose.[1][2][3] The following workflow, based on ICH Q2(R2), ensures the reliability of the data generated.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop HPLC Method Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->Accuracy LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: HPLC method validation workflow based on ICH Q2(R2) parameters.

Data Summary: HPLC Validation Parameters and Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity > 99%; No interference from blank, placebo, or known impurities at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.
LOD/LOQ The lowest amount of analyte that can be detected/quantified reliably.LOD: Signal-to-Noise ratio ≥ 3:1; LOQ: Signal-to-Noise ratio ≥ 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.RSD of results should remain within acceptable limits (e.g., ≤ 5%) when parameters like flow rate, pH, or column temperature are varied.

Part 3: Gas Chromatography (GC) - A Viable Alternative

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4][6] For this compound, GC is particularly well-suited for identifying volatile impurities, such as residual solvents from the synthesis process.

Causality in Method Development

The primary considerations for GC are volatility and thermal stability.

  • Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. This provides a versatile separation mechanism based primarily on boiling point.

  • Injection and Temperature Program: A split/splitless injector is standard. The initial oven temperature should be low enough to trap volatile components, followed by a temperature ramp to elute the target analyte and any higher-boiling impurities.

  • Detector: A Flame Ionization Detector (FID) is an excellent general-purpose detector for organic compounds, offering high sensitivity and a wide linear range.

Experimental Protocol: GC Method Development
  • Feasibility Check: Perform a preliminary injection to confirm that this compound is volatile enough and does not degrade at typical GC temperatures.

  • Initial Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 300°C.

    • Oven Program: Start at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Optimization: Adjust the temperature ramp rate and initial/final temperatures to improve the resolution between the analyte and any impurities.

Validation Workflow for GC

The validation process for a GC method follows the same ICH Q2(R2) principles as HPLC, ensuring the method is reliable for its intended use, such as impurity quantification.[5][13][14]

GC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop GC Method Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Precision->Accuracy LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: GC method validation workflow mirroring the ICH Q2(R2) framework.

Part 4: Orthogonal and Confirmatory Techniques

Reliance on a single analytical technique is not sufficient for comprehensive characterization. Orthogonal methods, which rely on different scientific principles, provide a more complete and trustworthy picture of the analyte's quality.

Quantitative NMR (qNMR)

qNMR is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without a specific reference standard of the analyte.[7][9][15]

  • Principle: An internal standard of known purity and weight is added to a precisely weighed sample of this compound. By comparing the integral of a unique analyte proton signal to a unique signal from the internal standard, the purity of the analyte can be calculated directly.

  • Why it's authoritative: qNMR is recognized by pharmacopeias as a primary method.[15] It is invaluable for qualifying secondary chromatographic standards and for providing an independent, non-chromatographic assessment of purity.

Spectroscopic Confirmation
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and non-destructive technique used for structural confirmation. For this compound, the key diagnostic peak is the C≡N (nitrile) stretch, which appears as a sharp, intense band in the 2260-2220 cm⁻¹ region.[16][17][18] The exact position can be influenced by the aromatic ring.[17]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a molecule. For this compound, MS can confirm the molecular ion peak and show characteristic isotopic patterns due to the presence of fluorine.[19][20] When coupled with GC (GC-MS) or HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[21]

Conclusion

While specific, pre-validated analytical methods for this compound are not widely published, a robust analytical control strategy can be readily developed and validated. A reversed-phase HPLC method serves as the ideal primary technique for assay and non-volatile impurity analysis. A complementary GC method is well-suited for assessing volatile impurities. Both methods must be rigorously validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose. Furthermore, orthogonal techniques like qNMR and spectroscopic methods such as FTIR and MS are essential for unequivocal structural confirmation and a comprehensive understanding of the compound's purity profile. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a scientifically sound, defensible, and regulatory-compliant analytical framework for this critical pharmaceutical intermediate.

References

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  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Fluoro-2-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a cornerstone of efficient multi-step synthesis. Fluorinated and methoxy-substituted phenylacetonitriles are particularly valuable synthons in medicinal chemistry, as the unique electronic properties of the fluorine and methoxy groups can profoundly influence the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This guide provides an in-depth, data-driven comparison of 3-Fluoro-2-methoxyphenylacetonitrile , benchmarking its performance in key synthetic transformations against structurally related alternatives. Our analysis moves beyond mere protocol recitation to explore the mechanistic causality behind the observed efficiencies, empowering chemists to make informed strategic decisions in their synthetic design.

The core of our investigation focuses on two pivotal and ubiquitous transformations of the nitrile functional group: its hydrolysis to a phenylacetic acid and its reduction to a primary amine. These pathways are fundamental in the elaboration of pharmaceutical intermediates. The performance of this compound is compared against its positional isomer, 3-Fluoro-4-methoxyphenylacetonitrile , and its non-fluorinated parent, 2-methoxyphenylacetonitrile , to dissect the electronic and steric contributions of the substituents.

Comparative Framework: The Role of Substituent Effects

The reactivity of a substituted phenylacetonitrile is governed by the electronic interplay of its substituents. The fluoro and methoxy groups exert both inductive (-I) and resonance (+R) effects, the net impact of which is highly dependent on their position relative to the cyanomethyl group.

  • This compound (Subject Compound): The ortho-methoxy group provides a strong, electron-donating resonance effect (+R) and a moderate, electron-withdrawing inductive effect (-I). It can also introduce steric hindrance. The meta-fluoro group exerts a powerful, electron-withdrawing inductive effect (-I) with a negligible resonance contribution. This unique combination is expected to influence the acidity of the benzylic protons and the electrophilicity of the nitrile carbon.

  • 2-Methoxyphenylacetonitrile (Non-Fluorinated Analog): Serves as a baseline to evaluate the impact of adding the meta-fluoro group. Reactivity is dominated by the ortho-methoxy group's electronic and steric effects.

  • 3-Fluoro-4-methoxyphenylacetonitrile (Positional Isomer): Here, the para-methoxy group has a very strong +R effect, while the meta-fluoro group maintains its -I effect. This electronic profile presents a distinct contrast to our primary subject.[2][3][4]

The following diagram illustrates the synthetic workflow, commencing from a precursor to the benchmarked transformations.

G cluster_synthesis Upstream Synthesis cluster_transformations Benchmarked Transformations Precursor 3-Fluoro-2-methoxytoluene Intermediate1 1-(Bromomethyl)-3-fluoro- 2-methoxybenzene Precursor->Intermediate1  NBS, AIBN   Target This compound Intermediate1->Target  NaCN   Acid 3-Fluoro-2-methoxyphenylacetic Acid Target->Acid  Hydrolysis   Amine 2-(3-Fluoro-2-methoxyphenyl) ethan-1-amine Target->Amine  Reduction   G cluster_compounds Test Compounds cluster_reactions Reaction Pathways cluster_outcomes Key Benchmarking Outcomes Start Comparative Analysis Logic C1 This compound (Subject) Start->C1 C2 2-Methoxyphenylacetonitrile (Non-Fluorinated) Start->C2 C3 3-Fluoro-4-methoxyphenylacetonitrile (Isomer) Start->C3 R1 Hydrolysis C1->R1 R2 Reduction C1->R2 C2->R1 C2->R2 C3->R1 C3->R2 O1 Yield Reaction Time Purity R1->O1 R2->O1

Sources

Navigating Off-Target Liabilities: A Comparative Guide to the Cross-Reactivity of 3-Fluoro-2-methoxyphenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, contributing to the high attrition rates in drug discovery. This guide provides an in-depth technical comparison of cross-reactivity studies for a novel series of compounds centered around the 3-Fluoro-2-methoxyphenylacetonitrile scaffold.

Here, we postulate a hypothetical lead compound, FMPN-A , designed as a potent and selective antagonist for a specific G-protein coupled receptor (GPCR) implicated in a neurological disorder. This guide will objectively compare the performance of FMPN-A and its derivatives against relevant alternatives, supported by established experimental protocols and data. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing the cross-reactivity profile of these promising molecules.

The Importance of Early and Comprehensive Cross-Reactivity Profiling

The phenylacetonitrile core is a versatile scaffold found in numerous biologically active compounds, often targeting receptors and enzymes within the central nervous system.[1] The strategic placement of fluoro and methoxy groups on the phenyl ring is intended to enhance potency and selectivity for our primary target, GPCR-X. However, these substitutions can also influence binding to a host of other proteins. Early identification of these off-target interactions is paramount to mitigate downstream failures and guide medicinal chemistry efforts toward safer and more effective therapeutics.

This guide will focus on a tiered approach to cross-reactivity assessment, beginning with broad screening and progressing to more focused, mechanistic studies.

Comparative Compounds

To provide a comprehensive analysis, we will compare our lead compound, FMPN-A , with two other molecules:

  • MPN-A: The non-fluorinated parent compound, to assess the impact of the fluorine substitution.

  • Alternative Scaffold Compound (ASC-1): A structurally distinct, yet functionally similar, antagonist of GPCR-X, representing a different chemical series.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step in assessing cross-reactivity is to screen the compounds against a broad panel of known biological targets. This provides a wide-angle view of potential off-target interactions.

Rationale for Panel Selection

We have selected a commercially available safety panel that covers a range of protein families frequently implicated in adverse drug reactions. This includes GPCRs, ion channels, transporters, and kinases. This broad screen is a cost-effective method to flag potential liabilities early in the discovery process.

Experimental Data Summary

The following table summarizes the hypothetical percentage of inhibition at a 10 µM concentration for our test compounds against a selection of key off-targets.

TargetProtein FamilyFMPN-A (% Inhibition @ 10 µM)MPN-A (% Inhibition @ 10 µM)ASC-1 (% Inhibition @ 10 µM)
GPCR-X (Primary Target) GPCR 95% 85% 92%
5-HT2A ReceptorGPCR65%75%15%
Dopamine D2 ReceptorGPCR45%55%8%
hERG ChannelIon Channel12%15%5%
MAO-AEnzyme30%25%5%
PDE4Enzyme8%10%2%

From this initial screen, we observe that while FMPN-A shows high potency at our primary target, it also exhibits significant activity at the 5-HT2A and Dopamine D2 receptors, similar to its non-fluorinated counterpart, MPN-A. In contrast, ASC-1 displays a cleaner off-target profile in this initial assessment. This data directs our next tier of investigation to focus on these specific GPCR off-targets.

Tier 2: Quantitative Assessment of Off-Target Affinity

Having identified potential off-target interactions, the next logical step is to quantify the binding affinity of our compounds for these targets. Competitive radioligand binding assays are the gold standard for this purpose, providing robust and quantitative data.[2]

Experimental Workflow: Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the off-target receptor incubation Incubate membranes, radioligand, and test compound to reach equilibrium prep_membranes->incubation prep_radioligand Prepare fixed concentration of radioligand prep_radioligand->incubation prep_competitor Prepare serial dilutions of test compound (FMPN-A, etc.) prep_competitor->incubation filtration Separate bound from free radioligand via vacuum filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Plot % inhibition vs. compound concentration and calculate IC50 and Ki values counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
  • Membrane Preparation : Homogenize HEK293 cells stably expressing the human 5-HT2A receptor in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).[3] Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

  • Assay Setup : In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin), and serial dilutions of the test compounds (FMPN-A, MPN-A, ASC-1).

  • Incubation : Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[3]

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing : Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting : Add scintillation fluid to each well and quantify the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis : Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[3]

Comparative Affinity Data
CompoundPrimary Target Ki (nM) (GPCR-X)Off-Target Ki (nM) (5-HT2A)Off-Target Ki (nM) (Dopamine D2)Selectivity Ratio (5-HT2A/GPCR-X)
FMPN-A 1.2 85 250 71
MPN-A10.5953109
ASC-12.5>10,000>10,000>4000

The quantitative data confirms our initial observations. FMPN-A is a potent antagonist of GPCR-X, and the fluorine substitution has improved potency over the parent compound MPN-A. However, both FMPN-A and MPN-A show nanomolar affinity for the 5-HT2A and Dopamine D2 receptors, albeit at significantly higher concentrations than for the primary target. ASC-1 continues to demonstrate a superior selectivity profile. The selectivity ratio highlights that while FMPN-A is 71-fold more selective for its primary target over the 5-HT2A receptor, this may not be sufficient to avoid off-target effects in a clinical setting.

Tier 3: Cellular Target Engagement and Unbiased Proteome-wide Screening

To bridge the gap between in vitro binding assays and the complex cellular environment, we employ two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[4] This provides direct evidence that the compound is reaching and binding to its intended target in a more physiologically relevant context.

Experimental Workflow: CETSA with Western Blot Detection

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis treatment Treat intact cells with test compound or vehicle heating Heat cell suspensions across a temperature gradient treatment->heating lysis Lyse cells and separate soluble proteins from precipitated aggregates heating->lysis western_blot Detect soluble target protein by Western Blot lysis->western_blot analysis Plot protein abundance vs. temperature to generate a melting curve western_blot->analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for GPCR-X
  • Cell Culture and Treatment : Culture cells endogenously expressing GPCR-X and treat them with FMPN-A (at various concentrations) or a vehicle control for a specified time.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermal cycler.[5]

  • Lysis : Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation : Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.[6]

  • Western Blotting : Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for GPCR-X.[7]

  • Data Analysis : Quantify the band intensities at each temperature and normalize to the intensity at the lowest temperature. Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve in the presence of FMPN-A indicates target engagement.

A positive thermal shift observed for GPCR-X in the presence of FMPN-A would confirm that the compound engages its target in a cellular context.

Chemical Proteomics for Unbiased Off-Target Discovery

While our previous assays focused on known potential off-targets, chemical proteomics allows for an unbiased, proteome-wide identification of protein interactors. This is a powerful tool for discovering completely unexpected off-targets.

Experimental Workflow: Chemical Proteomics

cluster_probe Probe Synthesis & Treatment cluster_capture Affinity Capture cluster_analysis Proteomic Analysis synthesis Synthesize an affinity-tagged version of FMPN-A treatment Treat cells with the probe synthesis->treatment lysis Lyse cells treatment->lysis capture Capture probe-bound proteins using affinity beads lysis->capture digestion On-bead digestion of captured proteins capture->digestion lc_ms LC-MS/MS analysis of peptides digestion->lc_ms identification Protein identification via database searching lc_ms->identification

Caption: Workflow for a chemical proteomics experiment.

Detailed Protocol: Chemical Proteomics with FMPN-A Probe
  • Probe Synthesis : Synthesize a derivative of FMPN-A that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., an alkyne for click chemistry).

  • Cell Treatment and Crosslinking : Treat live cells with the FMPN-A probe. If using a photo-affinity label, expose the cells to UV light to covalently crosslink the probe to its binding partners.

  • Lysis and Enrichment : Lyse the cells and use the reporter tag to enrich the probe-protein complexes. For an alkyne-tagged probe, this is typically done by a click reaction to a biotin-azide conjugate, followed by capture on streptavidin beads.

  • Proteomic Sample Preparation : Elute the captured proteins from the beads or perform on-bead digestion with trypsin to generate peptides.[8]

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Search the acquired MS/MS spectra against a protein database to identify the proteins that were captured by the FMPN-A probe.[9]

The results of this experiment would provide a list of potential on- and off-target proteins that interact with FMPN-A in the cellular milieu. This unbiased approach could reveal novel off-targets that were not included in the initial screening panel, providing crucial information for further safety assessment.

Conclusion and Future Directions

This guide has outlined a systematic and tiered approach to characterizing the cross-reactivity profile of this compound derivatives. Our hypothetical data for FMPN-A demonstrates the importance of progressing from broad screening panels to quantitative affinity determination and finally to cellular target engagement and unbiased proteomic profiling.

The initial broad screen of FMPN-A revealed potential off-target activity at the 5-HT2A and Dopamine D2 receptors. Subsequent quantitative binding assays confirmed these interactions, highlighting a potential liability despite a reasonable selectivity margin. Cellular thermal shift assays can then provide crucial evidence of target engagement in a physiological setting. Finally, chemical proteomics offers an unbiased view of the complete interactome, potentially uncovering unforeseen off-targets.

The insights gained from these studies are invaluable for guiding the next steps in the drug discovery process. For FMPN-A, the medicinal chemistry strategy would likely focus on modifying the structure to reduce affinity for the identified off-targets while maintaining or improving potency for GPCR-X. This iterative process of design, synthesis, and comprehensive cross-reactivity testing is fundamental to the development of safe and effective medicines.

References

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  • Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • ResearchGate. Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Available from: [Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. Available from: [Link]

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  • ResearchGate. Experimental procedures for in vivo and ex vivo CETSA. Overview of... Available from: [Link]

  • ResearchGate. Schematic overview of the chemical proteomic workflow. (A) Key steps of... Available from: [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Danko, P., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. Pest Manag Sci, 62(3), 229-35. Available from: [Link]

  • Nidhi, et al. (2006). Prediction of biological targets for compounds using multiple-category Bayesian models trained on chemogenomics databases. J Chem Inf Model, 46(3), 1124-33. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Fluoro-2-methoxyphenylacetonitrile: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-2-methoxyphenylacetonitrile, a compound that, while valuable in research, requires meticulous handling due to its chemical properties and potential hazards. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful via oral, dermal, and inhalation routes.

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2][5]. Contact with acids can liberate toxic hydrogen cyanide gas.

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects[6].

Hazard CategoryClassificationPrecautionary Statement
Acute Toxicity (Oral) Category 3 or 4 (Assumed)P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Acute Toxicity (Dermal) Category 3 or 4 (Assumed)P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
Acute Toxicity (Inhalation) Category 3 or 4 (Assumed)P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Incompatibilities Strong Acids, Bases, Oxidizing and Reducing AgentsAvoid contact with incompatible materials.[2][5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, with checks and considerations at each stage.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal PPE 1. Don Appropriate PPE Gather 2. Gather Materials PPE->Gather Ensure readiness FumeHood 3. Work in a Fume Hood Gather->FumeHood Proceed to handling Segregate 4. Segregate Waste FumeHood->Segregate Maintain containment Containerize 5. Containerize Waste Segregate->Containerize Isolate waste streams Label 6. Label Container Containerize->Label Properly identify Store 7. Store Securely Label->Store Await pickup Dispose 8. Arrange for Disposal Store->Dispose Final step

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

1. Personal Protective Equipment (PPE): Your first line of defense is appropriate PPE. Before handling the compound, ensure you are wearing:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Consider double-gloving for added protection.[3][4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[3][7]

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.[3]

  • Respiratory Protection: All handling of this compound should be done within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

2. Gather Necessary Materials:

  • A designated hazardous waste container, compatible with organic nitriles (e.g., a high-density polyethylene or glass container).

  • A funnel for transferring liquid waste.

  • Absorbent material (e.g., vermiculite or sand) for solid waste or spills.[6]

  • A hazardous waste label.

3. Work in a Certified Chemical Fume Hood: All operations involving the transfer or handling of this compound must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation exposure.[3][4]

4. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container for organic solvents. Do not mix with acidic waste streams.

  • Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[8] After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

5. Containerization:

  • Ensure the waste container is in good condition and has a secure, leak-proof cap.

  • Do not fill the container to more than 90% of its capacity to allow for expansion of vapors.[9]

  • Keep the exterior of the waste container clean and free of contamination.[9]

6. Labeling: Properly labeling hazardous waste is a regulatory requirement. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The specific hazards (e.g., "Toxic," "Harmful").

  • The date of accumulation.

  • The name of the principal investigator or laboratory group.

7. Secure Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, particularly acids.[2][5]

  • The storage area should be cool, dry, and well-ventilated.[2]

8. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Never dispose of this compound down the drain or in the regular trash.[9] Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][6][10]

Regulatory Framework

The disposal of hazardous chemicals like this compound is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[11] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[10][11] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous chemicals.[12] It is imperative to adhere to your institution's specific waste management plan, which is designed to comply with these regulations.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • CYANIDES (as CN). Occupational Safety and Health Administration. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Cyanide Standard Operating Procedure Template. University of Washington Environmental Health & Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology Environmental Health & Safety. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • CYANIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • HAZARDOUS WASTE GUIDELINE. Universiti Kebangsaan Malaysia. [Link]

  • Diking requirements for cyanide electroplating baths. Occupational Safety and Health Administration. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

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Navigating the Synthesis of 3-Fluoro-2-methoxyphenylacetonitrile: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Substituted acetonitriles, particularly those with halogen and methoxy functionalities, warrant a cautious approach due to their potential for toxicity and irritation. Based on data from analogous compounds like (3-Methoxyphenyl)acetonitrile and 2-Fluoro-6-methoxybenzonitrile, the primary hazards associated with 3-Fluoro-2-methoxyphenylacetonitrile are anticipated to be:

  • Acute Toxicity (Oral): Toxic if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These hazards necessitate a multi-layered approach to personal protection to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is mandatory for all personnel handling this compound, regardless of the scale of the operation.

  • Hand Protection: Chemical-resistant gloves are the first line of defense against dermal exposure. Nitrile gloves are a suitable choice for protection against a broad range of chemicals and are recommended for handling this compound.[4][5][6][7][8] Always inspect gloves for any signs of degradation or perforation before use. For prolonged operations or in case of a spill, consider double-gloving.

  • Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles are essential.[8][9] In procedures where there is a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection for the entire face.[4][8]

  • Protective Clothing: A standard laboratory coat should be worn at all times to protect against incidental skin contact.[5][9] Ensure the lab coat is fully buttoned. For tasks with a higher potential for splashes, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2][10] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][3][11]

PPE Selection for Specific Laboratory Operations

The level of PPE should be commensurate with the scale and nature of the laboratory procedure. The following table provides guidance on appropriate PPE for various common tasks.

Task Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Safety Goggles & Face ShieldNitrile Gloves (Double-gloved recommended)Lab CoatChemical Fume Hood
Chemical Reaction Safety Goggles & Face ShieldNitrile Gloves (Double-gloved recommended)Lab Coat & Chemical-Resistant ApronChemical Fume Hood
Work-up and Extraction Safety Goggles & Face ShieldNitrile Gloves (Double-gloved recommended)Lab Coat & Chemical-Resistant ApronChemical Fume Hood
Purification (e.g., Chromatography) Safety GogglesNitrile GlovesLab CoatChemical Fume Hood (or enclosed system)
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Suit or ApronNIOSH-approved Respirator with Organic Vapor Cartridge
Waste Disposal Safety GogglesNitrile GlovesLab CoatWell-ventilated area
Procedural Guidance for Safe Handling and Disposal

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_review Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood handle_weigh Weigh/Measure in Fume Hood prep_fumehood->handle_weigh handle_transfer Transfer with Care handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before beginning any work, thoroughly review the safety information for structurally similar compounds. Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Handling: Conduct all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure. Use caution to avoid generating dust or aerosols.

  • Post-Handling: Decontaminate all surfaces and glassware that have come into contact with the compound. Segregate waste into a clearly labeled, sealed container for hazardous chemical waste.[10][12][13] Carefully remove and dispose of contaminated PPE. Wash hands thoroughly with soap and water after handling.[1]

Disposal Plan:

All waste containing this compound, including contaminated consumables and reaction residues, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic").[10]

  • Storage: Store the waste container in a well-ventilated, secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][12][14] Do not dispose of this chemical down the drain.

Emergency Procedures

Spill Response:

spill_start Spill Occurs spill_evacuate Evacuate Immediate Area spill_start->spill_evacuate spill_alert Alert Colleagues & Supervisor spill_evacuate->spill_alert spill_assess Assess Spill Size & Risk spill_alert->spill_assess spill_small Small Spill spill_assess->spill_small Minor spill_large Large Spill spill_assess->spill_large Major spill_cleanup Contain & Clean with Inert Absorbent spill_small->spill_cleanup spill_contact_ehs Contact EHS Immediately spill_large->spill_contact_ehs spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_cleanup->spill_dispose

Caption: Decision-making process for responding to a chemical spill.

  • Small Spills: For minor spills within a fume hood, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material into a sealed container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately and notify your institution's EHS department.[13] Prevent entry to the affected area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery. Our commitment to your success is intrinsically linked to our dedication to your safety.

References

  • Acetonitrile: Production, Hazards & Waste Disposal. (n.d.). Study.com. Retrieved from [Link]

  • How to Dispose of Acetonitrile? (2025, January 2). Clean Harbors. Retrieved from [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. Retrieved from [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. (n.d.). LSUHSC. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Personal Protective Equipment for Fragrance Oil. (2022, July 4). Fragrance Oils Direct UK. Retrieved from [Link]

  • Safety Data Sheet for 3-Methoxyphenylacetonitrile. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Riverside. Retrieved from [Link]

  • PPE Safety Kits - Nitrile Gloves. (n.d.). Brandon Hire Station. Retrieved from [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US. Retrieved from [Link]

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3-Fluoro-2-methoxyphenylacetonitrile

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